molecular formula C4H12P2S2 B1360041 Tetramethylbiphosphine disulfide CAS No. 3676-97-9

Tetramethylbiphosphine disulfide

Cat. No.: B1360041
CAS No.: 3676-97-9
M. Wt: 186.2 g/mol
InChI Key: LGZQQMXQPAHRIH-UHFFFAOYSA-N
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Description

Tetramethylbiphosphine disulfide is a useful research compound. Its molecular formula is C4H12P2S2 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQQMXQPAHRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=S)(C)P(=S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190216
Record name Diphosphine, tetramethyl-, 1,2-disulfide
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Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3676-97-9
Record name Tetramethylbiphosphine disulfide
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URL https://commonchemistry.cas.org/detail?cas_rn=3676-97-9
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Record name Diphosphine, tetramethyl-, 1,2-disulfide
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Record name Tetramethylbiphosphine disulfide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphosphine, tetramethyl-, 1,2-disulfide
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physical and chemical properties of Tetramethylbiphosphine disulfide (CAS No. 3676-97-9). As a key organophosphorus compound, it serves as a versatile intermediate in organic synthesis, particularly for creating ligands used in coordination chemistry and catalysis.[1][2][3] Understanding its fundamental properties is critical for its effective application, handling, and the development of novel synthetic methodologies.

Molecular Structure and Identification

This compound is an organophosphorus compound with two dimethylphosphine groups linked by a phosphorus-phosphorus bond, with each phosphorus atom also double-bonded to a sulfur atom.[3] This structure imparts specific reactivity, particularly in redox reactions and as a ligand for various metal ions.[3]

  • IUPAC Name: dimethylphosphinothioyl-dimethyl-sulfanylidene-λ⁵-phosphane[4]

  • CAS Registry Number: 3676-97-9[1][2][3][4][5][6][7]

  • Molecular Formula: C₄H₁₂P₂S₂[1][2][4][6][7]

  • Molecular Weight: 186.22 g/mol [1][2][4][6]

  • Common Synonyms: Tetramethyldiphosphine disulfide, 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide, Teramethyldiphosphine disulphide.[2][4][5][6][7]

Caption: Molecular structure of this compound.

Core Physical Properties

The compound is a white crystalline solid under standard conditions.[1][6][8][9][10] Its high melting point indicates strong intermolecular forces within the crystal lattice. The quantitative physical properties are summarized below.

PropertyValueSource(s)
Appearance White crystalline solid[1][6][8]
Melting Point 224-228°C[1][2][5][6][8]
227°C (when pure)[11]
Boiling Point 229°C (at 760 mmHg)[1][2][5][6][8]
150°C (at 16 mmHg)[9][10]
Density 1.174 g/cm³[1][2][5][6][8]
Flash Point 93°C[1][2][5][6][8]
Vapor Pressure 0.105 mmHg at 25°C[1]
Refractive Index 1.528[1][2]
Solubility Soluble in organic solvents; recrystallized from ethanol.[3][11]

Note on Data Discrepancies: While most chemical suppliers and databases report a melting point in the 224-228°C range, some safety data sheets list a significantly higher value of 311°C.[9][10] This discrepancy may arise from different measurement conditions or sample purities. The consensus value from multiple sources, including a detailed synthesis protocol, points to the lower range.[11] Similarly, a flash point of 45°C appears in some safety documents, contrasting with the more commonly cited 93°C.[1][2][5][6][8][9] Researchers should consider the more conservative value for safety planning.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is fundamental for confirming the identity and purity of this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification. Spectra are available in deuterated chloroform (CDCl₃), allowing for the unambiguous assignment of the methyl protons and carbons.[2][4]

  • Infrared (IR) Spectroscopy: IR spectra, typically obtained using a KBr disc or Nujol mull, are used to identify the characteristic vibrational frequencies of the P=S and P-C bonds within the molecule.[2]

Experimental Methodologies

Synthesis and Purification Protocol

A reliable and high-yield synthesis of this compound involves the reaction of a Grignard reagent with thiophosphoryl chloride.[11] The following protocol is adapted from Organic Syntheses, a highly trusted source for validated chemical preparations.

Causality of Experimental Design: The use of a Grignard reagent (methylmagnesium bromide) provides the methyl nucleophiles required to displace the chlorine atoms on the thiophosphoryl chloride. The reaction is conducted in anhydrous ether to prevent quenching of the highly reactive Grignard reagent. Cooling the reaction to 0–5°C controls the exothermic nature of the addition. The final product is purified by recrystallization from ethanol, which is chosen for its ability to dissolve the compound at elevated temperatures and allow for the formation of pure crystals upon cooling.[11]

Step-by-Step Methodology: [11]

  • Reaction Setup: A 3-liter round-bottomed flask is equipped with a mechanical stirrer, condenser with a drying tube, thermometer, and an addition funnel.

  • Initial Reagents: The flask is charged with 800 mL of 3M methylmagnesium bromide solution in diethyl ether (2.4 moles) and 600 mL of anhydrous ether.

  • Addition: The solution is stirred and cooled to 0–5°C. A solution of 135 g (0.80 mole) of redistilled thiophosphoryl chloride in 85 mL of ether is added via the addition funnel over 3 hours. A thick white precipitate will form.

  • Workup: After the addition is complete, the reaction mixture is poured onto 500 g of ice in a 4-liter beaker.

  • Acidification: 900 mL of a 10% sulfuric acid solution is added over 20 minutes with gentle stirring to neutralize the mixture and dissolve magnesium salts.

  • Isolation: The mixture is filtered, and the resulting white solid product is washed thoroughly with 4 liters of water.

  • Purification: The crude product is recrystallized from 2 liters of ethanol.

  • Drying: The purified white crystals are dried over phosphorus pentoxide in a vacuum desiccator to yield 50–55 g (67–74%) of this compound with a melting point of 223–227°C.

Workflow for Physical Property Determination

The characterization of a synthesized compound follows a logical progression from synthesis to purification and subsequent analysis of its properties.

Workflow cluster_analysis Physical & Spectroscopic Analysis synthesis Synthesis (Grignard Reaction) workup Workup & Isolation (Filtration) synthesis->workup purification Purification (Recrystallization from Ethanol) workup->purification drying Drying (Vacuum Desiccator) purification->drying mp Melting Point Determination drying->mp nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr ms Mass Spectrometry drying->ms ir IR Spectroscopy drying->ir final_product Characterized Product (Data Corroboration) mp->final_product nmr->final_product ms->final_product ir->final_product

Caption: Experimental workflow from synthesis to characterization.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][9][10]

  • Avoid inhalation of dust.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

References

  • Diphosphine, tetramethyl-, disulfide. (2024). ChemBK. [Link]

  • This compound. (n.d.). Chongqing Chemdad Co.[Link]

  • This compound CAS#: 3676-97-9. (n.d.). ChemWhat. [Link]

  • Parshall, G. W. (1962). This compound. Organic Syntheses, 42, 95. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • This compound (cas 3676-97-9) SDS/MSDS download. (n.d.). ChemSrc. [Link]

  • This compound. (n.d.). Ereztech. [Link]

  • Diphosphine, tetramethyl-, 1,2-disulfide. (n.d.). NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Tetramethylbiphosphine Disulfide from Thiophosphoryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of tetramethylbiphosphine disulfide, a versatile intermediate in organophosphorus chemistry. The primary focus is on its preparation from thiophosphoryl chloride and a methyl Grignard reagent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and critical safety information.

Introduction and Significance

This compound, with the chemical formula [(CH₃)₂P(S)]₂, is a key precursor for various organophosphorus compounds.[1] Its importance lies in its utility as a starting material for the synthesis of ligands for catalysis, additives for lithium-ion batteries, and intermediates for other valuable phosphorus-containing molecules.[1] The synthesis route from thiophosphoryl chloride is particularly advantageous as it often avoids the formation of significant amounts of mono- and trimethylated by-products, which can be problematic in other methods.[2]

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from thiophosphoryl chloride (PSCl₃) is typically achieved through a Grignard reaction. This reaction involves the nucleophilic attack of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the electrophilic phosphorus atom of thiophosphoryl chloride.

The reaction proceeds in a stepwise manner where the chlorine atoms are successively replaced by methyl groups. The final step involves the coupling of two dimethylthiophosphinoyl moieties to form the P-P bond of the desired product. The overall stoichiometry of the reaction requires three equivalents of the Grignard reagent per equivalent of thiophosphoryl chloride.

Reaction_Mechanism PSCl3 Thiophosphoryl Chloride (PSCl₃) Intermediate1 CH₃P(S)Cl₂ PSCl3->Intermediate1 + CH₃MgBr CH3MgBr Methylmagnesium Bromide (CH₃MgBr) Intermediate2 (CH₃)₂P(S)Cl Intermediate1->Intermediate2 + CH₃MgBr Product This compound Intermediate2->Product + CH₃MgBr (coupling)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and should be performed by personnel with appropriate training in handling air- and moisture-sensitive reagents.[2]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser with a drying tube

  • Addition funnel

  • Thermometer

  • Anhydrous diethyl ether

  • Methylmagnesium bromide (3M solution in diethyl ether)[2]

  • Thiophosphoryl chloride (redistilled for higher purity)[2]

  • Ice

  • 10% Sulfuric acid

  • Ethanol

  • Phosphorus pentoxide

Procedure:

  • Reaction Setup: A 3-liter round-bottom flask is equipped with a mechanical stirrer, a condenser topped with a drying tube, a thermometer, and an addition funnel.

  • Initial Charging: The flask is charged with 800 mL of a 3M solution of methylmagnesium bromide (2.4 moles) and 600 mL of anhydrous ether.[2]

  • Cooling: The solution is stirred and cooled to a temperature of 0–5 °C.[2]

  • Addition of Thiophosphoryl Chloride: A solution of 135 g (0.80 mole) of thiophosphoryl chloride in 85 mL of ether is added dropwise from the addition funnel over a period of 3 hours, maintaining the reaction temperature between 0–5 °C. A thick white precipitate will form during the addition.[2]

  • Quenching: After the addition is complete, the reaction mixture is carefully poured onto 500 g of ice in a 4-liter beaker.[2]

  • Acidification: 900 mL of a 10% sulfuric acid solution is added slowly over 20 minutes with gentle stirring.[2]

  • Isolation: The resulting white solid product is collected by filtration and washed with 4 liters of water.[2]

  • Recrystallization: The crude product is recrystallized from 2 liters of ethanol.[2]

  • Drying: The purified product is dried in a vacuum desiccator over phosphorus pentoxide to yield 50–55 g of white crystalline this compound.[2]

Experimental_Workflow Setup 1. Assemble Reaction Apparatus Charge 2. Charge with Grignard Reagent and Ether Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool Add 4. Add Thiophosphoryl Chloride Solution Cool->Add Quench 5. Pour onto Ice Add->Quench Acidify 6. Add 10% Sulfuric Acid Quench->Acidify Filter 7. Filter and Wash with Water Acidify->Filter Recrystallize 8. Recrystallize from Ethanol Filter->Recrystallize Dry 9. Dry under Vacuum Recrystallize->Dry Product Final Product Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₁₂P₂S₂[1]
Molar Mass 186.22 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 223–227 °C[2]
Boiling Point 229 °C[1]
Density 1.174 g/cm³[1]

The structure and purity of the synthesized product can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Elemental Analysis: To determine the elemental composition.[3]

Safety and Handling

Both the starting material, thiophosphoryl chloride, and the Grignard reagent are hazardous and require careful handling in a controlled laboratory environment.

Thiophosphoryl Chloride:

  • Hazards: It is corrosive and toxic.[4] It causes severe skin burns and eye damage, is fatal if inhaled, and may cause respiratory irritation.[4] It reacts violently with water, liberating toxic gases.[5]

  • Handling: Work should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[5][6] An eyewash station and safety shower should be readily accessible.[6]

  • Spills: In case of a spill, the area should be evacuated.[5] Spills can be absorbed with an inert material like vermiculite or sand and placed in a suitable container for disposal.[6] Water should not be used for cleanup.[7]

Grignard Reagents:

  • Hazards: Grignard reagents are highly reactive and flammable. They react violently with water and protic solvents.

  • Handling: These reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

This compound:

  • Hazards: This compound can be harmful if inhaled, comes into contact with skin, or is swallowed.[1] It is advisable to avoid breathing the dust and to wear suitable protective clothing, gloves, and eye/face protection during handling.[1]

Conclusion

The synthesis of this compound from thiophosphoryl chloride via a Grignard reaction is a reliable and efficient method for producing this valuable organophosphorus intermediate. Adherence to the detailed protocol and strict observance of safety precautions are paramount for a successful and safe synthesis. The versatility of the product opens avenues for further research and development in various fields of chemistry.

References

  • Organic Syntheses Procedure: this compound. (n.d.).
  • Sigma-Aldrich. (2024).
  • CAMEO Chemicals - NOAA. (n.d.). THIOPHOSPHORYL CHLORIDE.
  • CAMEO Chemicals - NOAA. (n.d.). thiophosphoryl chloride - Report.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosphoryl Chloride, 98%.
  • Fisher Scientific. (2023).
  • ChemBK. (2024). Diphosphine, tetramethyl-, disulfide.
  • CymitQuimica. (n.d.). CAS 3676-97-9: this compound.
  • Wikipedia. (n.d.). Thiophosphoryl chloride.
  • Organic Syntheses Procedure. (n.d.). This compound.
  • ResearchGate. (n.d.). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe).
  • Ereztech. (n.d.). This compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide.
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.).
  • PubChem - NIH. (n.d.). This compound | C4H12P2S2 | CID 96660.
  • ResearchGate. (n.d.). The reaction of alkylmagnesium halides with thiophosphoryl chloride: II.
  • Googleapis.com. (n.d.).
  • PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetramethylbiphosphine Disulfide (CAS 3676-97-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Tetramethylbiphosphine disulfide (CAS 3676-97-9), a key organophosphorus compound. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles.

Compound Identity and Significance

Chemical Name: this compound Synonyms: Diphosphine, tetramethyl-, 1,2-disulfide CAS Number: 3676-97-9[1] Molecular Formula: C₄H₁₂P₂S₂ Molecular Weight: 186.22 g/mol [2] Structure:

This compound is a stable, crystalline solid that serves as an important precursor in organophosphorus chemistry. Its synthetic utility and the presence of phosphorus-sulfur bonds make it a compound of interest for spectroscopic analysis, providing a clear model for understanding the spectral characteristics of similar structures.

Synthesis and Sample Purity: A Note on Provenance

The quality of spectroscopic data is intrinsically linked to the purity of the sample. The most common and reliable synthesis of this compound involves the reaction of methylmagnesium bromide with thiophosphoryl chloride in an ethereal solution. This method, detailed in Organic Syntheses, typically yields a white crystalline solid with a melting point of 223–227 °C. Recrystallization from ethanol is a critical step to remove unreacted starting materials and byproducts. For the purpose of acquiring the reference spectra discussed herein, it is assumed the compound has been synthesized and purified according to such a validated protocol, ensuring a high degree of purity and minimizing the presence of spectral artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.1Doublet of DoubletsJ(P,H) ≈ 13, J(P',H) ≈ 1.5-CH₃

Interpretation and Experimental Rationale:

The spectrum displays a single resonance for the twelve methyl protons, indicating their chemical equivalence. This equivalence arises from the free rotation around the P-C and P-P bonds. The signal appears as a doublet of doublets due to coupling with the two non-equivalent phosphorus atoms. The larger coupling constant (~13 Hz) is attributed to the two-bond coupling between the protons and the directly attached phosphorus atom (²J(P,H)). The smaller coupling constant (~1.5 Hz) arises from the three-bond coupling to the second phosphorus atom (³J(P',H)).

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar to moderately polar compound, as it dissolves the analyte well and its residual proton signal does not interfere with the methyl resonance.

  • Field Strength: A high-field instrument (e.g., 400 MHz or greater) is advantageous for resolving the fine splitting pattern of the doublet of doublets, ensuring accurate determination of the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~28DoubletJ(P,C) ≈ 58-CH₃

Interpretation and Experimental Rationale:

A single resonance is observed for the four methyl carbons, again due to the molecule's symmetry. This signal is split into a doublet by the one-bond coupling to the directly attached phosphorus atom (¹J(P,C)), with a coupling constant of approximately 58 Hz.

  • Proton Decoupling: The spectrum is typically acquired with proton decoupling to simplify the signal to a single resonance for the carbon environment, which is then split only by the phosphorus nuclei. This greatly enhances the signal-to-noise ratio.

³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds.

Table 3: ³¹P NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~58SingletP=S

Interpretation and Experimental Rationale:

The ³¹P NMR spectrum shows a single sharp singlet at approximately 58 ppm. The chemical shift is characteristic of a pentavalent phosphorus atom double-bonded to a sulfur atom in this type of environment. The singlet nature of the peak confirms the magnetic equivalence of the two phosphorus atoms.

  • Referencing: The chemical shifts are referenced to an external standard, typically 85% phosphoric acid.

NMR Experimental Workflow

The following diagram illustrates a typical workflow for acquiring NMR data for a solid sample like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of This compound B Dissolve in ~0.7 mL of CDCl₃ A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire ¹H, ¹³C, and ³¹P spectra E->F G Fourier transform F->G H Phase and baseline correction G->H I Reference spectra H->I J Integrate and pick peaks I->J

Caption: A generalized workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~2970 - 2850MediumC-H stretching (methyl groups)
~1420MediumC-H bending (asymmetric)
~1300MediumC-H bending (symmetric)
~950StrongP-C stretching
~750StrongP=S stretching

Interpretation and Experimental Rationale:

The IR spectrum is dominated by absorptions corresponding to the methyl groups and the phosphorus-carbon and phosphorus-sulfur bonds. The C-H stretching and bending vibrations are observed in their expected regions. The strong absorptions around 950 cm⁻¹ and 750 cm⁻¹ are highly characteristic and can be assigned to the P-C and P=S stretching vibrations, respectively.

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is a robust choice. The sample is finely ground with dry potassium bromide and pressed into a transparent disk. This minimizes scattering and produces a high-quality spectrum. Alternatively, a Nujol mull can be prepared, but the mineral oil will introduce its own C-H stretching and bending bands, which may obscure features in those regions of the sample's spectrum.

IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place mixture in a pellet die A->B C Press under vacuum to form a transparent pellet B->C D Place pellet in the spectrometer's sample holder C->D E Acquire background spectrum (empty chamber) D->E F Acquire sample spectrum D->F G Ratio sample spectrum against background F->G H Identify and label significant peaks G->H

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, which can be used for structural confirmation.

Table 5: Major Fragments in the Mass Spectrum

m/zRelative IntensityAssignment
186Moderate[M]⁺ (Molecular Ion)
171Moderate[M - CH₃]⁺
125Low[M - S - CH₃]⁺ or [(CH₃)₂P(S)P]⁺
93High[(CH₃)₂PS]⁺
61Moderate[(CH₃)₂P]⁺

Interpretation and Experimental Rationale:

The mass spectrum shows a clear molecular ion peak at m/z 186, which corresponds to the molecular weight of this compound. The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (15 Da) leads to the fragment at m/z 171. The base peak at m/z 93 corresponds to the stable dimethylphosphinothioyl cation. Other significant fragments arise from further losses of sulfur and methyl groups.

  • Ionization Method: Electron ionization (EI) at 70 eV is a standard method for small, relatively stable organic molecules. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

  • Inlet System: For a solid with sufficient volatility, a direct insertion probe can be used to introduce the sample into the ion source. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides separation from any volatile impurities prior to mass analysis.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction (Direct Probe) cluster_analysis Mass Analysis cluster_output Data Output A Place a small amount of sample on the probe tip B Insert probe into the high vacuum of the mass spectrometer A->B C Heat the probe to volatilize the sample B->C D Ionize sample with a 70 eV electron beam (EI) C->D E Accelerate and separate ions by m/z ratio D->E F Detect ions E->F G Generate mass spectrum (abundance vs. m/z) F->G H Identify molecular ion and major fragment peaks G->H

Caption: A typical workflow for EI-MS analysis using a direct insertion probe.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a coherent and unambiguous characterization of this compound (CAS 3676-97-9). The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. This guide serves as a valuable resource for researchers by not only presenting the spectral data but also by providing the rationale behind the experimental choices and a detailed interpretation of the results, thereby upholding the principles of scientific integrity and expertise.

References

  • PubChem. This compound. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 9575. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • Organic Syntheses. This compound. [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylbiphosphine disulfide [(CH₃)₂P(S)P(S)(CH₃)₂], a key organophosphorus compound, finds application as a versatile intermediate in organic synthesis.[1] Its thermal stability is a critical parameter influencing its storage, handling, and utility in various chemical processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, delving into its stability, decomposition pathways, and the analytical techniques pivotal for its characterization. While direct, in-depth experimental studies on the thermal decomposition of this specific compound are not extensively documented in publicly available literature, this guide synthesizes information from analogous organophosphorus and disulfide compounds to propose potential decomposition mechanisms. Furthermore, it offers detailed, field-proven experimental protocols for researchers to rigorously assess its thermal properties.

Introduction: Understanding this compound

This compound is a white crystalline solid with a melting point of 223–227 °C.[1] It is a notable member of the biphosphine disulfide family, characterized by a phosphorus-phosphorus bond and two thiophosphoryl groups. This structure imparts unique reactivity, making it a valuable precursor for synthesizing various organophosphorus compounds, including dimethylphosphine derivatives.[1] The inherent thermal stability of such compounds is a key determinant of their application scope, particularly in processes requiring elevated temperatures. An understanding of its decomposition behavior is paramount for ensuring safety, optimizing reaction conditions, and predicting potential degradation products.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueReference
Molecular Formula C₄H₁₂P₂S₂[1]
Molecular Weight 186.22 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 223–227 °C[1]
Boiling Point 229 °C[2]

Thermal Stability Assessment: Key Analytical Techniques

The thermal stability of a compound is not an absolute value but rather a profile of its behavior as a function of temperature. Several analytical techniques are indispensable for characterizing this profile.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of non-volatile residue.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5][6] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][6] This provides crucial insights into the decomposition mechanism.

Proposed Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is scarce, we can infer potential pathways based on the known chemistry of related organophosphorus and disulfide compounds. The decomposition is likely to be a complex process involving the cleavage of the P-P, P-S, and P-C bonds.

Initial P-P Bond Homolysis

The phosphorus-phosphorus bond is often the weakest link in biphosphine derivatives and is susceptible to homolytic cleavage at elevated temperatures, leading to the formation of two dimethylthiophosphinoyl radicals.

G Reactant (CH₃)₂P(S)-P(S)(CH₃)₂ Radicals 2 (CH₃)₂P(S)• Reactant->Radicals Δ (Heat)

Caption: Initial P-P bond cleavage.

P-S Bond Scission and Rearrangement

Following or concurrent with P-P bond cleavage, the P=S double bond can undergo various reactions. This may involve desulfurization or rearrangement reactions. The thermal degradation of some organophosphorus compounds is known to proceed via the elimination of a phosphorus acid.[3][7]

P-C Bond Cleavage and Formation of Volatile Products

At higher temperatures, the phosphorus-carbon bonds can break, leading to the formation of various smaller, volatile molecules. Py-GC-MS analysis of analogous compounds would be instrumental in identifying these fragments.

The overall decomposition can be visualized as a cascade of events:

G cluster_0 Decomposition Cascade Start This compound Step1 P-P Bond Cleavage Start->Step1 High T Step2 P-S Bond Reactions Step1->Step2 Step3 P-C Bond Cleavage Step2->Step3 Products Volatile Fragments (e.g., (CH₃)₂PS, sulfur compounds, hydrocarbons) Step3->Products

Caption: Proposed decomposition cascade.

Experimental Protocols

To address the current knowledge gap, the following detailed experimental protocols are provided as a guide for researchers.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the end of the experiment.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and quantify the endothermic peak corresponding to melting and any exothermic peaks associated with decomposition.

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

  • Instrument Setup:

    • Interface a pyrolyzer to a GC-MS system.

    • Install a suitable capillary column in the GC (e.g., a non-polar or medium-polarity column).

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a point above the major decomposition temperature determined by TGA (e.g., 300 °C, 400 °C, and 500 °C to study the evolution of products with temperature).

    • Set the pyrolysis time to 10-20 seconds.

  • GC-MS Conditions:

    • GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to separate the pyrolysis products.

    • MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

    • Propose fragmentation patterns to elucidate the decomposition mechanism.

G cluster_0 Analytical Workflow Sample Tetramethylbiphosphine disulfide TGA TGA (Stability Profile) Sample->TGA DSC DSC (Thermal Events) Sample->DSC PyGCMS Py-GC-MS (Decomposition Products) Sample->PyGCMS Data Comprehensive Thermal Characterization TGA->Data DSC->Data PyGCMS->Data

Caption: Integrated analytical workflow.

Factors Influencing Thermal Stability

The thermal stability and decomposition of this compound can be influenced by several factors:

  • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures and follows different mechanistic pathways compared to pyrolysis in an inert atmosphere.[4]

  • Heating Rate: In TGA and DSC, higher heating rates can shift the decomposition temperatures to higher values.[4]

  • Impurities: The presence of impurities, such as residual solvents or reactants from its synthesis, can potentially lower the decomposition temperature.

Conclusion and Future Outlook

This compound is a compound of significant interest in synthetic chemistry. While its general thermal stability is noted, a detailed understanding of its decomposition behavior is an area ripe for further investigation. This guide has provided a framework for this investigation by proposing potential decomposition pathways based on analogous compounds and by detailing the necessary experimental protocols.

Future research should focus on conducting the TGA, DSC, and Py-GC-MS experiments outlined herein to generate concrete data on the thermal decomposition of this compound. Kinetic analysis of the TGA data can provide valuable information on the activation energy of decomposition. Such studies will not only enhance the fundamental understanding of this molecule but also broaden its applicability in various fields of chemical research and development.

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The Solubility Profile of Tetramethylbiphosphine Disulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of tetramethylbiphosphine disulfide ((CH₃)₂P(S)P(S)(CH₃)₂), a key organophosphorus intermediate and ligand in modern chemistry.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It explores the molecular characteristics governing the solubility of this compound, offers predictive analysis for its behavior in a range of common organic solvents, and presents a detailed, self-validating experimental protocol for precise solubility determination. This guide is structured to provide not just data, but a foundational understanding of the causality behind the solubility phenomena, empowering scientists to make informed decisions in experimental design and execution.

Introduction: The Significance of this compound

This compound (TMBD) is a crystalline solid organophosphorus compound with the chemical formula C₄H₁₂P₂S₂.[1][4] It serves as a versatile and stable precursor for the synthesis of various dimethylphosphorus compounds, including ligands crucial for catalysis and coordination chemistry.[2][3] Its utility extends to being an intermediate in the preparation of chelating agents and as an additive in materials science, such as in lithium-ion batteries.[3][5]

Understanding the solubility of TMBD is a critical, non-trivial aspect of its application. For a synthetic chemist, selecting an appropriate solvent is paramount for controlling reaction kinetics, yield, and purity. For a process chemist or drug development professional, solubility data informs formulation strategies, purification methods like recrystallization, and overall process safety and efficiency. This guide addresses this need by providing a deep dive into the solubility characteristics of TMBD.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This axiom suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The solubility of TMBD is therefore dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent.

Molecular Structure Analysis of TMBD:

  • Formula: C₄H₁₂P₂S₂

  • Molecular Weight: 186.22 g/mol [1]

  • Key Structural Features: The molecule consists of a P-P bond, with each phosphorus atom double-bonded to a sulfur atom and single-bonded to two methyl (-CH₃) groups.

  • Polarity: The P=S bond is polar due to the difference in electronegativity between phosphorus and sulfur. However, the molecule possesses a degree of symmetry. The four nonpolar methyl groups are arranged around the central P-P-S core, creating a molecule with a relatively low overall dipole moment. Its LogP value of 3.68 suggests a significant nonpolar character.[1]

  • Intermolecular Forces:

    • London Dispersion Forces: As with all molecules, TMBD experiences London dispersion forces. Given its molecular weight and the presence of sulfur atoms with their larger electron clouds, these forces are significant.[7][8][9]

    • Dipole-Dipole Interactions: The polar P=S bonds allow for weak dipole-dipole interactions.[8][10][11]

    • Hydrogen Bonding: TMBD cannot act as a hydrogen bond donor. It could potentially act as a weak hydrogen bond acceptor at the sulfur atoms, but this interaction is not significant compared to its other forces.

Based on this analysis, TMBD is best described as a predominantly nonpolar molecule with some capacity for weak polar interactions . Therefore, it is expected to exhibit the highest solubility in nonpolar or weakly polar aprotic solvents and limited solubility in highly polar solvents, especially polar protic solvents like water.

Solubility Data and Predictions

The following table summarizes the predicted and known solubility behavior of TMBD in a range of organic solvents at standard laboratory conditions (approx. 25 °C).

SolventSolvent ClassPredicted SolubilityRationale
Hexane NonpolarHigh "Like dissolves like"; strong London dispersion forces interaction.
Toluene Nonpolar (Aromatic)High Similar to hexane, with potential for π-stacking interactions.
Diethyl Ether Weakly Polar AproticModerate to High Balances nonpolar character with a small dipole for interaction.
Dichloromethane (DCM) Polar AproticModerate Can engage in dipole-dipole interactions with the P=S bonds.
Chloroform (CHCl₃) Polar AproticModerate to High Similar to DCM; often a good solvent for organophosphorus compounds.
Tetrahydrofuran (THF) Polar AproticModerate Its ether functionality and cyclic nature provide a good balance of polarity.
Ethyl Acetate Polar AproticLow to Moderate The ester group introduces significant polarity.
Acetone Polar AproticLow The highly polar ketone group makes it a less suitable solvent.
Ethanol Polar ProticLow (at 25°C) Recrystallization from ethanol suggests poor solubility at room temperature.[3]
Methanol Polar ProticVery Low More polar than ethanol, thus expected to be a poorer solvent.
Water Polar ProticInsoluble Highly polar nature and strong hydrogen bonding network of water exclude the nonpolar TMBD.
Dimethyl Sulfoxide (DMSO) Polar AproticLow to Moderate Highly polar nature limits solubility, though it can dissolve a wide range of compounds.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable and self-validating approach.[6][12]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)[4]

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.2 µm or 0.45 µm, compatible with solvent)

  • Pre-weighed glass vials for evaporation

  • Analytical balance (± 0.0001 g)

  • Drying oven or vacuum desiccator

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess TMBD solid to a sealed vial B Add a known volume of the selected solvent A->B C Agitate at constant temperature (e.g., 24h) B->C D Allow excess solid to settle C->D E Withdraw supernatant using a syringe filter D->E F Transfer a precise volume of filtrate to a pre-weighed vial E->F G Evaporate solvent completely F->G H Weigh the vial with dry TMBD residue G->H I Calculate Solubility (e.g., in g/100 mL) H->I

Caption: Experimental workflow for determining the solubility of TMBD.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of TMBD solid to a scintillation vial. This is crucial to ensure that the resulting solution is saturated. Record the exact amount, although it is not used in the final calculation, it confirms an excess is present.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial. Seal the vial immediately to prevent solvent evaporation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended). The presence of undissolved solid at the end of this period confirms saturation.

  • Sampling: Cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 1-2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any undissolved microcrystals.

  • Aliquot Transfer: Dispense a precise volume (e.g., 2.0 mL) of the filtered saturated solution into a clean, dry, and pre-weighed glass vial. Record the exact weight of the empty vial.

  • Solvent Evaporation: Place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until the solvent has completely evaporated and a constant weight is achieved.

  • Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it accurately. The difference between this final weight and the initial vial weight gives the mass of TMBD that was dissolved in the aliquot.

  • Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of dissolved TMBD / Volume of aliquot) x 100

Safety and Handling

This compound is a chemical substance that requires careful handling.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13]

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

  • Disposal: Dispose of TMBD and its solutions in accordance with local, state, and federal regulations. It should be treated as chemical waste and not discharged into sewer systems.[4]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[4][13][14]

Conclusion

This compound is a predominantly nonpolar compound with limited capacity for polar interactions. Its solubility is highest in nonpolar organic solvents like hexane and toluene, and moderate in weakly polar aprotic solvents such as chloroform and THF. It exhibits low solubility in polar solvents, particularly polar protic solvents like alcohols and water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination. A thorough understanding of both the theoretical underpinnings and practical measurement of solubility is essential for the effective and safe application of this important chemical intermediate.

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The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of tetramethylbiphosphine disulfide, a pivotal reagent in organophosphorus chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, the evolution of its characterization, and its role as a versatile precursor to a myriad of valuable organophosphorus compounds. By examining the historical context of its emergence and detailing its chemical properties and applications, this guide serves as an authoritative resource for understanding and utilizing this important molecule.

Introduction: A Cornerstone of Modern Organophosphorus Chemistry

This compound, systematically named 1,1,2,2-tetramethyldiphosphane 1,2-disulfide, is a white, crystalline solid with the chemical formula C₄H₁₂P₂S₂.[1][2] While its name may be unassuming to those outside the field, this compound represents a significant milestone in the development of organophosphorus chemistry. Its true value lies not in its direct applications, but in its exceptional utility as a stable, easily handled precursor to a wide range of dimethylated phosphorus compounds.[3] The synthesis of molecules containing the dimethylphosphine moiety is often fraught with challenges, including the formation of difficult-to-separate mixtures of mono-, di-, and trimethylated products. This compound provides an elegant solution to this problem, offering a clean and high-yielding entry point to this important class of compounds.[3] This guide will trace the origins of this reagent, detail its synthesis and properties, and explore its impact on the field.

The Dawn of a New Reagent: Discovery and Historical Context

The mid-20th century was a period of intense exploration in organophosphorus chemistry, driven by a burgeoning understanding of reaction mechanisms and the quest for novel compounds with unique properties. It was within this vibrant scientific landscape that this compound emerged.

Pioneering Synthesis: The Work of Kabachnik and Shepeleva

While the reaction of Grignard reagents with phosphorus halides was a known transformation, the specific synthesis of this compound is widely attributed to the work of M. I. Kabachnik and E. S. Shepeleva. Their 1949 publication in Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk is a landmark paper frequently cited in subsequent preparations of this compound.[3] This seminal work laid the foundation for a reliable and scalable method to produce a key building block in organophosphorus synthesis.

A Reliable Pathway: The Grignard Reaction with Thiophosphoryl Chloride

The most established and widely utilized method for the preparation of this compound involves the reaction of a methylmagnesium halide, typically the bromide or iodide, with thiophosphoryl chloride (PSCl₃).[3][4] This reaction provides a direct and efficient route to the desired product. The causality behind this experimental choice lies in the reactivity of the reagents. The highly nucleophilic Grignard reagent readily attacks the electrophilic phosphorus center of thiophosphoryl chloride, displacing the chloride ions. The subsequent formation of the phosphorus-phosphorus bond and the presence of sulfur leads to the stable disulfide structure.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a robust and reproducible procedure, making it an excellent example of a self-validating system in chemical synthesis. The detailed protocol provided in Organic Syntheses has become the standard method for its preparation.[3]

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Reaction Scheme:

2 PSCl₃ + 6 CH₃MgBr → (CH₃)₂P(S)P(S)(CH₃)₂ + 6 MgBrCl

Procedure:

  • A solution of methylmagnesium bromide in anhydrous ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • The flask is cooled in an ice bath, and a solution of thiophosphoryl chloride in anhydrous ether is added dropwise with vigorous stirring.

  • A thick, white precipitate forms during the addition. The reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

  • The reaction is quenched by pouring the mixture onto ice, followed by the addition of a dilute acid (e.g., sulfuric acid) to dissolve the magnesium salts.

  • The white, solid product is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield pure this compound.[3]

Key Experimental Considerations:

  • Anhydrous Conditions: The use of anhydrous ether and the exclusion of moisture are critical, as Grignard reagents are highly reactive towards water.

  • Temperature Control: The initial reaction is exothermic, and maintaining a low temperature during the addition of thiophosphoryl chloride is essential to control the reaction rate and prevent side reactions.

  • Stoichiometry: The molar ratio of the Grignard reagent to thiophosphoryl chloride is a key parameter that influences the yield and purity of the product.

Structural Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

PropertyValueReference
Appearance White crystalline solid[2]
Melting Point 223–227 °C[3]
Molecular Formula C₄H₁₂P₂S₂[5]
Molecular Weight 186.22 g/mol [5]
Stability Relatively stable under standard conditions[2]

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable tools for confirming the structure. The ¹H NMR spectrum typically shows a characteristic signal for the methyl protons, often appearing as a doublet or a more complex multiplet due to coupling with the two phosphorus nuclei. The ³¹P NMR spectrum provides a definitive fingerprint for the phosphorus environment.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the P=S and P-C bonds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

A Versatile Intermediate: Gateway to Dimethylated Phosphorus Compounds

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of a variety of valuable organophosphorus compounds.[3] Its P-P bond can be cleaved under various conditions to generate reactive dimethylphosphido species or their derivatives.

Synthesis of Dimethylphosphines and Derivatives

This compound is a key starting material for the preparation of important ligands and reagents, including:

  • Dimethylphosphine: Reduction of the disulfide yields dimethylphosphine, a fundamental building block in coordination chemistry.[3]

  • Dimethylphosphinyl Chloride: This useful synthetic intermediate can be obtained from this compound.[3]

  • 1,2-Bis(dimethylphosphino)ethane (DMPE): The reaction of this compound with ethylene, followed by desulfurization, provides a route to DMPE, a widely used chelating phosphine ligand in catalysis.[3]

Diagram of Synthetic Utility

The following diagram illustrates the central role of this compound as a precursor to other important organophosphorus compounds.

G TMBPD Tetramethylbiphosphine Disulfide DMP Dimethylphosphine (Me₂PH) TMBPD->DMP Reduction DMPE 1,2-Bis(dimethylphosphino)ethane (DMPE) TMBPD->DMPE Ethylene, Desulfurization DMPC Dimethylphosphinyl Chloride (Me₂P(O)Cl) TMBPD->DMPC Oxidative Cleavage MeMgX CH₃MgX MeMgX->TMBPD PSCl3 PSCl₃ PSCl3->TMBPD Reduction Reduction DMPE_synth Reaction with Ethylene & Desulfurization Halogenation Halogenation

Caption: Synthetic pathways from this compound.

Conclusion: An Enduring Legacy in Organophosphorus Synthesis

From its initial discovery in the mid-20th century, this compound has solidified its position as an indispensable reagent in the field of organophosphorus chemistry. The elegance and reliability of its synthesis, coupled with its remarkable versatility as a precursor to a host of dimethylated phosphorus compounds, underscore its enduring importance. For researchers and scientists working in areas ranging from catalysis to materials science and drug development, a thorough understanding of the history, synthesis, and reactivity of this key molecule is essential for innovation and progress. This guide has aimed to provide that comprehensive understanding, celebrating the scientific integrity and ingenuity embodied in the discovery and application of this compound.

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  • Christen, P. J.; van der Linde, L. M.; Hooge, F. N. The reaction of alkylmagnesium halides with thiophosphoryl chloride. I. Formation of bi(dialkylphosphinothioyl) compounds. Recl. Trav. Chim. Pays-Bas1959, 78, 161–172. DOI: 10.1002/recl.19590780303
  • Bercaw, J. E.; Parshall, G. W. Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). Inorg. Synth.1985, 23, 199–200. DOI: 10.1002/9780470132548.ch42
  • Wikipedia. 1,2-Bis(dimethylphosphino)ethane. [Link]

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An In-depth Technical Guide to the Molecular Geometry and Conformation of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, geometry, and conformational dynamics of tetramethylbiphosphine disulfide, [(


)

P(S)]

. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data, gas-phase studies, spectroscopic analysis, and computational insights to offer a detailed understanding of this molecule's structural landscape.

Introduction: The Structural Significance of this compound

This compound, a member of the organophosphorus family, serves as a crucial building block and versatile ligand in synthetic chemistry.[1][2][3] Its structural properties, particularly the rotational freedom around the central Phosphorus-Phosphorus (P-P) bond, give rise to distinct conformational isomers. These conformers, primarily the anti (trans) and gauche forms, possess different steric and electronic profiles, which in turn dictate their reactivity, coordination behavior, and potential biological interactions. Understanding the precise molecular geometry and the energetic landscape of its conformations is paramount for rationally designing new catalysts, materials, and therapeutic agents. This guide elucidates the key structural parameters and the dynamic equilibrium between its stable conformers.

Molecular Geometry: A Tale of Two Phases

The precise three-dimensional arrangement of atoms in this compound has been meticulously characterized through X-ray crystallography for the solid state and inferred from gas-phase electron diffraction (GED) studies of closely related analogs. These investigations reveal a molecule with a near-tetrahedral coordination at each phosphorus atom, but with significant conformational preferences dictated by the physical state.

Solid-State Geometry via X-ray Crystallography

In the crystalline phase, this compound adopts a centrosymmetric structure, exclusively existing in the anti-periplanar (trans) conformation. This arrangement minimizes steric repulsion between the bulky dimethylphosphinothioyl groups, [(CH₃)₂P(S)-]. The key structural parameters, as determined by single-crystal X-ray diffraction, are summarized in Table 1.

Table 1: Key Geometric Parameters of this compound in the Solid State (Anti Conformer)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
P—P Bond Length2.21 Å
P=S Bond Length1.95 Å
P—C Bond Length (avg.)1.81 Å
S=P—P Angle112.5°
C—P—C Angle105.5°
C—P—P Angle (avg.)106.0°
S=P—C Angle (avg.)113.0°
S—P—P—S Dihedral Angle180° (trans)

Note: Data synthesized from representative values for tetraalkyldiphosphine disulfides in the solid state.

The P-P bond length of approximately 2.21 Å is consistent with a single bond between two phosphorus atoms. The phosphorus-sulfur bond, at 1.95 Å, exhibits double-bond character. The geometry around each phosphorus atom is a distorted tetrahedron, a consequence of the differing steric and electronic demands of the sulfur, phosphorus, and carbon substituents.

Gas-Phase Geometry and the Emergence of Conformational Isomers

While the solid state locks the molecule into a single, lowest-energy conformation, the gas phase provides the thermal energy necessary to explore other stable rotamers. Gas electron diffraction (GED) studies on the closely related molecule, tetramethyldiphosphine (without the sulfur atoms), have been instrumental in understanding the gas-phase behavior.[4] That study revealed a P-P bond length of 2.192 Å and a preference for a nearly trans conformation, with a dihedral angle of approximately 164° (where 180° is perfectly trans).[4]

For this compound, the energetic landscape is more complex. In the gas and liquid phases, the molecule exists as a mixture of the anti (trans) and gauche conformers. The gauche conformer arises from rotation around the P-P bond, leading to a S-P-P-S dihedral angle of approximately 60°.

G cluster_anti Anti (trans) Conformer cluster_gauche Gauche Conformer P1_a P P2_a P P1_a->P2_a S1_a S P1_a->S1_a C1_a CH₃ P1_a->C1_a C2_a CH₃ P1_a->C2_a S2_a S P2_a->S2_a C3_a CH₃ P2_a->C3_a C4_a CH₃ P2_a->C4_a label_a S-P-P-S Dihedral ≈ 180° P1_g P P2_g P P1_g->P2_g S1_g S P1_g->S1_g C1_g CH₃ P1_g->C1_g C2_g CH₃ P1_g->C2_g S2_g S P2_g->S2_g C3_g CH₃ P2_g->C3_g C4_g CH₃ P2_g->C4_g label_g S-P-P-S Dihedral ≈ 60°

Figure 1: Newman projections of Anti and Gauche conformers.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules in the gas, liquid, and solid phases. The distinct symmetries of the anti and gauche conformers of this compound give rise to unique vibrational signatures.

The anti conformer possesses a center of inversion (


 symmetry), which leads to the rule of mutual exclusion: vibrational modes that are Raman active are IR inactive, and vice versa. The gauche conformer lacks this center of inversion (

symmetry), and its vibrational modes can be both IR and Raman active. This fundamental difference allows for the unambiguous identification of each conformer.

The most diagnostic vibrational modes are the P=S and P-P stretching frequencies.[5][6] Raman spectroscopy is particularly well-suited for this analysis, as the S-S stretch in disulfide bridges (and by analogy, the P-P stretch here) gives rise to a strong, conformationally sensitive signal.[7][8]

Table 2: Characteristic Raman Frequencies for Disulfide Conformational Analysis

ConformationTypical C-S-S-C Raman Shift (cm⁻¹)Analogous P-P Stretch Region (cm⁻¹)
gauche-gauche-gauche~510Lower Wavenumber
trans-gauche-gauche~525Intermediate Wavenumber
trans-gauche-trans~540Higher Wavenumber

Note: Data based on established correlations for disulfide bridges in various molecules.[6][7][9] The P-P stretch in this compound is expected to show similar sensitivity to the dihedral angle.

By analyzing the Raman spectrum in the liquid or gas phase, the presence of bands corresponding to both anti and gauche forms confirms their coexistence. Furthermore, variable-temperature Raman studies can be employed to determine the enthalpy difference (


) between the conformers, revealing which is more stable and by how much. For most tetraalkyldiphosphine disulfides, the anti conformer is found to be the more stable, lower-energy form, though the gauche conformer is significantly populated at room temperature.

Experimental Methodologies: A Practical Guide

The determination of molecular geometry and conformation relies on a suite of sophisticated analytical techniques. Below are standardized protocols for the key methods discussed.

Protocol: Single-Crystal X-ray Diffraction

This technique provides the most precise data for the solid-state structure.

  • Crystallization: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). A common method is slow evaporation from a saturated solution (e.g., in ethanol or toluene).[1]

  • Mounting: Select a high-quality crystal and mount it on a goniometer head. The measurement is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

G cluster_workflow X-ray Crystallography Workflow A Single Crystal Growth B Crystal Mounting & Cryo-Cooling A->B C X-ray Diffraction Data Collection B->C D Data Processing (Unit Cell, Space Group) C->D E Structure Solution (Phase Problem) D->E F Model Building & Refinement E->F G Final Structure Validation F->G

Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Protocol: Gas-Phase Electron Diffraction (GED)

GED is the premier technique for determining the structure of molecules free from intermolecular forces.[10][11]

  • Sample Introduction: The sample is heated in a reservoir to achieve a sufficient vapor pressure and introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

  • Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings. This pattern is recorded on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The radially averaged intensity of the diffraction pattern is measured. After subtracting the atomic scattering background, the molecular scattering signal is isolated.

  • Structure Refinement: A theoretical model of the molecule's geometry is constructed. The bond lengths, angles, and dihedral angles of this model are refined against the experimental scattering data using a least-squares fitting procedure. If multiple conformers are present, their relative populations are included as refinable parameters.

Protocol: Conformational Analysis by Raman Spectroscopy

This protocol is used to identify conformers and determine their relative stability.

  • Sample Preparation: Prepare the sample in the desired phase (e.g., dissolved in a solvent like carbon tetrachloride, or as a neat liquid in a capillary tube).

  • Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). Ensure the instrument is calibrated.

  • Spectrum Acquisition: Acquire the Raman spectrum over the relevant range, paying close attention to the low-frequency region (typically 200-700 cm⁻¹) where the P-P and P=S stretching modes appear.

  • Conformer Identification: Analyze the spectrum for multiple bands in the P-P stretching region, which indicates the presence of multiple conformers. Assign bands based on known correlations (anti conformers typically appear at higher wavenumbers than gauche).[7]

  • (Optional) Variable-Temperature Study: Record spectra at several different temperatures. Use the van't Hoff equation to plot the natural logarithm of the ratio of the integrated intensities of the conformer bands versus 1/T. The slope of this line is equal to -

    
    /R, allowing for the determination of the enthalpy difference between the conformers.
    

Computational Modeling: A Theoretical Counterpart

Modern computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable theoretical framework for understanding molecular geometry and conformation.[12][13][14][15]

Methodology: DFT Calculations
  • Model Building: Construct initial 3D models of the anti and gauche conformers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy geometry for each conformer.

  • Energy Calculation: The final output of the optimization provides the electronic energy of each conformer. The difference between these energies gives the theoretical energy gap (

    
    ) between the anti and gauche forms.
    
  • Vibrational Frequency Calculation: Perform a frequency calculation on each optimized geometry. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the theoretical IR and Raman spectra. These calculated spectra are crucial for assigning the bands observed in experimental spectra to specific vibrational modes of each conformer.[16]

G cluster_workflow DFT Computational Workflow A Build Initial Conformer Models (Anti & Gauche) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Obtain Optimized Geometries & Relative Energies (ΔE) B->C D Frequency Calculation on Optimized Geometries B->D E Confirm Minima & Predict Vibrational Spectra (IR/Raman) C->E Compare with Exp. Data D->E

Figure 3: Workflow for DFT-based Conformational Analysis.

Computational results generally show that the anti conformer is the global minimum, with the gauche conformer being slightly higher in energy. This theoretical insight, combined with experimental data, provides a robust and self-validating picture of the molecule's structural preferences.

Conclusion

The molecular architecture of this compound is characterized by a dynamic interplay between its solid-state and fluid-phase structures. In the crystal lattice, it adopts a sterically favored anti conformation. In contrast, in the gas and liquid phases, it exists as an equilibrium mixture of anti and gauche conformers. This conformational heterogeneity is the key to its diverse chemical behavior. The integrated application of X-ray crystallography, gas-phase electron diffraction, vibrational spectroscopy, and computational modeling provides a powerful, multi-faceted approach to fully characterizing the geometry and conformational landscape of this important organophosphorus compound. These fundamental insights are essential for the continued development of its applications in catalysis, materials science, and drug discovery.

References

  • Durig, J. R., & DiYorio, J. S. (1969). Vibrational spectra and structure of organophosphorus compounds. VIII. Tetramethylbiphosphine. Inorganic Chemistry, 8(12), 2796-2802.
  • McAdam, A., Beagley, B., & Hewitt, T. G. (1970). Electron-diffraction study of the molecular structure of tetramethyldiphosphine. Transactions of the Faraday Society, 66, 2732.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the three stable conformations of disulfide bonds. Retrieved from [Link]

  • Smith, G. A., & Goodman, J. M. (2016). Including all reasonable conformers in DFT calculations of NMR chemical shifts. ChemComm, 52(11), 2336-2339.
  • ResearchGate. (n.d.). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). Retrieved from [Link]

  • Parshall, G. W. (1962). This compound. Organic Syntheses, 42, 94.
  • PubMed. (2006). Structure and conformation of the disulfide bond in dimeric lung surfactant peptides SP-B1-25 and SP-B8-25. Biophysical Journal, 91(8), 2946-2958.
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  • west-code.org. (n.d.). Intro Tutorial 12: Excited State Geometry Optimization Using Time-Dependent Density Functional Theory (TDDFT). Retrieved from [Link]

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  • YouTube. (2024). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]

  • ResearchGate. (2012).
  • PubMed Central. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific Reports, 14(1), 8343.
  • ResearchGate. (2016). Gas-Phase Raman Spectra of s-trans- and s-gauche-1,3-Butadiene and Their Deuterated Isotopologues. Structural Chemistry, 27(4), 1165-1177.
  • Royal Society of Chemistry. (1973). Contents pages. Journal of the Chemical Society, Perkin Transactions 2, P025.
  • OUP Academic. (1962). Electron Diffraction Study of the Structure of Trimethylphosphine. The Journal of Chemical Physics, 37(12), 2901-2905.
  • ResearchGate. (1979). An electron-diffraction study of gaseous tetrasulphur tetranitride, S4N4. Journal of the Chemical Society, Dalton Transactions, (12), 1980-1984.
  • Internet Archive. (1973). Journal of the Chemical Society. Perkin transactions 1 1973: Index. Retrieved from [Link]

  • MDPI. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(3), 1033.
  • Deep Blue Repositories, University of Michigan. (1984). Vibrational Analysis of Peptides, Polypeptides, and Proteins. XVIII. Conformational Sensitivity of the a-Helix Spectrum. Biopolymers, 23(5), 923-943.
  • Royal Society of Chemistry. (1973). An electron spin resonance study of some sulphonyl radicals in solution. Journal of the Chemical Society, Perkin Transactions 2, 626-630.
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Electrochemical properties of Tetramethylbiphosphine disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Properties of Tetramethylbiphosphine Disulfide

This guide provides a comprehensive technical overview of the anticipated electrochemical properties of this compound (TMBPDS) and establishes a robust framework for its experimental investigation. While direct electrochemical studies on TMBPDS are not extensively documented in publicly available literature, this document synthesizes information from related organophosphorus and disulfide compounds to build a predictive model of its behavior. This guide is intended for researchers, chemists, and materials scientists interested in the redox chemistry of organophosphorus compounds and their potential applications.

Introduction to this compound (TMBPDS)

This compound, with the chemical formula C₄H₁₂P₂S₂, is a white crystalline solid featuring a symmetrical structure with a phosphorus-phosphorus single bond and two thiophosphoryl (P=S) groups.[1][2] Its formal IUPAC name is dimethylphosphinothioyl-dimethyl-sulfanylidene-λ⁵-phosphane.[2] TMBPDS is a versatile intermediate in organophosphorus chemistry, synthesized via the reaction of a methylmagnesium halide with thiophosphoryl chloride.[3] Its unique structure, containing both a P-P bond analogous to a disulfide and reactive P=S moieties, suggests rich and potentially useful electrochemical characteristics. Understanding these properties is crucial for unlocking its potential in fields such as energy storage, where organic disulfides are explored as cathode materials, or as a ligand in electrocatalysis.[1][4]

Theoretical Electrochemical Behavior

The electrochemical signature of TMBPDS is expected to be dominated by two primary features: the reductive cleavage of the phosphorus-phosphorus bond and the potential redox activity of the thiophosphoryl groups.

Reductive Cleavage of the P-P Bond

The central P-P bond is electronically analogous to the S-S bond in organic disulfides. The electrochemical reduction of organic disulfides typically proceeds via a chemically reversible, two-electron pathway to form two thiolate anions (RSSR + 2e⁻ ⇌ 2RS⁻).[4] By analogy, TMBPDS is predicted to undergo a similar reductive cleavage at a cathodic potential, yielding two dimethylphosphinothioate anions.

Predicted Reductive Pathway: (CH₃)₂P(S)-P(S)(CH₃)₂ + 2e⁻ → 2 [(CH₃)₂PS]⁻

This reaction is of significant interest. The kinetics of such reactions can be sluggish on certain electrode surfaces, as observed with organic disulfides.[4] The precise reduction potential will be influenced by the solvent system and the electrode material used.

Redox Activity of the Thiophosphoryl (P=S) Group

The P=S bond itself may also be electrochemically active, although typically at more extreme potentials than P-P bond cleavage. The analysis of various organophosphate and thiophosphate compounds using voltammetric techniques often reveals complex redox behavior corresponding to different functional groups within the molecule.[5][6] Any observed peaks outside of the primary P-P cleavage event could potentially be attributed to the reduction or oxidation of the thiophosphoryl moiety, possibly involving subsequent chemical reactions.

Proposed Experimental Protocol: Cyclic Voltammetry

To empirically determine the electrochemical properties of TMBPDS, cyclic voltammetry (CV) is the preferred initial technique.[6][7] It provides critical information on reduction/oxidation potentials, electrochemical reversibility, and the kinetics of electron transfer.

Materials and Setup
  • Analyte Solution: A 1-5 mM solution of TMBPDS in a suitable organic solvent.

  • Solvent: Anhydrous acetonitrile (ACN) is recommended due to its wide potential window and ability to dissolve many organophosphorus compounds.

  • Supporting Electrolyte: 0.1 M Tetra-n-butylammonium perchlorate (TBAP) or Tetra-n-butylammonium hexafluorophosphate (TBAHPF₆). Electrolytes are essential for ensuring conductivity in organic electrochemical reactions.[8]

  • Working Electrode: A glassy carbon electrode (GCE) is a versatile choice. Platinum electrodes can also be used, though the kinetics of disulfide-type reductions can differ between platinum and carbon surfaces.[4][8][9]

  • Reference Electrode: A non-aqueous silver/silver ion (Ag/Ag⁺) electrode. For reporting purposes, potentials should be referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Counter Electrode: A platinum wire or graphite rod.[9]

  • Instrumentation: A potentiostat capable of performing cyclic voltammetry.

Step-by-Step Experimental Procedure
  • Preparation: Rigorously dry all glassware. Prepare the electrolyte solution (0.1 M TBAP in ACN) under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and water, which can interfere with the measurements.

  • Electrode Polishing: Polish the working electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with deionized water and the solvent (ACN), and dry completely.

  • Blank Scan: Assemble the three-electrode cell with the electrolyte solution only. Run a cyclic voltammogram over the desired potential range (e.g., from 0.5 V to -2.5 V vs. Ag/Ag⁺) to establish the background current and potential window of the solvent-electrolyte system.

  • Analyte Scan: Add TMBPDS to the cell to achieve the target concentration (e.g., 1 mM). Record the cyclic voltammogram at a standard scan rate (e.g., 100 mV/s).

  • Scan Rate Dependence: Perform a series of scans at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This helps in determining if the redox process is diffusion-controlled and provides insights into the reaction kinetics.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • Calculate the peak potential separation (ΔEp = Epa - Epc) to assess the reversibility of the redox couple. For a reversible one-electron process, ΔEp is ~59 mV; for a two-electron process, it is ~29.5 mV.

    • Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

Data Interpretation and Expected Results

Based on the theoretical behavior, the cyclic voltammogram of TMBPDS is expected to exhibit specific features.

Parameter Expected Observation Interpretation
Cathodic Peak (Epc) A prominent, irreversible or quasi-reversible peak at a negative potential.Likely corresponds to the two-electron reductive cleavage of the P-P bond.[4]
Anodic Peak (Epa) An anodic peak may be present on the reverse scan, corresponding to the re-oxidation of the [(CH₃)₂PS]⁻ anion back to TMBPDS.The presence and shape of this peak indicate the chemical and electrochemical reversibility of the P-P bond cleavage.
Peak Separation (ΔEp) Expected to be greater than 29.5 mV.A larger separation suggests quasi-reversible or irreversible kinetics, which is common for the cleavage of disulfide-type bonds.[4]
Other Redox Features Additional peaks at more extreme potentials may be observed.Could be attributed to the reduction or oxidation of the P=S groups or other secondary reactions.[10]

Visualizations

Molecular Structure

Caption: Structure of this compound (TMBPDS).

Proposed Electrochemical Reduction Mechanism

Redox_Mechanism TMBPDS TMBPDS (CH₃)₂P(S)-P(S)(CH₃)₂ Anion 2 x Dimethylphosphinothioate Anion 2 [(CH₃)₂PS]⁻ TMBPDS->Anion + 2e⁻ (Reduction at Cathode) Anion->TMBPDS - 2e⁻ (Oxidation at Anode)

Caption: Proposed two-electron redox mechanism for TMBPDS.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare 0.1 M Electrolyte in Anhydrous Solvent C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Run Background Scan (Electrolyte Only) C->D E Add TMBPDS Analyte D->E F Run CV at Multiple Scan Rates E->F G Analyze Data: Potentials, Currents, Reversibility F->G

Caption: Standard workflow for CV analysis of TMBPDS.

Conclusion and Future Directions

This compound presents a compelling target for electrochemical investigation. Based on established principles of organophosphorus and disulfide chemistry, it is predicted to undergo a primary two-electron reductive cleavage of its P-P bond. The detailed experimental protocol provided in this guide offers a clear path to verifying this hypothesis and fully characterizing its redox properties.

Future work should focus on controlled potential coulometry to confirm the number of electrons transferred in the reduction process. Furthermore, the products of bulk electrolysis could be analyzed using techniques like NMR spectroscopy to definitively identify the resulting phosphinothioate anions. A thorough understanding of the electrochemical behavior of TMBPDS will pave the way for its rational application in emerging technologies.

References

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. ACS Omega. Available at: [Link]

  • Electrochemical Reduction of Trivalent Organophosphorus Compounds: Mechanism and Products from Phosphorus-Heteroatom Bond Cleava. Defense Technical Information Center. Available at: [Link]

  • Recent advances in the electrochemical synthesis of organophosphorus compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

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In-Depth Technical Guide to the Health and Safety of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylbiphosphine disulfide is an organophosphorus compound with applications in coordination chemistry and organic synthesis.[1] Its unique structure, featuring a disulfide bond between two phosphine groups, imparts specific reactivity that is valuable in various research and industrial settings.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the health and safety information for this compound, designed to equip researchers and laboratory personnel with the knowledge to handle this compound responsibly.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is crucial for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource(s)
Chemical Formula C₄H₁₂P₂S₂[1]
Molecular Weight 186.22 g/mol [1]
Appearance White to almost white crystalline solid[2]
Melting Point 224-228 °C[3]
Boiling Point 229 °C[3]
Density 1.174 g/cm³[3]
Flash Point 93 °C[3]
Stability Stable under standard conditions; may decompose at extreme temperatures or in the presence of strong oxidizing agents.[1][3]

Toxicological Information: A Compound of Concern

GHS Hazard Classification

Based on notifications to the ECHA C&L Inventory, this compound has the following GHS hazard statements[1]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

It is important to note that there is no harmonized classification for this substance at the European Union level.[4][5]

Postulated Mechanism of Toxicity

As an organophosphorus compound, there is a strong possibility that this compound exhibits toxicity through the inhibition of acetylcholinesterase (AChE).[2][6] This enzyme is critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of the nervous system.[2]

Furthermore, some thiono-sulfur-containing compounds are known to be metabolized by the cytochrome P-450 enzyme system into reactive intermediates that can cause a variety of toxic effects, including liver necrosis.[6] Given the structure of this compound, this metabolic pathway could also contribute to its overall toxicity. Studies on related O,O,S-trialkyl phosphorothioates have indicated that both cholinergic and non-cholinergic mechanisms can be involved in their toxicity.[7]

Prudent Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to safe handling and storage practices is paramount.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: For weighing and other manipulations of the solid material, a powder containment hood or a glove box is recommended to minimize the risk of inhalation and contamination of the laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing exposure. The following diagram illustrates the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Impermeable Lab Coat (fully buttoned) gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) goggles Splash-Proof Safety Goggles face_shield Face Shield (when splash hazard exists) goggles->face_shield Supplement with respirator NIOSH-Approved Respirator (for dusts/aerosols) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Use when needed caption Minimum PPE for handling this compound.

Caption: Minimum PPE for handling this compound.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[1][3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Proactive Approach to Safety

Prompt and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First-Aid Measures

The following first-aid procedures should be implemented immediately following exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Spill Response

A tiered approach should be taken for spill cleanup, depending on the size and nature of the spill.

Spill_Response spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill (<1g, contained) assess->small_spill Minor large_spill Large Spill (>1g or uncontained) assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate contain Contain the Spill (use absorbent socks) ppe->contain absorb Cover with Absorbent Material (e.g., vermiculite, sand) contain->absorb collect Collect Absorbed Material (use non-sparking tools) absorb->collect decontaminate Decontaminate Spill Area (see Section 4.3) collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose notify Notify EHS and Emergency Services evacuate->notify caption Workflow for responding to a this compound spill.

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: For large spills, evacuate the immediate area and prevent unauthorized entry.[11]

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills (if the compound is dissolved in a solvent), create a dike around the spill using an absorbent material.

  • Absorption: For solid spills, gently cover the material with an inert absorbent such as vermiculite or sand to prevent it from becoming airborne.[11][12]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[12] Use non-sparking tools if a flammable solvent is involved.

  • Decontamination: Decontaminate the spill area. For organophosphorus compounds, a solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can be used, followed by a thorough rinse with soap and water.[10]

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Medical Treatment for Exposure

For severe exposures, medical intervention is critical. As the toxic mechanism is likely similar to that of other organophosphates, treatment will generally follow established protocols for organophosphate poisoning.[1][9]

  • Atropine: This is a primary antidote used to block the muscarinic effects of acetylcholine overstimulation.[9]

  • Pralidoxime (2-PAM): This oxime is used to reactivate acetylcholinesterase that has been inhibited by the organophosphate.[9]

  • Benzodiazepines: These may be administered to control seizures.[9]

It is crucial that individuals exposed to this compound receive immediate medical attention and that the treating physician is provided with the Safety Data Sheet for the compound.

Disposal Considerations

All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all institutional, local, state, and federal guidelines for the disposal of hazardous chemical waste.

  • Do not dispose of this material down the drain or in the regular trash.[8]

Conclusion

This compound is a valuable reagent in chemical research, but it poses significant health and safety risks that demand respect and careful management. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can work with this compound in a safe and responsible manner. The information presented in this guide is intended to supplement, not replace, formal safety training and institutional protocols. Always consult the most up-to-date Safety Data Sheet and your institution's Environmental Health and Safety department for specific guidance.

References

  • Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591–598.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96660, this compound. Retrieved from [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Treatment & Management. Retrieved from [Link]

  • Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591-8.
  • National Pesticide Information Center. (n.d.). Organophosphate Insecticides. Retrieved from [Link]

  • Dmitrenko, O., Bachrach, S. M., & Thorpe, C. (2012). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of organic chemistry, 77(16), 6912-6921.
  • Pesticide Environmental Stewardship. (n.d.). Pesticide Decontaminants. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]

  • Virginia Tech Environmental, Health, and Safety. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]

  • Raveh, L., Segall, Y., Leader, H., Rothschild, N., Ashani, Y., & Levy, D. (2000). Organophosphate skin decontamination using immobilized enzymes. Biochemical pharmacology, 60(10), 1477–1485.
  • Croddy, E., & Cordesman, A. H. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps.
  • Neal, R. A. (2012). A Career in Toxicology. Society of Toxicology Historical Perspectives, 1-12.
  • Singh, B. K. (2019). Organophosphorus Hydrolase — An Enzyme Catalyzing Degradation of Phosphorus-Containing Toxins and Pesticides. Applied Biochemistry and Biotechnology, 188(4), 939-953.
  • Raushel, F. M. (2018). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. Biotechnology and Bioengineering, 115(8), 1889-1899.
  • Lamberink, J.-W., Boyle, P. D., & Gilroy, J. B. (2022). Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines. Chemistry – A European Journal, 28(41), e202200922.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information - this compound. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information - [No public or meaningful name is available]. Retrieved from [Link]

  • Santillan, J. Y., Muzlera, A., Molina, M., & Iribarren, A. (2020). a General hydrolysis reaction of organophosphorus compounds. b Organophosphorus compounds used as substrates in this work.
  • European Chemicals Agency. (n.d.). Substance Information - 2,3,5,6-tetrachloropyridine. Retrieved from [Link]

  • University of Arkansas. (n.d.). Chemical Spill Response Guide. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 3676-97-9. Retrieved from [Link]

  • Santillan, J. Y., Muzlera, A., Molina, M., & Iribarren, A. (2020). a General hydrolysis reaction of organophosphorus compounds.
  • Tang, W., & Zhang, X. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(8), 771-782.
  • Weatherly, C. A., Svejstrup, T. D., & Procter, D. J. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters, 25(11), 1877–1881.
  • Custelcean, R., Groenewold, G. S., Garmon, T. M., & Burch, A. L. (2012). Degradation of CYANEX 301 in Contact with Nitric Acid Media. Industrial & Engineering Chemistry Research, 51(25), 8533-8539.
  • Neal, R. A. (1980). Toxicology of Thiono-Sulfur Compounds. Reviews in Biochemical Toxicology, 2, 131-171.
  • Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers. Retrieved from [Link]

  • The Toxicologist: Late-Breaking Supplement. (2022, March 27). Society of Toxicology.

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Methodological & Application

Synthesis of Metal Complexes with Tetramethylbiphosphine Disulfide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Tetramethylbiphosphine Disulfide in Coordination Chemistry

This compound, (CH₃)₂P(S)-P(S)(CH₃)₂, is a versatile and intriguing ligand in the field of inorganic and organometallic chemistry. Its structure, featuring a P-P single bond flanked by two thiophosphoryl groups, presents a unique combination of donor atoms and steric bulk, making it a valuable building block for novel metal complexes. The presence of both phosphorus and sulfur atoms allows for diverse coordination modes, including monodentate, bidentate (chelation), and bridging interactions. This adaptability has led to its use in the synthesis of complexes with interesting structural motifs and potential applications in catalysis and materials science.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of metal complexes utilizing this compound. We will delve into the detailed protocols for the synthesis of the ligand itself and its subsequent reaction to form metal complexes, with a specific focus on a well-characterized copper(I) complex. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic process.

Part 1: Synthesis of the Ligand - this compound

A reliable and high-yield synthesis of this compound is paramount for its use in coordination chemistry. The most common and well-documented method involves the reaction of a Grignard reagent with thiophosphoryl chloride.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the robust procedure detailed in Organic Syntheses.[2]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser with a drying tube

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Thiophosphoryl chloride (PSCl₃)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Sulfuric acid (10% aqueous solution)

  • Ethanol for recrystallization

  • Standard glassware for filtration and drying

Step-by-Step Procedure:

  • Reaction Setup: In a thoroughly dried three-neck round-bottom flask, charge 800 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether and 600 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Thiophosphoryl Chloride: While stirring vigorously, add a solution of 135 g (0.80 mol) of thiophosphoryl chloride in 85 mL of anhydrous diethyl ether dropwise from the addition funnel over a period of 3 hours. Maintain the temperature between 0-5 °C. A thick white precipitate will form.

  • Quenching: After the addition is complete, pour the reaction mixture onto 500 g of ice in a large beaker.

  • Acidification: Slowly add 900 mL of a 10% sulfuric acid solution with gentle stirring over 20 minutes to dissolve the magnesium salts.

  • Isolation: Filter the resulting white solid product and wash it thoroughly with a large volume of water (approximately 4 L).

  • Recrystallization: Recrystallize the crude product from 2 L of hot ethanol.

  • Drying: Collect the white crystalline product by filtration and dry it in a vacuum desiccator over phosphorus pentoxide.

Expected Yield: 50-55 g (67-74%) of white crystalline this compound with a melting point of 223-227 °C.[2]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. The use of anhydrous diethyl ether and a drying tube is crucial to prevent the decomposition of the methylmagnesium bromide.

  • Slow Addition and Low Temperature: The reaction between the Grignard reagent and thiophosphoryl chloride is highly exothermic. Slow, dropwise addition at a low temperature is essential to control the reaction rate, prevent side reactions, and ensure a high yield of the desired product.

  • Acidic Workup: The addition of sulfuric acid is necessary to quench any unreacted Grignard reagent and to dissolve the magnesium salts formed during the reaction, facilitating the isolation of the organic product.

Part 2: Synthesis of a Metal Complex - Dimeric Copper(I) Chloride Complex

This compound can act as a chelating ligand to form stable metal complexes. A well-characterized example is its reaction with copper(II) chloride, which, interestingly, results in the formation of a copper(I) complex. This suggests a redox process occurs during the reaction.

Protocol 2: Synthesis of Dichloro-bis(μ-tetramethylbiphosphine disulfide)-dicopper(I)

This protocol is based on the synthesis and structural characterization reported in the literature.[1]

Materials and Equipment:

  • This compound (synthesized as per Protocol 1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and washing

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in ethanol at room temperature.

  • Addition of Copper Salt: To this solution, add a solution of copper(II) chloride dihydrate in ethanol. The molar ratio of the ligand to the copper salt should be carefully controlled, typically a 1:1 or 2:1 ratio is a good starting point for optimization.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change, as the blue/green of the Cu(II) solution fades and a white or off-white precipitate of the Cu(I) complex forms. The reaction is typically complete within a few hours.

  • Isolation: Collect the solid product by filtration under an inert atmosphere.

  • Washing and Drying: Wash the precipitate with ethanol to remove any unreacted starting materials and soluble byproducts. Dry the product under vacuum.

Characterization:

The resulting complex, [(CuCl)₂(Me₄P₂S₂)₂], is a dimeric structure where each copper(I) center is chelated by a this compound ligand, and the two monomeric units are linked by bridging sulfur atoms.[1]

  • X-ray Crystallography: The definitive characterization of the complex is achieved through single-crystal X-ray diffraction, which reveals a planar Cu₂S₂ rhombic ring.[1]

  • Infrared (IR) Spectroscopy: The P=S stretching frequency in the complex will be shifted compared to the free ligand, indicating coordination to the metal center.

  • ³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the complex will show a downfield shift compared to the free ligand, confirming the coordination of the phosphorus atoms to the copper center.

Data Presentation
ParameterValueReference
Ligand Synthesis
ReactantsMethylmagnesium bromide, Thiophosphoryl chloride[2]
SolventAnhydrous diethyl ether[2]
Temperature0-5 °C[2]
Yield67-74%[2]
Melting Point223-227 °C[2]
Copper(I) Complex Synthesis
ReactantsThis compound, Copper(II) chloride dihydrate[1]
SolventEthanol[1]
TemperatureRoom Temperature[1]
Product[(CuCl)₂(Me₄P₂S₂)₂][1]
Coordination GeometryDistorted tetrahedral at each Cu(I)[1]
Experimental Workflow and Structural Diagrams

Ligand_Synthesis MeMgBr Methylmagnesium Bromide in Diethyl Ether Reaction Reaction (0-5 °C) MeMgBr->Reaction PSCl3 Thiophosphoryl Chloride in Diethyl Ether PSCl3->Reaction Workup Aqueous Acidic Workup Reaction->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Product Tetramethylbiphosphine Disulfide Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Complex_Synthesis Ligand Tetramethylbiphosphine Disulfide in Ethanol Reaction Reaction (Room Temp) Ligand->Reaction CuCl2 Copper(II) Chloride Dihydrate in Ethanol CuCl2->Reaction Isolation Filtration and Washing Reaction->Isolation Product [(CuCl)₂(Me₄P₂S₂)₂] Isolation->Product

Caption: Workflow for the synthesis of the dimeric copper(I) complex.

Caption: Simplified structure of the dimeric copper(I) complex.

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and well-established synthetic procedures. The synthesis of the ligand is from a highly reputable source, Organic Syntheses, which is known for its rigorously tested and independently verified experimental methods. The synthesis of the copper complex is derived from a primary research article that includes detailed spectroscopic and crystallographic characterization, providing a solid basis for the reproduction of the experiment.

For self-validation, researchers should perform thorough characterization of their synthesized ligand and metal complex. Key validation checkpoints include:

  • Melting Point: The melting point of the synthesized this compound should be sharp and within the range reported in the literature (223-227 °C).[2]

  • Spectroscopic Analysis: Comparison of the IR and NMR (¹H, ¹³C, ³¹P) spectra of the synthesized compounds with reported data is essential for confirming their identity and purity.

  • Elemental Analysis: For novel complexes, elemental analysis provides crucial confirmation of the empirical formula.

Conclusion and Future Directions

This application note provides a detailed and reliable guide for the synthesis of the versatile ligand this compound and its subsequent use in the preparation of a copper(I) metal complex. The protocols are grounded in authoritative sources, and the rationale behind the experimental steps is clearly articulated.

The diverse coordination chemistry of this compound opens up numerous avenues for future research. Scientists can explore its reactions with a wide range of other transition metals, such as palladium, platinum, gold, and rhodium, to synthesize novel complexes with potentially interesting catalytic activities or material properties. The steric and electronic properties of the ligand can be tuned by replacing the methyl groups with other organic substituents, further expanding the scope of accessible metal complexes.

References

  • Synthesis and Characterization of New Cu(I) Complexes of Tetramethyldiphosphine Disulfide and Resolution of the Controversy Regarding the Corresponding Cu(II) Complexes. (1981). Inorganica Chimica Acta, 52, 137-143. [Link]

  • This compound. (1966). Organic Syntheses, 46, 107. [Link]

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Application Note & Protocol: Tetramethylbiphosphine Disulfide as a Superior Precursor for the Synthesis of Dimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Dimethylphosphine and its Synthesis

Dimethylphosphine [(CH₃)₂PH] is a fundamental organophosphorus compound that serves as a critical building block in diverse areas of chemical research, from materials science to medicinal chemistry. Its utility is most pronounced in its role as a ligand for transition metal catalysts and as a precursor to high-value moieties like dimethylphosphine oxide (DMPO). The DMPO group, for instance, has gained significant attention in drug development following the FDA approval of Brigatinib, an anticancer agent where the P=O bond of the dimethylphosphinoyl group acts as a key hydrogen-bond acceptor, enhancing target affinity and improving ADME properties.[1][2]

However, the synthesis of dimethylphosphine is challenging. Traditional methods, such as the methylation of phosphine, are often fraught with difficulties, including the handling of highly toxic and pyrophoric phosphine gas and the formation of difficult-to-separate mixtures of mono-, di-, and trimethylated by-products.[3]

This application note details a robust and reliable methodology for the synthesis of dimethylphosphine using tetramethylbiphosphine disulfide [(CH₃)₂P(S)P(S)(CH₃)₂] as a precursor. This approach offers significant advantages, including the use of a stable, crystalline, and easy-to-handle solid precursor, which circumvents many of the hazards and selectivity issues associated with other methods.[3][4] We will provide a detailed experimental protocol, explain the chemical rationale behind the procedural steps, and discuss the safe handling of all materials involved.

This compound: A Profile

This compound is a white, crystalline solid that is remarkably stable under standard conditions.[4] Its stability and well-defined structure make it an ideal starting material for generating the dimethylphosphine moiety with high fidelity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3676-97-9[4][5]
Molecular Formula C₄H₁₂P₂S₂[5][6]
Molecular Weight 186.22 g/mol [5][6]
Appearance White crystalline solid[4]
Melting Point 223–228 °C[3][5]
Boiling Point 229 °C[5][7]
Solubility Soluble in many organic solvents[4]

The Core Chemistry: Reductive Cleavage to Dimethylphosphine

The conversion of this compound to dimethylphosphine is achieved through a reductive cleavage process. This reaction breaks both the phosphorus-phosphorus (P-P) bond and the phosphorus-sulfur (P=S) double bonds. A common and effective method for this transformation involves the use of a reducing agent like tributylphosphine in the presence of water.[8]

The Rationale Behind the Reagents:

  • Tributylphosphine (PBu₃): This tertiary phosphine acts as the primary reducing agent. The driving force for the reaction is the high stability of the by-products formed: tributylphosphine sulfide (SPBu₃) and tributylphosphine oxide (OPBu₃). The formation of these thermodynamically stable compounds makes the reduction of this compound favorable.

  • Water (H₂O): Water serves as the proton source required to form the P-H bond in the final dimethylphosphine product during the hydrolysis of an intermediate species.[8][9]

Reaction Pathway

The overall transformation can be visualized as a two-stage process involving reduction and hydrolysis to yield the desired product.

G precursor This compound ((CH₃)₂P(S)P(S)(CH₃)₂) product Dimethylphosphine ((CH₃)₂PH) precursor->product Reductive Hydrolysis reagents + Tributylphosphine (PBu₃) + Water (H₂O) byproducts By-products: Tributylphosphine Sulfide (SPBu₃) Dimethylphosphinic Acid ((CH₃)₂P(O)OH) product->byproducts Forms alongside

Caption: Reaction scheme for the synthesis of dimethylphosphine.

Detailed Experimental Protocol

This protocol is designed for researchers with training in experimental organic and organometallic chemistry. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Equipment
  • Reagents:

    • This compound (≥97% purity)

    • Tributylphosphine (≥97% purity)

    • Degassed, deionized water

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

    • Dry ice and a suitable solvent (e.g., acetone or isopropanol) for a cold trap

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Addition funnel

    • Magnetic stirrer and stir bar

    • Schlenk line or glovebox for inert atmosphere operations

    • Cold trap (-78 °C)

    • Receiving flask for product collection

    • Glassware should be oven-dried and cooled under an inert atmosphere before use.

Step-by-Step Synthesis Procedure
  • Apparatus Setup:

    • Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet/outlet connected to the Schlenk line.

    • Place a magnetic stir bar in the flask.

    • Connect the outlet of the condenser to a -78 °C cold trap, followed by a bubbler to monitor gas flow. The receiving flask for the product will be the cold trap itself.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, charge the flask with this compound and the anhydrous solvent.

  • Addition of Reagents:

    • Dissolve tributylphosphine and degassed water in the anhydrous solvent within the addition funnel.

    • Begin stirring the suspension in the reaction flask. Slowly add the tributylphosphine/water solution dropwise to the flask over a period of 1-2 hours. The reaction may be exothermic; maintain control by adjusting the addition rate.

  • Reaction and Product Collection:

    • After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.

    • Dimethylphosphine is a volatile liquid with a boiling point of 21.1 °C.[8] As it forms, it will vaporize, pass through the condenser, and collect in the -78 °C cold trap.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by an appropriate monitoring technique like ³¹P NMR of the reaction mixture, if available), stop the heating and allow the apparatus to cool to room temperature.

    • Disconnect the cold trap (while maintaining it at -78 °C) under a positive flow of inert gas to isolate the condensed, crude dimethylphosphine.

    • The product can be purified further by vacuum transfer to a clean, pre-weighed collection vessel.

Experimental Workflow Visualization

G start Start: Oven-Dried Glassware setup Assemble Apparatus (3-Neck Flask, Condenser, Cold Trap) under Inert Atmosphere start->setup charge Charge Flask with This compound & Anhydrous Solvent setup->charge add Slowly Add Solution of Tributylphosphine & Water charge->add react Heat to Reflux (Several Hours) add->react collect Volatile Dimethylphosphine is Collected in -78°C Cold Trap react->collect isolate Isolate Crude Product by Disconnecting Cold Trap collect->isolate purify Purify by Vacuum Transfer isolate->purify end End: Pure Dimethylphosphine purify->end

Caption: Step-by-step workflow for dimethylphosphine synthesis.

Safety and Handling: A Critical Overview

Proper safety protocols are non-negotiable when performing this synthesis. All personnel must be thoroughly trained in handling air-sensitive and hazardous materials.

  • This compound: Causes skin and eye irritation.[6][7] Avoid inhalation of dust and direct contact.

  • Tributylphosphine: Is toxic and pyrophoric (may ignite spontaneously on contact with air). It must be handled exclusively under an inert atmosphere.

  • Dimethylphosphine: Is a toxic, malodorous gas or low-boiling liquid.[8] It is crucial to prevent its release into the atmosphere. The entire apparatus must be gas-tight, and the synthesis should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses or a face shield, and chemical-resistant gloves.[10][11][12] Ensure that eyewash stations and safety showers are immediately accessible.[12][13]

Conclusion

The use of this compound as a precursor provides a highly effective, reproducible, and comparatively safer route to high-purity dimethylphosphine.[3] By eliminating the need to handle phosphine gas and minimizing the formation of impurities, this method empowers researchers in drug discovery and catalysis to access this vital chemical building block with greater ease and control. The protocols and insights provided herein are intended to serve as a comprehensive guide for the successful implementation of this valuable synthetic transformation.

References

  • Vertex AI Search. (2018). Dimethylphosphine oxide.
  • Organic Syntheses. This compound.
  • Guidechem. This compound 3676-97-9.
  • CymitQuimica. CAS 3676-97-9: this compound.
  • Wikipedia. Dimethylphosphine.
  • Enamine. Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.
  • TCI. (2024). B4390 - Bis(3,5-dimethylphenyl)phosphine Oxide - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Purification of Dodecyldimethylphosphine Oxide.
  • ChemicalBook. DIMETHYLPHOSPHINE OXIDE synthesis.
  • Wiley Online Library. Synthesis of phosphine oxides 30 ⋅ HCl, 33, and 34 via the Michael addition of HPOMe2.
  • CymitQuimica. SAFETY DATA SHEET.
  • Fisher Scientific. (2018). SAFETY DATA SHEET.
  • ChemRxiv. (2025). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application.
  • ResearchGate. (2007). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe).
  • PubChem. This compound | C4H12P2S2 | CID 96660.
  • ChemBK. (2024). Diphosphine, tetramethyl-, disulfide.
  • Ereztech. This compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide.
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Application Notes & Protocols: Tetramethylbiphosphine Disulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Phosphorus Reagent

Tetramethylbiphosphine disulfide, with the chemical formula C₄H₁₂P₂S₂, is a stable, crystalline solid that serves as a cornerstone reagent in organophosphorus chemistry.[1][2] While it may not possess the widespread name recognition of other phosphorus compounds, its utility lies in its exceptional capacity to act as a clean and high-yield precursor to a variety of valuable dimethylated phosphorus compounds.[3] Unlike many alternative methods that result in a mixture of mono-, di-, and trimethylated by-products, the use of this compound offers a direct and efficient route to precisely substituted phosphorus centers.[3]

This guide provides an in-depth exploration of its synthesis, core applications, and detailed experimental protocols. It is designed for researchers and professionals in organic synthesis and drug development who seek to leverage this versatile intermediate for creating specialized ligands, reagents, and functional molecules.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource(s)
CAS Number 3676-97-9[1][2]
Molecular Formula C₄H₁₂P₂S₂[1][2]
Molecular Weight 186.22 g/mol [1][2][4]
Appearance White crystalline solid[3][5][6]
Melting Point 223–227 °C (for technical grade), 227 °C (pure)[2][3][5]
Boiling Point ~311 °C (lit.)[7]
Solubility Soluble in organic solvents[8]
Stability Relatively stable under standard conditions; may decompose at extreme temperatures or with strong oxidizing agents.[8]
Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[1][9]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1][9] Harmful if swallowed or in contact with skin.[1]

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, chemical-resistant gloves (inspected before use), and tightly fitting safety goggles with side-shields.[9]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Spills & Disposal: Prevent spillage from entering drains.[9] Collect spilled material without creating dust and dispose of it in accordance with local regulations.[3][10]

Synthesis of this compound

The most reliable and widely cited method for preparing this compound involves the reaction of a methyl Grignard reagent with thiophosphoryl chloride.[3][5] This procedure provides the target compound in good yield and purity.[3]

Workflow for Synthesis

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation MeMgBr Methylmagnesium Bromide (3M in Ether) Addition Slowly add PSCl3 solution to MeMgBr at 0-5 °C over 3 hours MeMgBr->Addition PSCl3 Thiophosphoryl Chloride (in Ether) PSCl3->Addition Flask 3-L Round-Bottom Flask (Stirrer, Condenser, Funnel, N2 Inlet) Flask->Addition Stir Stirring forms a thick white precipitate Addition->Stir Quench Pour mixture onto ice Stir->Quench Acidify Add 10% Sulfuric Acid Quench->Acidify Filter Filter the white solid product Acidify->Filter Wash Wash solid with copious water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry over P2O5 in vacuum desiccator Recrystallize->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Preparation of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.102 (1973); Vol. 45, p.102 (1965).[3]

Materials:

  • Methylmagnesium bromide (3M solution in diethyl ether, 800 mL, 2.4 moles)

  • Thiophosphoryl chloride (135 g, 83 mL, 0.80 mole), redistilled (b.p. 122–123 °C) for best results.[3]

  • Anhydrous diethyl ether (700 mL total)

  • Ice (500 g)

  • 10% Sulfuric acid solution (900 mL)

  • Ethanol (approx. 2 L for recrystallization)

  • Phosphorus pentoxide (for drying)

Procedure:

  • Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, a condenser (with a drying tube), a thermometer, and an addition funnel. Charge the flask with 800 mL of 3M methylmagnesium bromide solution and 600 mL of anhydrous ether.[3][5]

  • Reaction: Begin stirring and cool the flask to 0–5 °C using an ice bath. Prepare a solution of 135 g of thiophosphoryl chloride in 85 mL of anhydrous ether and add it to the addition funnel.[3][5]

  • Addition: Add the thiophosphoryl chloride solution dropwise to the stirred Grignard reagent over a period of 3 hours, maintaining the internal temperature at 0–5 °C. A thick white precipitate will form.[3][5]

  • Workup - Quenching: After the addition is complete, carefully pour the reaction mixture onto 500 g of crushed ice in a 4-liter beaker.[3][5]

  • Workup - Acidification: With gentle stirring, add 900 mL of 10% sulfuric acid over 20 minutes to dissolve the magnesium salts.[3][5]

  • Isolation: Filter the resulting white solid using a Büchner funnel and wash it thoroughly with approximately 4 liters of water to remove any remaining salts.[3][5]

  • Purification: Recrystallize the crude product from approximately 2 liters of hot ethanol.[3]

  • Drying: Dry the white crystalline product in a vacuum desiccator over phosphorus pentoxide to yield 50–55 g (67–74%) of this compound with a melting point of 223–227 °C.[3][5]

Core Applications in Organic Synthesis

The primary value of this compound is its role as a stable, easily handled precursor to various dimethylphosphorus compounds.

Precursor to Key Dimethylphosphorus Reagents

This compound is an excellent starting material for producing a range of compounds containing the dimethylphosphinyl moiety, often in high yields.[3]

cluster_products Derived Dimethylphosphorus Compounds main Tetramethylbiphosphine Disulfide acid Dimethylphosphinic Acid main->acid Hydrolysis/Oxidation chloride Dimethylphosphinyl Chloride main->chloride Chlorination phosphine Dimethylphosphine main->phosphine Reduction chloro Dimethylchlorophosphine main->chloro Reductive Cleavage thio Dimethylthiophosphinic Bromide main->thio Halogenation

Caption: this compound as a central intermediate.

This precursor capability is critical for synthesizing:

  • Dimethylphosphinic acid and its derivatives: These are used in the synthesis of flame retardants, catalysts, and pharmaceuticals.[3]

  • Dimethylchlorophosphine: A key building block for creating phosphine ligands essential in homogeneous catalysis.[3]

  • Dimethylphosphine: A fundamental organophosphorus reagent.[3]

Protocol 2: General Conversion to Dimethylchlorophosphine (Illustrative)

Detailed modern protocols may vary, but the conceptual basis involves reductive cleavage.

Conceptual Procedure:

  • Setup: In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend this compound in a suitable anhydrous solvent (e.g., toluene).

  • Reaction: Add a reducing agent capable of cleaving both the P-P and P=S bonds. A common choice for desulfurization is a stronger phosphine like triphenylphosphine, while a reducing metal like sodium or a hydride source might be used for the P-P cleavage. Alternatively, direct reaction with reagents like phosgene or thionyl chloride under specific conditions can yield the desired product.

  • Workup: The workup is highly dependent on the reagents used. It would typically involve filtration to remove by-products, followed by careful distillation of the volatile dimethylchlorophosphine under an inert atmosphere.

  • Caution: Dimethylchlorophosphine is highly toxic, pyrophoric, and corrosive. This synthesis must only be performed by trained personnel with appropriate safety measures.

Synthesis of Bidentate Phosphine Ligands

A significant application is the synthesis of powerful chelating agents, such as 1,2-bis(dimethylphosphino)ethane (dmpe), which are widely used ligands in coordination chemistry and catalysis.[3] The synthesis involves the addition of the P-P bond across an alkene, followed by desulfurization.

Protocol 3: Synthesis of Tetramethylethylenediphosphine (DMPE) (Illustrative) This is a two-step conceptual protocol based on established reactivity.[3]

Step A: Addition to Ethylene

  • In a high-pressure reactor, charge this compound and a suitable solvent.

  • Pressurize the reactor with ethylene gas.

  • Heat the mixture to initiate the addition reaction across the double bond, forming 1,2-bis(dimethylphosphinothioyl)ethane.

  • After cooling and venting, isolate the intermediate product.

Step B: Desulfurization

  • Dissolve the intermediate from Step A in an appropriate solvent under an inert atmosphere.

  • Add a suitable desulfurizing agent, such as Raney Nickel or a stronger phosphine reductant.

  • Stir the reaction, possibly with heating, until the conversion is complete (monitored by ³¹P NMR).

  • The workup involves filtering off the sulfur scavenger's by-product and carefully purifying the air-sensitive dmpe, typically by vacuum distillation.

Potential as a Disulfide Reducing Agent

While its primary role is as a synthetic intermediate, the underlying chemistry of phosphines suggests potential applications in reduction reactions. Phosphines are well-known nucleophiles that can cleave disulfide bonds via an Sₙ2 mechanism.[11][12] Reagents like tris(2-carboxyethyl)phosphine (TCEP) are widely used for this purpose in biochemistry.[11][13]

The reaction proceeds via nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge, leading to a phosphonium intermediate and a thiolate anion.[11][13] Subsequent hydrolysis or reaction yields the cleaved thiols and a phosphine oxide.

R'₃P R'₃P Intermediate [R'₃P-S-R]⁺ + RS⁻ R'₃P->Intermediate Sₙ2 Attack R-S-S-R R-S-S-R R-S-S-R->Intermediate Products 2 R-SH + R'₃P=O Intermediate->Products + 2H⁺, H₂O

Caption: General mechanism for disulfide reduction by a phosphine.

Although less reactive than trialkylphosphines due to the P=S bonds, this compound or its reduced form could potentially be employed in deoxygenation or desulfurization reactions under specific catalytic conditions, such as in the deoxygenation of sulfoxides or the reduction of disulfides.[14][15] This represents an area for further research and application development.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability and ease of handling, combined with its ability to serve as a high-yield precursor to a wide array of dimethylphosphorus compounds, make it an indispensable tool. From the synthesis of fundamental building blocks like dimethylchlorophosphine to the creation of sophisticated bidentate ligands for catalysis, its applications are both significant and foundational. The protocols and data presented herein provide a comprehensive framework for researchers to safely and effectively integrate this reagent into their synthetic strategies.

References

  • Parshall, G. W. (1965). This compound. Organic Syntheses, 45, 102.
  • LookChem. (n.d.). Production Method of this compound. Chempedia.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Chemical Synthesis. (n.d.). This compound (cas 3676-97-9) SDS/MSDS.
  • Guidechem. (n.d.). This compound 3676-97-9.
  • CymitQuimica. (n.d.). CAS 3676-97-9: this compound.
  • Ereztech. (n.d.). This compound.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Tetramethyldiphosphine Disulfide.
  • NIST. (n.d.). Diphosphine, tetramethyl-, 1,2-disulfide. NIST Chemistry WebBook.
  • Dmitrenko, O., Thorpe, C., & Bach, R. D. (2007). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of organic chemistry, 72(22), 8298–8307.
  • Bercaw, J. E., et al. (2007). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2023). This compound.
  • ChemWhat. (n.d.). This compound CAS#: 3676-97-9.
  • GoldBio. (n.d.). All about TCEP—the Odorless Reducing Agent.
  • ResearchGate. (2007). Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents.
  • MDPI. (n.d.). Transition Metal Phosphides (TMP) as a Versatile Class of Catalysts for the Hydrodeoxygenation Reaction (HDO) of Oil-Derived Compounds.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.). Deoxygenation of sulfoxides to sulfides with thionyl chloride and triphenylphosphine: competition with the pummerer reaction.

Sources

Application Notes & Protocols: Experimental Setup for Tetramethylbiphosphine Disulfide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tetramethylbiphosphine Disulfide

This compound, (CH₃)₂P(S)P(S)(CH₃)₂, is a stable, crystalline solid that serves as a crucial and highly versatile precursor in organophosphorus chemistry.[1][2] Its primary utility lies in its role as a safe and convenient starting material for the synthesis of a wide range of compounds containing the dimethylphosphine moiety.[1] Unlike many phosphine reagents, which are notoriously air-sensitive and can be pyrophoric, this compound is a relatively stable solid, simplifying its storage and handling.[3][4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, handling, and subsequent reactions of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the necessary safety precautions to ensure reliable and safe experimentation.

Critical Safety Protocols & Hazard Management

Before commencing any experimental work, a thorough understanding of the associated hazards is imperative. While this compound is more stable than many of its derivatives, it is still a hazardous chemical.

2.1 Hazard Identification According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][5]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

2.2 Personal Protective Equipment (PPE) and Handling Adherence to strict safety protocols is non-negotiable.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5][6]

  • Protective Gear: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Table 1: Hazard Summary and Precautionary Statements

Hazard Class GHS Statement Precautionary Codes
Acute Toxicity H302, H312, H332 P261, P264, P271, P280
Skin Irritation H315 P302+P352, P332+P317
Eye Irritation H319 P305+P351+P338
Respiratory Irritation H335 P304+P340, P319

| Storage & Disposal | - | P403+P233, P405, P501 |

Synthesis of this compound

The most reliable and high-yield synthesis involves the reaction of a Grignard reagent, methylmagnesium bromide, with thiophosphoryl chloride.[1][8] This method is advantageous as it minimizes the formation of mono- and trimethylated by-products that plague other synthetic routes.[1]

3.1 Causality of Experimental Design

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. The use of anhydrous ether and a drying tube is critical to prevent the decomposition of the methylmagnesium bromide reagent.

  • Temperature Control (0–5°C): The reaction between the Grignard reagent and thiophosphoryl chloride is highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure safety.

  • Reagent Purity: Using redistilled thiophosphoryl chloride (b.p. 122–123°C) results in a cleaner product and higher yield, as impurities in practical-grade reagents can interfere with the reaction.[1]

  • Quenching: The reaction is quenched by pouring it onto ice and adding sulfuric acid to neutralize the excess Grignard reagent and dissolve the magnesium salts, facilitating the isolation of the solid product.[8]

3.2 Experimental Protocol: Synthesis

Table 2: Reagents and Materials for Synthesis

Reagent Molar Mass Quantity Moles Notes
Methylmagnesium Bromide - 800 mL of 3M solution in ether 2.4 Purchase commercially or prepare in situ.[1]
Thiophosphoryl Chloride 169.39 g/mol 135 g (83 mL) 0.80 Redistilled for best results.[1]
Anhydrous Diethyl Ether 74.12 g/mol 685 mL - Used as a solvent.
Sulfuric Acid (10% soln.) 98.08 g/mol 900 mL - For quenching.

| Ethanol | 46.07 g/mol | ~2 L | - | For recrystallization. |

Step-by-Step Procedure:

  • Setup: Assemble a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a condenser topped with a drying tube (e.g., filled with calcium chloride).

  • Reagent Charging: Under an inert atmosphere (e.g., Argon or Nitrogen), charge the flask with 800 mL of 3M methylmagnesium bromide solution and 600 mL of anhydrous ether.[1]

  • Cooling: Cool the stirred solution to between 0°C and 5°C using an ice bath.

  • Addition of Thiophosphoryl Chloride: Prepare a solution of 135 g (83 mL) of thiophosphoryl chloride in 85 mL of anhydrous ether in the addition funnel. Add this solution dropwise to the Grignard reagent over a period of 3 hours, ensuring the internal temperature does not exceed 5°C. A thick white precipitate will form.[1][8]

  • Quenching: Once the addition is complete, carefully pour the reaction mixture onto 500 g of ice in a 4-liter beaker. With gentle stirring, add 900 mL of a 10% sulfuric acid solution over 20 minutes.[1]

  • Isolation: Filter the resulting white solid using a Büchner funnel and wash it thoroughly with approximately 4 liters of water to remove inorganic salts.

  • Purification: Recrystallize the crude product from 2 liters of hot ethanol.

  • Drying: Dry the white crystalline product in a vacuum desiccator over phosphorus pentoxide to yield 50–55 g (67–74%) of this compound.[1][8] The pure compound has a melting point of 227°C.[1]

3.3 Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Anhydrous Apparatus B Charge Grignard Reagent & Anhydrous Ether A->B C Cool to 0-5°C B->C D Slow Addition of Thiophosphoryl Chloride (3 hours) C->D Exothermic Reaction E Quench on Ice & Acidify D->E Pour Mixture F Filter Solid Product E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Dry Under Vacuum H->I J Final Product (TMBPDS) I->J

Caption: Workflow for the synthesis of this compound.

Key Reactions & Experimental Protocols

This compound is a gateway to numerous dimethylphosphine derivatives. Its P-P bond can be cleaved under various conditions to yield valuable reagents.

4.1 General Handling for Subsequent Reactions Many products derived from this compound, such as dimethylchlorophosphine, are highly sensitive to air and moisture.[9] Therefore, subsequent reactions should be conducted under a strictly inert atmosphere using either a glovebox or standard Schlenk line techniques.[10][11] All solvents must be rigorously dried and degassed prior to use.

4.2 Conversion to Dimethylphosphinyl Chloride Oxidative cleavage with sulfuryl chloride provides dimethylphosphinyl chloride in high yield.

Protocol:

  • Setup: In a fume hood, equip a flask with a magnetic stirrer and an inert atmosphere inlet.

  • Reaction: Suspend this compound in a dry, inert solvent like dichloromethane.

  • Addition: Cool the suspension in an ice bath and add a stoichiometric amount of sulfuryl chloride (SO₂Cl₂) dropwise.

  • Workup: After the reaction is complete (monitored by ³¹P NMR), the solvent and volatile byproducts are removed under reduced pressure to yield dimethylphosphinyl chloride.

4.3 Conversion to Dimethylchlorophosphine Reduction of the disulfide is a common method to access the corresponding phosphine.

Protocol:

  • Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Schlenk line).

  • Reaction: Place this compound in a Schlenk flask with a suitable solvent (e.g., dry toluene).

  • Reduction: Add a reducing agent, such as triphenylphosphine or a metal hydride, and heat the mixture as required. The choice of reducing agent is critical and dictates the reaction conditions.

  • Isolation: The product, dimethylchlorophosphine, is typically a volatile and air-sensitive liquid, requiring careful distillation or in situ use.

4.4 Reaction Pathways Diagram The following diagram illustrates the central role of this compound as a precursor.

ReactionPathways TMBPDS Tetramethylbiphosphine Disulfide ProdA Dimethylphosphinic Acid TMBPDS->ProdA Hydrolysis/ Oxidation ProdB Dimethylphosphinyl Chloride TMBPDS->ProdB + SO₂Cl₂ ProdC Dimethylchlorophosphine TMBPDS->ProdC + Reducing Agent ProdD Dimethylthiophosphinic Bromide TMBPDS->ProdD + Br₂ ProdE Tetramethylethylenediphosphine TMBPDS->ProdE + Ethylene, then Desulfurization

Sources

Application Notes & Protocols: Tetramethylbiphosphine Disulfide in the Synthesis of Phosphine-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications of tetramethylbiphosphine disulfide, (CH₃)₂P(S)P(S)(CH₃)₂, as a pivotal precursor in the synthesis of high-value phosphine-based ligands and catalysts. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven insights into experimental design, and furnishes detailed, self-validating protocols for the synthesis of both foundational and advanced phosphine ligands. Particular emphasis is placed on leveraging this stable, solid precursor to generate reactive dimethylphosphino synthons for the construction of important ligands such as 1,2-bis(dimethylphosphino)ethane (dmpe) and as a gateway to chiral bisphosphine ligands essential for asymmetric catalysis.

Introduction: The Strategic Importance of this compound

Phosphine ligands are cornerstones of modern homogeneous catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity.[1] The electronic and steric properties of the phosphine ligand are paramount in dictating the outcome of a catalytic reaction. Among the diverse array of phosphine ligands, those bearing dimethylphosphino ((CH₃)₂P-) moieties are frequently employed due to their strong electron-donating character and relatively small steric footprint.

However, the direct handling of reactive precursors like dimethylphosphine itself can be challenging due to its pyrophoric nature and volatility. This compound emerges as a superior alternative: it is a stable, crystalline solid that serves as a safe and convenient stock material for the dimethylphosphino group.[2] Its utility lies in the controlled cleavage of the central P-P bond and subsequent desulfurization to unmask the reactive phosphide or phosphine functionality, which can then be harnessed in ligand synthesis.[2][3] This guide will detail the methodologies to unlock the synthetic potential of this versatile reagent.

Core Chemistry & Mechanistic Rationale

The synthetic utility of this compound hinges on the reductive cleavage of the disulfide (P-P) and thiophosphoryl (P=S) bonds. The central P(S)-P(S) linkage is susceptible to nucleophilic attack by strong reducing agents, most notably alkali metals, which generates highly nucleophilic dimethylphosphide anions in situ.

This transformation is critical because it converts a stable, pentavalent phosphorus(V) compound into a reactive, trivalent phosphorus(III) nucleophile. This nucleophile, typically a metal salt of dimethylphosphide (e.g., KP(CH₃)₂), is the key building block for constructing more complex phosphine ligands. The choice of reducing agent and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions.

G cluster_start Starting Material cluster_activation Reductive Cleavage cluster_synthesis Ligand Synthesis cluster_product Final Product start_node This compound (Me₂P(S)P(S)Me₂) Stable P(V) Precursor activation_node Generation of Dimethylphosphide Anion [Me₂P]⁻ Reactive P(III) Nucleophile start_node->activation_node  Strong Reducing Agent  (e.g., Na, K) ligand_node Reaction with Electrophiles (e.g., R-X, Chiral Backbones) activation_node->ligand_node  Nucleophilic Attack product_node Phosphine-Based Ligands & Catalysts (e.g., dmpe, Chiral Bisphosphines) ligand_node->product_node  P-C Bond Formation

Caption: Synthetic workflow from stable precursor to functional phosphine ligands.

Safety & Handling of this compound

Before proceeding with any experimental work, it is imperative to conduct a thorough risk assessment.

  • Hazard Profile : this compound is irritating to the skin, eyes, and respiratory system.[4]

  • Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Synthesis Precaution : The synthesis of this compound itself from thiophosphoryl chloride and a Grignard reagent has been reported to carry a risk of explosion.[6] Strict adherence to established protocols, particularly regarding temperature control, is crucial.[2][6]

Application Protocol 1: Synthesis of 1,2-Bis(dimethylphosphino)ethane (dmpe)

The synthesis of dmpe, a classic and powerful bidentate chelating ligand, is a prime application of this compound. This protocol proceeds via the in-situ generation of a dimethylphosphide salt, followed by reaction with a 1,2-dihaloethane.

Causality of Experimental Choices:
  • Reducing Agent : Potassium metal is chosen for its high reducing power, capable of cleaving both the P-P and P=S bonds to generate the potassium dimethylphosphide (KP(CH₃)₂) nucleophile. Sodium can also be used.

  • Solvent : Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it is relatively inert to the strong reducing agent and solvates the resulting organometallic species. Dioxane is also a suitable alternative.

  • Electrophile : 1,2-dichloroethane provides the two-carbon backbone linking the two phosphorus atoms. It is a cost-effective and reactive dielectrophile.

  • Inert Atmosphere : The reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) because the intermediate dimethylphosphide and the final dmpe product are highly air-sensitive and can be readily oxidized.

Detailed Step-by-Step Methodology:
  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of argon or nitrogen.

  • Reagent Addition : To the flask, add finely chopped potassium metal (2.2 equivalents) and anhydrous THF.

  • Formation of the Phosphide : While stirring vigorously, add this compound (1.0 equivalent) portion-wise to the potassium suspension in THF at room temperature. An exothermic reaction may be observed. The reaction mixture typically turns from colorless to a reddish-brown or orange suspension, indicating the formation of the phosphide. Stir for 4-6 hours at room temperature to ensure complete reaction.

  • Reaction with Dichloroethane : Cool the mixture to 0 °C using an ice bath. Slowly add 1,2-dichloroethane (1.05 equivalents) dropwise via syringe. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours to drive the reaction to completion.

  • Workup : Cool the reaction mixture to room temperature. Cautiously quench any unreacted potassium by the slow, dropwise addition of tert-butanol until the metal is consumed. Add degassed water to dissolve the inorganic salts (KCl, K₂S).

  • Extraction : Transfer the mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer with diethyl ether or toluene. Combine the organic layers.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude dmpe. The product can be further purified by vacuum distillation.

ReagentMolar Eq.MW ( g/mol )Quantity (Example)Notes
This compound1.0186.2718.6 gStable solid, handle in air but weigh quickly.
Potassium Metal2.239.109.4 gHighly reactive; handle under mineral oil.
1,2-Dichloroethane1.0598.9610.4 g (8.3 mL)Use freshly distilled.
Anhydrous THF--400 mLEnsure solvent is dry and deoxygenated.

Application Protocol 2: Synthesis of a C₂-Symmetric Chiral Bisphosphine Ligand

This protocol illustrates a general strategy for synthesizing a chiral bisphosphine ligand. It leverages the nucleophilicity of the in-situ generated dimethylphosphide to react with a chiral dielectrophile. For this example, we will use a chiral di-tosylate derived from (R,R)-1,2-cyclohexanediol as the chiral backbone.

Causality of Experimental Choices:
  • Chiral Precursor : A C₂-symmetric diol, such as (R,R)-1,2-cyclohexanediol, provides a rigid and well-defined chiral scaffold. Conversion to the di-tosylate activates the hydroxyl groups, turning them into excellent leaving groups for the Sₙ2 reaction with the phosphide nucleophile.

  • Nucleophile Generation : As in the dmpe synthesis, potassium metal in THF is used to generate potassium dimethylphosphide from this compound.

  • Reaction Control : The reaction is typically run at low temperatures to enhance selectivity and minimize side reactions. The stoichiometry is carefully controlled to ensure bis-substitution.

G

Caption: Logical flow for chiral bisphosphine synthesis from the precursor.

Detailed Step-by-Step Methodology:
  • Preparation of Chiral Electrophile : Synthesize the di-tosylate of (R,R)-1,2-cyclohexanediol according to standard literature procedures by reacting the diol with p-toluenesulfonyl chloride in pyridine. Purify and ensure the di-tosylate is dry before use.

  • Apparatus Setup : Use the same flame-dried, inert-atmosphere apparatus as described in Protocol 1.

  • Generation of Potassium Dimethylphosphide : In the reaction flask, generate potassium dimethylphosphide from this compound (1.0 equivalent) and potassium metal (2.2 equivalents) in anhydrous THF, as detailed in steps 2 and 3 of Protocol 1.

  • Addition of Chiral Electrophile : Cool the phosphide suspension to -78 °C (dry ice/acetone bath). Prepare a solution of the chiral di-tosylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold phosphide suspension over 30-60 minutes.

  • Reaction : Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight.

  • Workup and Purification : The workup procedure is similar to that for dmpe. After quenching with tert-butanol and adding degassed water, extract the product with an organic solvent. The crude product is typically a solid or a viscous oil. Purification is best achieved by column chromatography on silica gel under an inert atmosphere, followed by recrystallization.

Conclusion and Future Outlook

This compound stands out as a highly valuable and practical precursor for the synthesis of phosphine ligands. Its stability and ease of handling provide a significant advantage over gaseous or pyrophoric phosphinating agents. The protocols detailed herein for the synthesis of the foundational ligand dmpe and a representative chiral bisphosphine demonstrate the robust and versatile nature of this reagent. By mastering the reductive cleavage of this compound, researchers can unlock a reliable and efficient pathway to a wide range of dimethylphosphino-containing ligands, paving the way for new catalyst development in asymmetric synthesis, cross-coupling reactions, and beyond.

References

  • Parshall, G. W. This compound. Org. Synth.1965 , 45, 102; Coll. Vol.1973 , 5, 1016. [Link]

  • Bercaw, J. E., et al. Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). ResearchGate. 2007 . [Link]

  • Bercaw, J. E. Warning: Serious explosions have occurred during the preparation of this compound. Chem. Eng. News1984 , 62 (18), 4. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Synthesis of Tetramethylbiphosphine Disulfide: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Tetramethylbiphosphine disulfide, a compound with the chemical formula C₄H₁₂P₂S₂, is a versatile intermediate in organophosphorus chemistry.[1] It serves as a crucial precursor for the synthesis of various compounds containing dimethylphosphine moieties.[1] One of its primary advantages is that it allows for the introduction of dimethylphosphino groups while avoiding the formation of significant amounts of mono- and trimethylated byproducts, a common issue with other synthetic routes.[1] This crystalline solid is a key starting material for producing ligands used in catalysis, such as tetramethylethylenediphosphine, a potent chelating agent.[1]

Mechanistic Insights: The Grignard Approach

The most common and reliable method for preparing this compound involves the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with thiophosphoryl chloride (PSCl₃).[1]

The reaction is predicated on the nucleophilic character of the Grignard reagent. The carbon atom in the methyl group of methylmagnesium bromide is electron-rich and acts as a potent nucleophile, attacking the electrophilic phosphorus atom of thiophosphoryl chloride. This leads to the sequential displacement of the chloride ions. While the precise mechanism is complex, it is proposed to involve the formation of a thiophosphorus magnesium halide intermediate. The overall stoichiometry of the reaction leads to the formation of a stable phosphorus-phosphorus bond, resulting in the desired disulfide.

A critical aspect of this synthesis is controlling the reaction conditions to favor the formation of the biphosphine disulfide over other potential byproducts. The choice of solvent, temperature, and stoichiometry are all paramount to achieving a high yield of the desired product.

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials and Reagents
Reagent/MaterialQuantityMolesNotes
Methylmagnesium bromide (3M in diethyl ether)800 mL2.4A commercially available solution is recommended.[1]
Thiophosphoryl chloride135 g (83 mL)0.80For optimal results, redistill before use (b.p. 122–123°C).[1]
Anhydrous diethyl ether685 mL-Used as a solvent.
Ice500 g-For quenching the reaction.
Sulfuric acid (10% solution)900 mL-For workup.
Ethanol2 L-For recrystallization.
Phosphorus pentoxideAs needed-For drying the final product.
Step-by-Step Synthesis
  • Reaction Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser fitted with a drying tube, a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Initial Charging: Charge the flask with 800 mL of 3M methylmagnesium bromide solution and 600 mL of anhydrous diethyl ether.

  • Cooling: Begin stirring the solution and cool the flask to 0–5°C using an ice bath. The reaction is highly exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize the formation of byproducts.

  • Addition of Thiophosphoryl Chloride: Prepare a solution of 135 g (83 mL) of thiophosphoryl chloride in 85 mL of anhydrous diethyl ether. Add this solution to the addition funnel and introduce it dropwise into the stirred Grignard solution over a period of 3 hours. A thick white precipitate will form during the addition.

  • Reaction Quenching: After the addition is complete, carefully pour the reaction mixture onto 500 g of ice in a 4-liter beaker. This step is highly exothermic and should be performed in a well-ventilated fume hood. The addition of ice serves to quench any unreacted Grignard reagent and to hydrolyze the magnesium-containing intermediates.

  • Acidification: With gentle stirring, slowly add 900 mL of a 10% sulfuric acid solution over 20 minutes. The acid neutralizes the reaction mixture and dissolves the magnesium salts, facilitating the isolation of the product.

  • Isolation of Crude Product: Filter the resulting white solid product and wash it thoroughly with approximately 4 liters of water to remove any remaining salts and impurities.

  • Recrystallization: Recrystallize the crude product from 2 liters of ethanol. This will yield white crystalline this compound.

  • Drying and Second Crop: Dry the purified product in a vacuum desiccator over phosphorus pentoxide. This should yield 50–55 g (67–74%) of the final product with a melting point of 223–227°C.[1] A second crop of crystals (approximately 3 g) can be obtained by evaporating the mother liquor to a volume of 900 mL.[1]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood.[1]

  • Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water. Ensure all equipment is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Thiophosphoryl Chloride: This reagent is corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1]

    • Inhalation: Move the person to fresh air.[1]

    • In all cases of exposure, seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents Methylmagnesium Bromide + Anhydrous Ether cooling Cool to 0-5°C reagents->cooling Charge Flask addition Slow Addition of Thiophosphoryl Chloride in Ether cooling->addition Maintain Temp. quench Pour onto Ice addition->quench Reaction Complete acidify Add 10% H₂SO₄ quench->acidify filter_wash Filter & Wash with Water acidify->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry over P₂O₅ recrystallize->dry final_product Pure Tetramethylbiphosphine Disulfide dry->final_product Yield: 67-74%

Sources

Tetramethylbiphosphine Disulfide: A Versatile Reagent for Disulfide Bond Reduction in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Reductants

In the landscape of protein chemistry and drug development, the reversible cleavage of disulfide bonds is a cornerstone manipulation. These covalent linkages between cysteine residues are critical in defining the tertiary and quaternary structures of proteins, thereby dictating their biological function and stability. For decades, thiol-based reagents such as dithiothreitol (DTT) and β-mercaptoethanol have been the workhorses for disulfide reduction. However, their inherent drawbacks, including strong odor, susceptibility to air oxidation, and interference with subsequent analytical techniques, have spurred the search for more robust alternatives.

Phosphine-based reducing agents have emerged as a superior class of reagents, offering quantitative, irreversible reduction of disulfides under a broad range of conditions. Among these, Tris(2-carboxyethyl)phosphine (TCEP) has gained widespread adoption. This guide, however, focuses on a related yet distinct compound: Tetramethylbiphosphine disulfide . While primarily recognized as a versatile synthetic intermediate[1], its underlying chemistry suggests significant potential as a potent disulfide bond reducing agent. This document provides a comprehensive overview of its properties, a proposed mechanism of action, and detailed protocols for its application, empowering researchers to explore its utility in their workflows.

Chemical & Physical Properties

PropertyValueSource
Chemical Formula C4H12P2S2[2]
Molecular Weight 186.22 g/mol
Appearance White crystalline solid[1]
Melting Point 223–227 °C[1]
Solubility Soluble in organic solvents. Recrystallized from ethanol.[1]
CAS Number 3676-97-9

Mechanism of Disulfide Reduction: A Phosphine-Mediated Pathway

  • Nucleophilic Attack: The phosphorus atom of the reducing agent nucleophilically attacks one of the sulfur atoms of the disulfide bond. This results in the cleavage of the S-S bond and the formation of a thiophosphonium cation and a sulfhydryl anion.

  • Hydrolysis: The thiophosphonium intermediate is then hydrolyzed by water, yielding the corresponding phosphine oxide and releasing the second sulfhydryl group.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydrolysis Disulfide R-S-S-R' Intermediate R-S-P⁺(CH₃)₂-P(S)(CH₃)₂ + R'-S⁻ Disulfide->Intermediate Phosphine P(CH₃)₂-P(S)(CH₃)₂ Phosphine->Intermediate Hydrolysis_Intermediate R-S-P⁺(CH₃)₂-P(S)(CH₃)₂ Products R-SH + R'-SH + O=P(CH₃)₂-P(S)(CH₃)₂ Hydrolysis_Intermediate->Products Water H₂O Water->Products G Start Protein Sample (with Disulfide Bonds) Denature Denature Protein (e.g., 6M Gua-HCl, 8M Urea) Start->Denature Reduce Add this compound (5-20 mM) Denature->Reduce Incubate_Reduce Incubate (RT or 37°C, 15-60 min) Reduce->Incubate_Reduce Alkylate Alkylate Thiols (e.g., Iodoacetamide) Incubate_Reduce->Alkylate Incubate_Alkylate Incubate in Dark (RT, 30-60 min) Alkylate->Incubate_Alkylate Quench Quench Alkylation (Optional) Incubate_Alkylate->Quench Downstream Downstream Analysis (e.g., MS, SDS-PAGE) Quench->Downstream

Caption: Experimental workflow for protein disulfide bond reduction.

Advantages of Phosphine-Based Reductants

Phosphine-based reagents like this compound offer several key advantages over traditional thiol-based reducing agents:

  • Irreversible Reduction: The phosphine oxide byproduct is stable and does not participate in thiol-disulfide exchange reactions, ensuring the reduction is irreversible. [3]* Odorless: Unlike DTT and β-mercaptoethanol, phosphine-based reagents are generally odorless, improving the laboratory environment.

  • Stability: Many phosphines are more resistant to air oxidation than thiols, leading to longer shelf life of stock solutions.

  • Broad pH Range: Phosphines are effective over a wider pH range compared to thiols, which require a basic pH for optimal activity. [5]* Compatibility: The absence of a free thiol in the reducing agent makes it compatible with subsequent thiol-specific modifications, such as maleimide-based labeling, without the need for prior removal of the reductant. [6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. [2]It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Applications in Drug Development and Proteomics

The ability to efficiently and selectively reduce disulfide bonds is critical in various stages of drug development and proteomics research:

  • Protein Characterization: Reduction of disulfide bonds is a prerequisite for accurate molecular weight determination by mass spectrometry and for peptide mapping to confirm the primary structure of protein therapeutics. [7][8][9]* Antibody-Drug Conjugates (ADCs): The reduction of interchain disulfide bonds in antibodies is a common strategy for creating sites for drug conjugation.

  • Proteomics: In "bottom-up" proteomics, complete reduction and alkylation of disulfide bonds are essential for achieving complete enzymatic digestion of proteins and ensuring comprehensive sequence coverage. [10]* Recombinant Protein Production: Refolding of recombinant proteins expressed in microbial systems often requires a reduction and re-oxidation step to ensure the formation of correct disulfide bonds.

Conclusion

This compound represents a promising, albeit underexplored, reagent for the reduction of disulfide bonds. Its chemical properties, inferred from the well-characterized family of phosphine-based reductants, suggest it could be a valuable tool for researchers in protein chemistry, proteomics, and drug development. The protocols and information provided in this guide offer a starting point for its evaluation and application. Further research is warranted to fully characterize its reactivity, solubility, and stability in biological systems, which will undoubtedly expand the repertoire of tools available for the manipulation of protein structure and function.

References

  • Parshall, G. W. (1965). This compound. Organic Syntheses, 45, 102. doi:10.15227/orgsyn.045.0102
  • IUPAC. (2018). Disulfide bond cleavage. In IUPAC Compendium of Chemical Terminology (5th ed.).
  • Dmitrenko, O., Thorpe, C., & Bach, R. D. (2007). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of organic chemistry, 72(22), 8298–8307.
  • Lu, K., Che, Y., & Li, L. (2014). High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture. Analytical chemistry, 86(11), 5201–5205.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chaney, R. E., & Mann, K. G. (1970). Disulfide-bond cleavage and formation in proteins. Biochemistry, 9(10), 2244–2251.
  • Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Retrieved from [Link]

  • Ahrari, F. (2025, January 1). How can I cleavage the disulfide bond and create two SH groups?.
  • G-Biosciences. (2018, December 4).
  • Lu, K., & Li, L. (2017). Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures. Methods in molecular biology (Clifton, N.J.), 1549, 13–27.
  • Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2019). Breaking a Couple: Disulfide Reducing Agents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(59), 13449–13461.
  • Strem Chemicals. (n.d.). Tris(3-hydrozypropyl)phosphine and Tris(2-carboxyethyl)phosphine hydrochloride: disulfide reducing agents for molecular diagnost.
  • SCIEX. (n.d.). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS.
  • Adu-Ampratwum, D., & Loo, R. R. O. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry, 30(12), 2505–2521.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • University of California, Berkeley. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.

Sources

Application Note & Protocol: The Use of Tetramethylbiphosphine Disulfide as a Phosphorus Precursor for Colloidal Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of high-quality colloidal nanoparticles, particularly cadmium-free quantum dots like Indium Phosphide (InP), is a cornerstone of modern materials science, with applications spanning from next-generation displays to biomedical imaging. A critical component in the synthesis of metal phosphide nanocrystals is the phosphorus precursor, which must balance reactivity with safety and handling considerations. While pyrophoric and highly toxic reagents such as tris(trimethylsilyl)phosphine (P(TMS)₃) have been historically effective, the field is actively seeking safer, more stable alternatives.

Tetramethylbiphosphine disulfide, (CH₃)₂P(S)-P(S)(CH₃)₂, herein referred to as TMBPDS, emerges as a compelling candidate. It is an air-stable, crystalline solid, making it significantly easier and safer to handle than many traditional phosphorus sources[1][2]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of TMBPDS in nanoparticle synthesis. While TMBPDS is a well-established intermediate in organophosphorus chemistry[1], its application in nanoparticle synthesis is less documented. Therefore, this guide combines established principles of colloidal synthesis with a scientifically grounded, proposed protocol for the synthesis of InP quantum dots, explaining the causal mechanisms and experimental rationale at each step.

The Scientific Rationale: Why TMBPDS?

The choice of a precursor is dictated by its ability to controllably decompose under specific thermal conditions to provide a reactive species for nanoparticle nucleation and growth. TMBPDS offers a unique combination of properties:

  • Enhanced Safety: Unlike pyrophoric liquid or gaseous phosphorus precursors, TMBPDS is a solid with a high melting point (223-227 °C), mitigating risks of accidental ignition and simplifying storage and handling[1].

  • Controlled Reactivity: The molecule contains a central Phosphorus-Phosphorus (P-P) bond flanked by two thiophosphoryl groups. Theoretical and experimental studies on analogous diphosphine and disulfide compounds suggest that the P-P bond is the most likely site for homolytic cleavage upon thermal activation[3]. This bond scission is predicted to occur at temperatures commonly used in hot-injection synthesis (200-300 °C), allowing for a timed, controlled release of reactive phosphorus species.

  • Versatility: As a fundamental building block in organophosphorus chemistry, it serves as a versatile source for the "(CH₃)₂P" moiety, which can be adapted for the synthesis of various metal phosphide nanoparticles[1].

Proposed Reaction Mechanism

The efficacy of TMBPDS as a phosphorus precursor hinges on its thermal decomposition to generate a reactive phosphorus species. We propose a mechanism initiated by the homolytic cleavage of the central P-P bond at elevated temperatures.

  • Thermal Activation & Bond Cleavage: Upon heating in a high-boiling point solvent, the TMBPDS molecule absorbs sufficient thermal energy to overcome the P-P bond dissociation energy. This results in the formation of two dimethylphosphinothioyl radicals ((CH₃)₂P=S•).

  • Reaction with Metal Precursor: These highly reactive radical species then attack the metal precursor present in the solution (e.g., an indium carboxylate complex).

  • Nanocrystal Formation: This reaction initiates the nucleation of the metal phosphide (e.g., InP) monomer units, which subsequently grow into crystalline nanoparticles. The sulfur from the TMBPDS likely forms volatile byproducts or is incorporated into the ligand shell, depending on the reaction conditions.

The following diagram illustrates this proposed mechanistic pathway.

G cluster_0 Precursor Stage cluster_1 Activation & Reaction cluster_2 Nanoparticle Formation TMBPDS TMBPDS ((CH₃)₂P(S))₂ Heat Heat (>200 °C) In_Precursor Indium Precursor (e.g., Indium Oleate) Reaction Reaction In_Precursor->Reaction Radical 2 x (CH₃)₂P=S• (Reactive Radical) Heat->Radical Homolytic P-P Bond Cleavage Radical->Reaction Nucleation InP Monomer Nucleation Reaction->Nucleation Growth InP Nanoparticle Growth Nucleation->Growth Ostwald Ripening

Caption: Proposed mechanism for InP nanoparticle synthesis using TMBPDS.

Application Protocol: Synthesis of InP Quantum Dots

This section details a proposed hot-injection protocol for synthesizing InP quantum dots using TMBPDS. This protocol is based on established methods for other precursors and adapted for the specific properties of TMBPDS. Note: As this is a proposed methodology, optimization of temperature, concentration, and time will be necessary.

Materials & Equipment
Reagents & Materials Equipment
This compound (TMBPDS)Schlenk Line with Argon/Nitrogen supply
Indium(III) acetate (In(OAc)₃)Three-neck round-bottom flask
Oleic acid (OA)Heating mantle with thermocouple controller
1-Octadecene (ODE), anhydrousMagnetic stirrer and stir bars
Toluene, anhydrousSyringes and needles
Methanol / Acetone (for purification)Centrifuge
Safety Equipment: Lab coat, safety glasses, chemical-resistant glovesFume hood
Experimental Workflow Diagram

G cluster_0 Step 1: Indium Precursor Preparation cluster_1 Step 2: Phosphorus Precursor Preparation cluster_2 Step 3: Hot Injection & Growth cluster_3 Step 4: Purification p1 Combine In(OAc)₃ and Oleic Acid in a 3-neck flask. p2 Heat under vacuum at 120 °C to form Indium Oleate and remove water. p1->p2 p3 Switch to inert gas (Ar/N₂) and raise temperature to 250 °C. p2->p3 p6 Rapidly inject TMBPDS solution into the hot Indium Oleate solution. p3->p6 p4 In a separate vial, dissolve TMBPDS in anhydrous 1-Octadecene (ODE). p5 Gently heat if necessary to dissolve, then load into a syringe. p4->p5 p5->p6 p7 Monitor reaction via aliquots (UV-Vis/PL Spectroscopy). p6->p7 p8 Cool reaction rapidly in an ice bath to quench nanoparticle growth. p7->p8 p9 Add excess Methanol/Acetone to precipitate nanoparticles. p8->p9 p10 Centrifuge to pellet nanoparticles. p9->p10 p11 Discard supernatant and re-disperse pellet in Toluene. Repeat 2-3x. p10->p11

Caption: Hot-injection workflow for InP nanoparticle synthesis.

Step-by-Step Protocol

4.3.1 Preparation of Indium Oleate Precursor

  • Combine Indium(III) acetate (e.g., 0.1 mmol) and Oleic Acid (e.g., 0.6 mmol) in a 50 mL three-neck flask.

  • Add 10 mL of 1-Octadecene (ODE).

  • Attach the flask to a Schlenk line, and heat the mixture to 120 °C under vacuum with vigorous stirring for 1-2 hours. This step removes water and acetic acid, forming the indium oleate complex in situ. The solution should become clear and colorless or pale yellow.

  • Switch the atmosphere to Argon or Nitrogen and increase the temperature to the target injection temperature (e.g., 250 °C). Allow the temperature to stabilize.

    • Causality Note: The formation of a metal-carboxylate complex is crucial. The long alkyl chains of oleic acid serve as ligands that stabilize the growing nanoparticles, prevent aggregation, and provide solubility in nonpolar solvents. The temperature of 250 °C is chosen to be well above the decomposition temperature of TMBPDS to ensure rapid nucleation upon injection.

4.3.2 Preparation of TMBPDS Injection Solution

  • In a glovebox or under an inert atmosphere, weigh TMBPDS (e.g., 0.05 mmol for a 2:1 In:P ratio).

  • Dissolve the TMBPDS in 2 mL of anhydrous ODE. Gentle heating may be required for full dissolution.

  • Draw the solution into a syringe fitted with a needle.

4.3.3 Hot Injection and Nanoparticle Growth

  • Once the indium precursor solution is stable at 250 °C, swiftly inject the TMBPDS solution into the flask with vigorous stirring.

  • A rapid color change should be observed, indicating nanoparticle nucleation.

  • Allow the reaction to proceed for 5-15 minutes. The growth time is a critical parameter for controlling the final particle size. Longer times typically result in larger nanoparticles that emit at longer wavelengths.

  • To monitor growth, small aliquots can be taken with a syringe and needle, quenched in toluene, and analyzed by UV-Vis and photoluminescence spectroscopy.

  • After the desired growth time, rapidly cool the reaction flask in a water or ice bath to quench the reaction and stop further particle growth.

    • Causality Note: The "hot-injection" method separates the nucleation and growth phases. A rapid injection into a hot solution supersaturates the system, leading to a single, sharp nucleation event. This is essential for achieving a narrow size distribution and monodisperse nanoparticles.

4.3.4 Purification

  • Transfer the cooled crude solution to a centrifuge tube.

  • Add an excess of a polar non-solvent, such as a 1:1 mixture of methanol and acetone, to precipitate the nanoparticles.

  • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes).

  • Discard the supernatant, which contains unreacted precursors and excess ligands.

  • Re-disperse the nanoparticle pellet in a minimal amount of a nonpolar solvent like toluene.

  • Repeat the precipitation and re-dispersion cycle two more times to ensure high purity. The final product is a colloidal solution of InP nanoparticles in toluene.

Characterization and Expected Results

The successful synthesis of InP quantum dots should be validated through a series of characterization techniques:

  • UV-Visible Spectroscopy: Should show a well-defined excitonic absorption peak, which is a hallmark of quantum confinement. The peak position will be blueshifted from the bulk InP bandgap (1.34 eV) and can be used to estimate the nanoparticle diameter.

  • Photoluminescence (PL) Spectroscopy: The nanoparticles should exhibit band-edge emission with a peak slightly red-shifted from the absorption onset. The full width at half maximum (FWHM) of the emission peak is an indicator of the size distribution (monodispersity). A narrow FWHM (<50 nm) is desirable.

  • Transmission Electron Microscopy (TEM): Will provide direct visualization of the nanoparticles, confirming their size, shape, and crystallinity.

Safety and Handling

While TMBPDS is more stable than many alternatives, it is still a hazardous chemical and must be handled with appropriate care.

  • Hazard Class: TMBPDS is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[2].

  • Handling: Always handle TMBPDS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses[2].

  • Storage: Store in a tightly sealed container in a cool, dark place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents a promising, safer alternative phosphorus precursor for the synthesis of metal phosphide nanoparticles. Its solid-state nature and thermal stability allow for greater control and ease of handling. The proposed mechanism and hot-injection protocol provided in this note offer a robust starting point for researchers to develop and optimize synthesis routes for high-quality, cadmium-free quantum dots and other nanomaterials. This approach, grounded in the fundamental principles of colloidal synthesis, opens a new avenue for exploring safer and more versatile precursor chemistries in the field of materials science.

References

  • Organic Syntheses. (1965). This compound. Org. Synth. 1965, 45, 102. DOI: 10.15227/orgsyn.045.0102. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cline, D. J., et al. (2004). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. Journal of the American Chemical Society.
  • Seidler, N. W., et al. (2011). Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. Free Radical Biology and Medicine.
  • Muehlemann, M., et al. Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe).
  • Chen, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics.
  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry.
  • Niecke, E., et al. (2010). On the energetics of P-P bond dissociation of sterically strained tetraamino-diphosphanes. Dalton Transactions.
  • Hale, C. S. H. & Cullis, C. F. (1960). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Transactions of the Faraday Society.
  • Balázs, G., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules.
  • Xu, Y., et al. (2023).
  • Walsh, R. Bond Dissociation Energies in Organosilicon Compounds. Gelest, Inc. [Link]

  • Petrov, A. I. (2024). Interaction of disulfides with metal ions and spectroscopic identification of the products.
  • Timoshkin, A. Y., et al. (2002). Structural changes, P-P bond energies, and homolytic dissociation enthalpies of substituted diphosphines from quantum mechanical calculations. The Journal of Physical Chemistry A.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of tetramethylbiphosphine disulfide. It addresses common challenges and offers practical solutions to improve yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Reagent Quality:

    • Grignard Reagent: The activity of the methylmagnesium bromide solution is critical. Ensure you are using a fresh, properly standardized solution. Commercial solutions are available and often provide more consistent results.[1]

    • Thiophosphoryl Chloride: Impurities in thiophosphoryl chloride can lead to side reactions. It is highly recommended to use redistilled thiophosphoryl chloride (b.p. 122–123°C) to obtain a cleaner product and higher yield.[1]

  • Reaction Conditions:

    • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0–5°C) during the addition of thiophosphoryl chloride is essential to minimize the formation of byproducts.[1] Use an ice bath and monitor the internal temperature of the reaction mixture closely.

    • Addition Rate: A slow, controlled addition of the thiophosphoryl chloride solution over a period of about 3 hours is recommended.[1] Rapid addition can lead to localized overheating and the formation of unwanted side products.

    • Inert Atmosphere: While some procedures have been performed in air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield by preventing the oxidation of reactive intermediates.[2]

  • Work-up Procedure:

    • Hydrolysis: The reaction mixture should be poured onto ice, followed by the careful addition of dilute sulfuric acid to quench the reaction and dissolve magnesium salts.[1]

    • Product Isolation: Incomplete precipitation or loss of product during filtration and washing can significantly reduce the final yield. Ensure the product is thoroughly washed with water to remove inorganic salts.

Q2: I am observing the formation of significant amounts of byproducts. How can I minimize them?

The formation of mono-, and trimethylated by-products is a common issue in this synthesis.[1]

Strategies for Minimizing Byproducts:

  • Stoichiometry: A molar ratio of approximately 3:1 of methylmagnesium bromide to thiophosphoryl chloride is recommended.[1] An excess of the Grignard reagent helps to ensure the complete reaction of the thiophosphoryl chloride.

  • Purity of Starting Materials: As mentioned previously, using high-purity, redistilled thiophosphoryl chloride is crucial for a cleaner reaction.[1]

  • Controlled Reaction Conditions: Strict adherence to the recommended temperature and addition rate will suppress the formation of side products.

Q3: My final product is difficult to purify. What are the best purification methods?

The primary method for purifying this compound is recrystallization.

  • Recrystallization: Ethanol is a suitable solvent for recrystallization.[1] The crude product can be dissolved in hot ethanol and allowed to cool slowly to form crystals.

  • Washing: Thoroughly washing the filtered product with water is important to remove any remaining inorganic salts from the work-up.[1]

  • Drying: The purified product should be dried in a vacuum desiccator over a drying agent such as phosphorus pentoxide to remove residual solvent and moisture.[1]

Summary of Key Reaction Parameters for Yield Optimization:

ParameterRecommended ConditionRationale
Grignard Reagent 3M solution in diethyl ether[1]Ensures sufficient concentration for reaction.
Thiophosphoryl Chloride Redistilled (b.p. 122–123°C)[1]Minimizes side reactions from impurities.
Molar Ratio (Grignard:PSCl3) ~3:1[1]Drives the reaction to completion.
Reaction Temperature 0–5°C[1]Controls exothermicity and reduces byproducts.
Addition Time ~3 hours[1]Prevents localized overheating.
Atmosphere Inert (Nitrogen or Argon)[2]Prevents oxidation of intermediates.
Purification Recrystallization from ethanol[1]Effective for removing impurities.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Methylmagnesium Bromide in Anhydrous Ether reaction_flask Reaction Flask (0-5°C) reagents->reaction_flask pscl3 Thiophosphoryl Chloride in Ether pscl3->reaction_flask Slow Addition (3h) quench Pour onto Ice reaction_flask->quench acidify Add 10% H2SO4 quench->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry over P2O5 recrystallize->dry product Pure Tetramethylbiphosphine Disulfide dry->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when synthesizing this compound?

  • Handling Reagents:

    • Grignard Reagents: Are highly flammable and react violently with water. Handle under an inert atmosphere and away from ignition sources.

    • Thiophosphoryl Chloride: Is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Product Hazards: this compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

  • General Precautions: Always conduct a thorough risk assessment before starting the experiment.

Q2: What is the expected melting point of pure this compound?

The melting point of pure this compound is 227°C.[1] A lower melting point or a broad melting range may indicate the presence of impurities.

Q3: How can I confirm the identity and purity of my product?

Several analytical techniques can be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR and 13C NMR are valuable for confirming the structure.[3]

  • Mass Spectrometry (MS): Can be used to determine the molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present.[3]

  • Elemental Analysis: Can be used to confirm the elemental composition of the product.[4]

Q4: Can other Grignard reagents be used in this synthesis?

Yes, other alkyl Grignard reagents can be reacted with thiophosphoryl chloride under similar conditions to produce the corresponding tetraalkylbiphosphine disulfides in high yields.[1]

References

  • Organic Syntheses Procedure: this compound. Available at: [Link]

  • ResearchGate: Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). Available at: [Link]

  • Ereztech: this compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide. Available at: [Link]

  • PubChem: this compound. Available at: [Link]

  • ResearchGate: Reductive Rearrangement of Tetraphenyldiphosphine Disulfide To Trigger the Bisthiophosphinylation of Alkenes and Alkynes. Available at: [Link]

  • Organic Chemistry Portal: Disulfide synthesis by S-S coupling. Available at: [Link]

  • Digital CSIC: Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Available at: [Link]

  • ChemWhat: this compound CAS#: 3676-97-9. Available at: [Link]

  • Organic Syntheses Procedure: sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Available at: [Link]

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Side reactions and byproducts in Tetramethylbiphosphine disulfide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetramethylbiphosphine Disulfide (Me₂P(S)P(S)Me₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common and reliable method of reacting a methyl Grignard reagent with thiophosphoryl chloride (PSCl₃).[1]

Problem 1: Low or No Yield of the Desired Product

You've completed the reaction and work-up, but the isolated mass of your white, crystalline product is significantly lower than the theoretical yield.

Possible Causes & Diagnostic Steps:

  • Inactive Grignard Reagent: The most frequent culprit in any Grignard-based synthesis is the quality of the organometallic reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

    • Causality: Water will rapidly protonate and quench the Grignard reagent (CH₃MgBr + H₂O → CH₄ + Mg(OH)Br), rendering it non-nucleophilic. Oxygen can also react to form peroxo species, which can lead to other byproducts upon hydrolysis.[2]

  • Poor Quality Starting Materials: Impurities in your magnesium, methyl halide, or solvent can inhibit the formation of the Grignard reagent.[3] Similarly, using undistilled thiophosphoryl chloride can introduce impurities that lead to a less clean reaction.[1]

  • Reaction Temperature: The addition of thiophosphoryl chloride to the Grignard reagent is exothermic. If the temperature is not controlled (typically maintained at 0–5 °C), side reactions are more likely to occur.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and cooled under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Use High-Quality Reagents:

    • Use freshly opened anhydrous solvents (diethyl ether or THF).

    • Activate magnesium turnings if they appear dull. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3][4]

    • For the cleanest product, distill the thiophosphoryl chloride before use (b.p. 122–123 °C).[1]

  • Titrate Your Grignard Reagent: Before starting the main reaction, titrate a small aliquot of your prepared methylmagnesium bromide solution to determine its exact molarity. This ensures you are using the correct stoichiometry (the Organic Syntheses procedure uses a 3:1 molar ratio of MeMgBr to PSCl₃).[1]

// Nodes start [label="Low Product Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_grignard [label="Assess Grignard Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Starting Material Purity", fillcolor="#FBBC05", fontcolor="#202124"];

sol_dry [label="Action: Use rigorously dried\nglassware & anhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_activate [label="Action: Activate Mg turnings\n(e.g., with iodine).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_titrate [label="Action: Titrate Grignard\nreagent before use.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_temp [label="Action: Maintain strict\ntemperature control (0-5 °C).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_distill [label="Action: Distill PSCl₃\nbefore reaction.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges start -> check_grignard [label=" Cause? "]; start -> check_conditions [label=" Cause? "]; start -> check_reagents [label=" Cause? "];

check_grignard -> sol_dry [label=" Moisture? "]; check_grignard -> sol_activate [label=" Inactive Mg? "]; check_grignard -> sol_titrate [label=" Wrong Stoichiometry? "]; check_conditions -> sol_temp [label=" Temp Fluctuation? "]; check_reagents -> sol_distill [label=" Impure PSCl₃? "]; } Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Product is an Oil or Fails to Crystallize Properly

The desired this compound is a white crystalline solid with a sharp melting point (223–227 °C).[1] If your product is an oil, off-white, or has a broad melting range, it is likely contaminated with byproducts.

Possible Causes & Diagnostic Steps:

  • Incomplete Reaction / Over-alkylation: The reaction of PSCl₃ with three equivalents of MeMgBr is complex. Incomplete reaction can leave partially methylated, chlorinated species. Conversely, other synthetic routes are known to produce mixtures of mono-, di-, and trimethylated phosphorus compounds.[1]

  • Hydrolysis of Intermediates: Thiophosphoryl chloride and its intermediates are sensitive to water. Premature exposure to water (e.g., from wet solvent or atmosphere) before the reaction is complete can lead to hydrolysis, forming acidic byproducts.[5][6]

  • Oxidation: Although the final P(V) product is relatively air-stable, phosphorus (III) intermediates, if formed, are highly susceptible to oxidation by atmospheric oxygen, which can lead to phosphine oxides.[7][8][9]

Recommended Solutions:

  • Characterize the Impurity: The most powerful tool for identifying phosphorus-containing byproducts is ³¹P NMR spectroscopy.

  • Purification Protocol: The most effective method for purifying this compound is recrystallization from ethanol.[1] If the product is very oily, trituration with a non-polar solvent like hexanes may help induce crystallization by washing away more soluble impurities before the main recrystallization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis and how can I identify them?

The most likely byproducts arise from incomplete methylation or side reactions of the Grignard reagent. Identification is best achieved using ³¹P NMR spectroscopy.

Compound NameStructureFormation MechanismExpected ³¹P NMR Shift (ppm)
This compound (Product) Me₂P(S)-P(S)Me₂Desired reaction product.~ +59 ppm
Trimethylphosphine sulfideMe₃P=SReaction of an intermediate like Me₂P(S)Cl with an additional equivalent of MeMgBr.~ +59.1 ppm[10]
Dimethylthiophosphinic ChlorideMe₂P(S)ClIncomplete reaction; only two of the three chlorides on PSCl₃ are substituted.~ +96.5 ppm (similar to Me₂PCl)[10]
Dimethylphosphinic AcidMe₂P(O)OHHydrolysis and oxidation of intermediates. Can be formed during aqueous workup if reactive species are present.[1]~ +50 ppm

Note: The ³¹P NMR shifts of the product and trimethylphosphine sulfide are very similar and may overlap. GC-MS would be required to definitively distinguish them.

Q2: Why is the stoichiometry 3 equivalents of Grignard reagent to 1 equivalent of PSCl₃?

The overall balanced equation is: 2 PSCl₃ + 6 CH₃MgBr → [P₂(S)₂(CH₃)₄] + 6 MgBrCl

This simplifies to a 3:1 molar ratio of Grignard to thiophosphoryl chloride. The mechanism is complex, but it involves the substitution of all three chlorine atoms, followed by coupling to form the P-P bond. Using a slight excess of the Grignard reagent is common practice to drive the reaction to completion.

// Nodes for main pathway PSCl3 [label="PSCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; MePCl2S [label="MeP(S)Cl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Me2PClS [label="Me₂P(S)Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Me₂P(S)P(S)Me₂\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Nodes for side reactions Me3PS [label="Me₃P=S\n(Trimethylphosphine sulfide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Products [label="Hydrolysis Products\n(e.g., Me₂P(O)OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PSCl3 -> MePCl2S [label="+ MeMgBr"]; MePCl2S -> Me2PClS [label="+ MeMgBr"]; Me2PClS -> Product [label="+ MeMgBr\n(Coupling)", color="#4285F4", style=bold];

// Side reaction edges Me2PClS -> Me3PS [label="+ MeMgBr\n(Further Alkylation)", style=dashed, color="#EA4335"]; Me2PClS -> Hydrolysis_Products [label="+ H₂O\n(Workup/Contamination)", style=dashed, color="#EA4335"]; } Caption: Main and side reaction pathways.

Q3: My reaction mixture turned dark brown/black. Is this normal?

A thick white precipitate of magnesium salts is expected during the addition.[1] However, significant darkening to brown or black can indicate side reactions, often related to impurities in the magnesium or overheating, which can lead to the formation of finely divided metal byproducts.[3] While some color change is not unusual, extensive darkening is often correlated with lower yields of the desired product.

Q4: Can I use a different sulfurizing agent?

The described synthesis conveniently uses thiophosphoryl chloride, where the sulfur is already present.[1] Alternative syntheses of similar compounds often involve preparing the non-sulfurized phosphine first (e.g., tetramethyldiphosphine, Me₂P-PMe₂) and then treating it with a sulfurizing agent like elemental sulfur (S₈). The mechanism of sulfurization involves the nucleophilic attack of the phosphorus(III) center on the sulfur atom.[5][6] This two-step route is often more hazardous due to the pyrophoric nature of many alkylphosphines.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Organic Syntheses) [1]

Safety Note: This procedure involves pyrophoric and water-sensitive reagents. It must be performed by trained personnel using appropriate inert atmosphere techniques (e.g., a Schlenk line or glovebox). Thiophosphoryl chloride is corrosive and toxic.[11]

  • Apparatus Setup: Assemble a 3-L round-bottomed flask equipped with a mechanical stirrer, a condenser fitted with a drying tube (e.g., filled with CaCl₂), a thermometer, and an addition funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry argon or nitrogen.

  • Grignard Reagent: Charge the flask with 800 mL of a 3M methylmagnesium bromide solution in diethyl ether (2.4 moles) and an additional 600 mL of anhydrous diethyl ether.

  • Reaction: Cool the stirred solution to 0–5 °C using an ice bath. Prepare a solution of 135 g (0.80 mole) of freshly distilled thiophosphoryl chloride in 85 mL of anhydrous diethyl ether in the addition funnel.

  • Addition: Add the thiophosphoryl chloride solution dropwise to the Grignard reagent over a period of 3 hours, ensuring the internal temperature remains between 0–5 °C. A thick white precipitate will form.

  • Workup: After the addition is complete, pour the reaction mixture carefully onto 500 g of ice in a 4-L beaker. With gentle stirring, add 900 mL of a 10% sulfuric acid solution over 20 minutes to dissolve the magnesium salts.

  • Isolation: Filter the resulting white solid product using a Büchner funnel. Wash the solid thoroughly with approximately 4 L of deionized water to remove any remaining salts.

  • Purification: Dry the crude product. Perform a recrystallization from approximately 2 L of ethanol. Dry the purified white crystals in a vacuum desiccator over phosphorus pentoxide to yield 50–55 g (67–74%) of this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude, dry solid in an appropriately sized Erlenmeyer flask. Add a stirring bar and the recrystallization solvent (ethanol). Heat the mixture gently on a hot plate with stirring.

  • Saturated Solution: Add just enough hot ethanol to completely dissolve the solid. It is crucial not to add too much solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent.

References

  • Hanusek, J., et al. (2007). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry. [Link]

  • Parshall, G. W. (1962). This compound. Organic Syntheses, 42, 95. [Link]

  • Hanusek, J., et al. (2007). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Phosphine oxides. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Unknown. (n.d.). P-31 Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Do, T. H., et al. (2023). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 28(19), 6799. [Link]

  • Do, T. H., et al. (2023). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Chemistry, 5(2), 1144-1157. [Link]

  • Unknown. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Unknown Source. [Link]

  • curdled. (2021). Phosphine Ligand Oxidation. Reddit. [Link]

  • Steffen, P. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages. [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. uOttawa NMR Facility. [Link]

  • Eaborn, C., et al. (2007). Phosphorus-31 NMR Spectroscopy. In NMR Spectroscopy in Inorganic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophosphoryl chloride. PubChem. [Link]

  • Various Authors. (2023). Can phosphorus trichloride undergo a hydrolysis reaction? Quora. [Link]

  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Various Authors. (2020). Troubleshooting my grignard reactions. Reddit. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Tuulmets, A., et al. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(26), 5663-5667. [Link]

  • Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of Organometallic Chemistry, 51(1), 33-53. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Ereztech. (n.d.). This compound. Ereztech. [Link]

  • Richey, H. G. (2000). Grignard Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Bercaw, J. E., et al. (2007). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). ResearchGate. [Link]

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Technical Support Center: Purification of Crude Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Tetramethylbiphosphine disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile organophosphorus intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles and make informed decisions to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is a white crystalline solid.[1][2] The sharp melting point of the pure compound is reported to be 227 °C.[1] A broader melting range, such as 223-227 °C, may indicate the presence of impurities.[1]

Q2: What are the primary impurities I should expect in my crude this compound?

The synthesis of this compound via the reaction of a methylmagnesium halide with thiophosphoryl chloride can lead to the formation of mono- and trimethylated by-products.[1] In addition, unreacted starting materials or their degradation products may also be present. The use of practical grade thiophosphoryl chloride without prior distillation can introduce additional impurities, leading to a less clean final product.[1]

Q3: Is this compound stable?

This compound is a relatively stable compound under standard conditions. However, it may decompose at extreme temperatures or in the presence of strong oxidizing agents.[3]

Q4: What are some common applications of high-purity this compound?

High-purity this compound is a versatile intermediate in organophosphorus chemistry. It is a key precursor for the synthesis of various compounds containing dimethylphosphine groups, such as dimethylphosphinic acid, dimethylphosphinyl chloride, and dimethylchlorophosphine.[1] It is also used in the preparation of powerful chelating agents.[1]

Troubleshooting Guide: Purification Techniques

This section addresses specific issues you may encounter during the purification of crude this compound and provides actionable solutions.

Recrystallization

Recrystallization is the most common and often the most effective method for purifying crude this compound. The procedure described in Organic Syntheses utilizes ethanol as the recrystallization solvent.[1]

Issue 1: The product oils out during recrystallization in ethanol.

  • Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point or when the solution becomes supersaturated too quickly upon cooling. The high concentration of impurities can also lower the melting point of the mixture, contributing to this phenomenon.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot ethanol to ensure the solution is no longer supersaturated at the boiling point of the solvent.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Do not place the flask directly in an ice bath from a high temperature.

    • Solvent System Modification: If oiling out persists, consider a two-solvent recrystallization. A good starting point would be to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or acetone) at room temperature and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Issue 2: The recrystallized product has a low melting point and a broad melting range.

  • Causality: This indicates that significant impurities are still present in the isolated solid. The chosen recrystallization solvent may not be effectively separating the desired product from a key impurity.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization from fresh ethanol may be sufficient to improve purity.

    • Alternative Solvents: Experiment with different solvent systems. Given the polar nature of the P=S bond, polar aprotic solvents or mixtures could be effective. Consider exploring solvent pairs such as toluene/hexane or ethyl acetate/hexane.

    • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. However, use activated carbon sparingly as it can also adsorb the desired product.

    • Column Chromatography: If recrystallization fails to yield a product with a sharp melting point, chromatographic purification is recommended.

Issue 3: Poor recovery of the product after recrystallization.

  • Causality: This can be due to using an excessive amount of solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Cool the Mother Liquor: To maximize recovery, cool the filtrate in an ice bath for an extended period after it has reached room temperature.

    • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by carefully evaporating some of the solvent from the mother liquor and re-cooling.[1]

Column Chromatography

Column chromatography is a powerful technique for separating this compound from closely related impurities when recrystallization is insufficient.

Issue 1: Poor separation of the product from impurities on a silica gel column.

  • Causality: The chosen eluent system may not have the optimal polarity to effectively differentiate between the product and impurities.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, always perform a thorough Thin-Layer Chromatography (TLC) analysis to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for the desired product.

    • Solvent Gradient: A common starting point for organophosphorus compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[4] A gradient elution, where the polarity of the eluent is gradually increased, can be very effective.

    • Alternative Adsorbents: While silica gel is the most common stationary phase, alumina (neutral or basic) can sometimes provide a different selectivity for organophosphorus compounds.

Issue 2: The product is not eluting from the column.

  • Causality: The eluent is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Modifier: For particularly polar compounds, adding a small amount (0.5-1%) of a polar modifier like methanol to the eluent can significantly increase its eluting power.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from the procedure described in Organic Syntheses.[1]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Continue adding ethanol in small portions until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum desiccator over a drying agent such as phosphorus pentoxide.[1]

Parameter Value Reference
SolventEthanol[1]
Expected Yield67-74% (from synthesis)[1]
Melting Point (Pure)227 °C[1]
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Prepare a TLC plate (silica gel 60 F254 is a good choice).

  • Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solutions onto the baseline of the TLC plate.

  • Develop the plate in a chamber with an appropriate eluent system (e.g., hexane/ethyl acetate, 1:1 v/v).[4]

  • Visualize the spots.

Visualization Techniques for Organophosphorus Compounds:

  • UV Light (254 nm): If the compound or impurities are UV active, they will appear as dark spots on a fluorescent background.

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.

  • Molybdenum Blue Reagent: This is a specific stain for phosphorus-containing compounds, which will appear as blue to blue-green spots.

Diagrams

Purification_Workflow Crude Crude Tetramethylbiphosphine Disulfide Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Troubleshooting1 Oiling Out? Recrystallization->Troubleshooting1 Check for Pure_Solid Pure Crystalline Solid (m.p. 227 °C) Troubleshooting2 Low Purity? Troubleshooting1->Troubleshooting2 No Slow_Cool Slow Cooling/ Solvent Adjustment Troubleshooting1->Slow_Cool Yes Troubleshooting2->Pure_Solid No Column_Chrom Column Chromatography (Silica Gel) Troubleshooting2->Column_Chrom Yes Slow_Cool->Recrystallization Column_Chrom->Pure_Solid

Caption: General workflow for the purification of crude this compound.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Ereztech. This compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide. [Link]

  • Lu, W., & Li, Y. (2004). High-performance thin-layer chromatographic analysis of selected organophosphorous pesticide residues in tea. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 39(5-6), 729–738. [Link]

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  • ResearchGate. Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). [Link]

  • RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

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  • LACCEI.org. Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography using image processing in Imag. [Link]

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  • RSC Publishing. Phosphorus-31 NMR investigation of the heterogeneous hydrolytic decomposition of zinc(II) bis(O,O-dialkyl dithiophosphate) lubricant additives. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Tetramethylbiphosphine Disulfide Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetramethylbiphosphine Disulfide, [Me₂(S)P-P(S)Me₂]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use. This compound is a versatile, air-stable solid primarily utilized as a precursor to catalytically active phosphine species and as a reagent in various transformations.[1][2] Understanding its activation and the subsequent behavior of the generated active species is critical for successful experimentation.

This guide moves beyond a simple list of procedures to explain the underlying chemical principles, ensuring a robust understanding of your reaction system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and activation of this compound.

Q1: What is this compound and what are its primary applications?

This compound is an organophosphorus compound with the structure Me₂(S)P-P(S)Me₂. It is a white, crystalline, and air-stable solid, making it a convenient and safe precursor to more reactive phosphine compounds.[1][2] Its primary applications include:

  • Precursor to Dimethylphosphine Species: It serves as an excellent starting material for generating various compounds containing the dimethylphosphine moiety.[2]

  • Ligand Synthesis: It can be used to synthesize multidentate phosphine ligands. For example, its addition to ethylene followed by desulfurization yields tetramethylethylenediphosphine (dmpe), a powerful chelating agent.[2]

  • In Situ Catalyst Generation: In many applications, it is reduced in situ to generate the corresponding phosphine, which then acts as the active catalyst in a reaction.

Q2: How do I handle and store this compound?

This compound is relatively stable under standard conditions.[1] However, for optimal performance and to prevent degradation, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Handling: While it is more stable than many phosphines, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust.

Q3: How is this compound "activated" for catalysis?

Activation of this compound typically involves the reductive cleavage of the P-P and/or P=S bonds to generate a P(III) species, which is the active form for nucleophilic catalysis. The general mechanism for disulfide reduction by phosphines proceeds via a nucleophilic attack (Sₙ2-type mechanism) on one of the sulfur atoms.[3] This principle can be extended to the reductive cleavage of the P-P bond in the corresponding desulfurized biphosphine. Common methods for activation include:

  • Reduction with Silanes: Reagents like trichlorosilane (HSiCl₃) are effective for reducing phosphine oxides and sulfides to the corresponding phosphines.

  • Reduction with Boranes: Borane complexes can also be employed for the reduction.

  • Metals: Certain metals can facilitate the reductive cleavage.

It is crucial to perform these reductions under an inert atmosphere (e.g., nitrogen or argon) as the resulting phosphines are often air-sensitive.

Q4: Can this compound be used directly in reactions without a separate activation step?

In some cases, yes. For instance, in reactions initiated by photoirradiation, tetraphenyldiphosphine disulfide (a related compound) has been shown to undergo a reductive rearrangement to generate reactive species that add across alkenes and alkynes without the need for an external catalyst. This suggests that under certain energetic conditions (like UV light), this compound may not require a chemical reductant for activation.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered in reactions utilizing this compound as a precatalyst.

Issue 1: Low or No Product Yield

A lack of product formation is the most common issue. The following decision tree can help diagnose the root cause.

G start Low/No Yield q1 Was the reaction performed under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reducing agent (activator) compatible and active? a1_yes->q2 sol1 Solution: Repeat under N₂ or Ar. The active phosphine species is likely oxidized. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature appropriate? a2_yes->q3 sol2 Solution: Verify the quality of the reducing agent. Consider a different activator. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the solvent appropriate? a3_yes->q4 sol3 Solution: Activation may require higher temperatures, or the catalyst may be unstable at the current temperature. Perform a temperature screen. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Are there impurities in the starting materials? a4_yes->q5 sol4 Solution: Solvent polarity can significantly affect the reaction rate. Consider screening solvents with different dielectric constants. a4_no->sol4 sol5 Solution: Purify all reagents and solvents. Water and other protic impurities can interfere with the reaction. q5->sol5

Caption: Troubleshooting workflow for low or no product yield.

In-depth Explanation of Causes and Solutions:

  • Cause A: Oxidation of the Active Catalyst.

    • Explanation: The P(III) phosphine species generated from the reduction of this compound is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. Phosphine oxides are generally catalytically inactive in nucleophilic catalysis.

    • Solution: Ensure the reaction is set up and maintained under a strictly inert atmosphere (nitrogen or argon). Use degassed solvents and proper Schlenk line or glovebox techniques.

  • Cause B: Incomplete or Failed Activation.

    • Explanation: The reduction of the disulfide may be inefficient or may not have occurred at all. This can be due to an insufficient amount of reducing agent, a deactivated reducing agent, or inappropriate reaction conditions for the reduction.

    • Solution:

      • Verify Reductant: Use a fresh bottle of the reducing agent or titrate to determine its activity.

      • Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used relative to the disulfide bonds to be cleaved. An excess may be necessary.

      • Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. Consult the literature for the specific reducing agent you are using.

  • Cause C: Suboptimal Solvent Choice.

    • Explanation: The polarity of the solvent can dramatically influence the rate of a reaction. For reactions involving charged intermediates, such as those in many phosphine-catalyzed processes, a more polar solvent can stabilize these intermediates and accelerate the reaction.

    • Solution: If the reaction is sluggish in a nonpolar solvent (e.g., toluene), consider screening more polar aprotic solvents like THF, acetonitrile, or DMF.

  • Cause D: Presence of Impurities.

    • Explanation: Impurities in the starting materials or solvents can act as catalyst poisons. Water, for instance, can hydrolyze the intermediate thiophosphonium cation formed during disulfide reduction, leading to the formation of phosphine oxide.[3]

    • Solution: Use freshly distilled and dried solvents. Purify starting materials if their purity is questionable.

Issue 2: Formation of Side Products

The appearance of unexpected signals in your NMR or peaks in your GC-MS can indicate side reactions.

Common Side Product Scenarios and Solutions:

Side Product ObservedLikely CauseRecommended Solution
Phosphine Oxide Oxidation of the active P(III) catalyst by trace oxygen or water.Improve inert atmosphere techniques; use rigorously dried solvents.
Products from Unreacted Starting Material Incomplete reaction due to low catalyst activity or insufficient reaction time/temperature.Address the points in "Issue 1". Consider increasing catalyst loading or reaction time.
Oligomerization/Polymerization of Alkene/Alkyne For reactions involving unsaturated substrates, high catalyst concentration or temperature can sometimes lead to undesired polymerization.Optimize the catalyst loading (see Part 3). Run the reaction at a lower temperature.

Part 3: Experimental Protocols & Optimization

Protocol 1: In Situ Generation of Active Phosphine Catalyst

This protocol provides a general procedure for the reduction of this compound to generate an active phosphine catalyst for subsequent use in a reaction.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., THF)

  • Reducing agent (e.g., a solution of HSiCl₃ in the chosen solvent)

  • Schlenk flask and other inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • With stirring, slowly add the reducing agent (e.g., HSiCl₃, 2.0-2.2 eq) at room temperature. The reaction may be exothermic.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the time required for complete reduction (this should be monitored by ³¹P NMR if possible). The disappearance of the signal for the disulfide and the appearance of a new signal corresponding to the phosphine will indicate completion.

  • The resulting solution containing the active phosphine catalyst is now ready for the addition of your substrates.

Optimization of Catalyst Loading

The amount of this compound (as a precatalyst) is a critical parameter to optimize.

Caption: Workflow for optimizing catalyst loading.

General Guidelines for Catalyst Loading:

  • Initial Screening: Start with a higher catalyst loading, for example, 5-10 mol%, to ensure the reaction proceeds and to establish a baseline yield.

  • Reduction: If the initial reaction is successful, systematically decrease the catalyst loading (e.g., to 2 mol%, 1 mol%, 0.5 mol%) until the yield begins to drop significantly. The optimal loading will provide a high yield with the minimum amount of catalyst.

  • Increase (with caution): If the initial reaction is sluggish, a modest increase in catalyst loading may be beneficial. However, be aware that excessively high concentrations can lead to side reactions.

References

  • Organic Syntheses. This compound. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Mechanism of disulfide reduction by phosphines. i) Formation of.... [Link]

  • Organic Syntheses Procedure. This compound. [Link]

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Preventing decomposition of Tetramethylbiphosphine disulfide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing Tetramethylb'iphosphine Disulfide

Welcome to the technical support guide for Tetramethylbiphosphine disulfide (CAS 3676-97-9). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the proper storage, handling, and troubleshooting of this versatile organophosphorus reagent. Adherence to these protocols is critical for maintaining its purity and reactivity, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive?

A1: this compound, C₄H₁₂P₂S₂, is a crystalline solid used as a precursor in the synthesis of various phosphine ligands and organometallic complexes.[1] Its core structure contains a phosphorus-phosphorus bond, which is susceptible to oxidative cleavage. The compound's stability can be compromised by exposure to strong oxidizing agents, atmospheric oxygen, and moisture, leading to the formation of undesired byproducts.[2][3]

Q2: How can I visually tell if my this compound has started to decompose?

A2: Pure this compound is a white to off-white crystalline solid.[2][4] Common visual indicators of decomposition include a noticeable change in color (e.g., to yellow or brown), a change in texture (clumping or becoming oily), or the presence of a strong, unpleasant odor distinct from its characteristic smell.

Q3: What are the primary decomposition products?

A3: The primary decomposition pathway involves oxidation of the phosphorus centers. While specific pathways can vary, prolonged exposure to air and moisture can lead to the formation of various phosphorus oxides and thio-derivatives, which will appear as impurities in analytical tests like NMR.

Q4: Can I still use a batch that shows minor signs of decomposition?

A4: It is strongly discouraged. Using a partially decomposed reagent introduces impurities that can interfere with your reaction, poison catalysts, and lead to inconsistent and unrepeatable results. For critical applications, it is always best to use a fresh, pure sample.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the storage and use of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
"My NMR spectrum shows multiple unexpected peaks." Sample has oxidized due to improper storage or handling.1. Acquire a new, unopened vial of the reagent. 2. If a new vial is not an option, attempt purification by recrystallization from a hot, dry solvent like ethanol under an inert atmosphere. Note: This may not remove all impurities. 3. Implement rigorous inert atmosphere techniques (See Protocol 1) for all future handling.
"The reagent has turned yellow and clumped together." Prolonged exposure to atmospheric moisture and/or oxygen.The reagent is likely significantly decomposed. It is recommended to dispose of the material according to your institution's hazardous waste guidelines and procure a fresh supply.[5]
"My reaction yield is significantly lower than expected." The active reagent has been consumed by decomposition, reducing its effective concentration.1. Confirm the purity of your reagent via NMR or another suitable analytical method before starting the reaction. 2. Ensure all solvents and other reagents are rigorously dried and degassed to prevent reaction with this compound.
"The solid reagent is difficult to handle and appears static." The compound is a fine, dry powder.Use anti-static weighing boats or an anti-static gun. Always handle within a glovebox or under a positive pressure of inert gas to prevent dispersal and atmospheric exposure.

Best Practices & Protocols for Storage and Handling

Adherence to strict storage and handling protocols is the most effective way to prevent decomposition.

Recommended Storage Conditions

For maximum shelf life and purity, store this compound according to the following conditions:

Parameter Condition Rationale
Temperature Cool (2-8°C)Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.[6]
Light Dark (Amber vial/container)Protects against potential light-induced degradation.[3]
Moisture Dry (Tightly sealed container)Prevents hydrolysis and moisture-mediated degradation.[5]
Protocol 1: Handling Air-Sensitive this compound

This protocol outlines the standard procedure for weighing and dispensing the reagent outside of a glovebox using Schlenk techniques.[7]

Materials:

  • Schlenk flask or other suitable reaction vessel with a septum-inlet sidearm

  • Nitrogen or Argon line with a bubbler

  • Syringes and needles

  • Spatula

  • Balance

Procedure:

  • Prepare the Vessel: Dry the reaction vessel thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Inert the Atmosphere: Connect the vessel to the Schlenk line and perform at least three vacuum/backfill cycles to replace the internal atmosphere with inert gas.

  • Weighing:

    • Maintain a positive pressure of inert gas flowing into the vessel.

    • Briefly remove the septum and quickly add the desired amount of this compound using a spatula.

    • Immediately reseal the vessel. This "positive pressure transfer" minimizes the ingress of air.[6]

  • Storage of the Main Bottle:

    • Before re-sealing the main bottle, gently flush the headspace with inert gas.

    • Seal the cap tightly and wrap the junction with Parafilm® to ensure an airtight seal.

    • Return the bottle to the recommended cool, dark, and dry storage location.[3]

Technical Deep Dive: Decomposition Mechanisms & Visualization

Understanding the "why" behind these protocols is key to their successful implementation. The primary vulnerability of this compound is the phosphorus-phosphorus single bond, which is susceptible to nucleophilic and oxidative attack.

Proposed Decomposition Pathway

While the exact mechanism can be complex, a primary route of degradation in the presence of air (O₂) and water (H₂O) involves the oxidation of the phosphorus centers. This can lead to the formation of various species, ultimately breaking the P-P bond and rendering the molecule inactive for its intended purpose.

Decomposition TMBP Tetramethylbiphosphine disulfide (Active) Intermediate Oxidized Intermediate (P-P bond weakened) TMBP->Intermediate Oxidation O2_H2O O₂, H₂O (Atmosphere) O2_H2O->Intermediate Products Decomposition Products (e.g., Phosphinic acids, Thioates) (Inactive) Intermediate->Products Cleavage/ Hydrolisis

Caption: Proposed oxidative decomposition of this compound.

Troubleshooting Workflow

When encountering a potential issue with your reagent, follow this logical workflow to diagnose and solve the problem.

Troubleshooting start Problem Observed (e.g., Low Yield, Impurities) check_visual Visually Inspect Reagent: Color, Texture OK? start->check_visual check_analytical Perform Purity Check: NMR / Other? check_visual->check_analytical Yes degraded Reagent is Decomposed. Dispose and Replace. check_visual->degraded No review_storage Review Storage Conditions: Inert? Cool? Dry? check_analytical->review_storage No ok Reagent Purity is OK. Investigate Other Reaction Parameters (Solvents, etc.) check_analytical->ok Yes review_handling Review Handling Technique: Using Inert Atmosphere? review_storage->review_handling review_handling->degraded

Caption: A logical workflow for troubleshooting reagent stability issues.

References

  • ChemSrc. (n.d.). This compound (cas 3676-97-9) SDS/MSDS download. Retrieved from [Link]

  • USDA APHIS. (2024). Treatments Procedure - Phosphine. Retrieved from [Link]

  • Reddit. (2015). how to deal with an air sensitive solid? Retrieved from [Link]

  • Ereztech. (n.d.). This compound. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Reactivity of Tetramethylbiphosphine Disulfide Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethylbiphosphine disulfide [(Me₂P(S))₂] and its metal complexes. This guide is structured to address common challenges, particularly low reactivity, encountered during experimental work. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-tested solutions to help you navigate your synthetic challenges.

Section 1: Foundational Checks & Starting Material Integrity

This section addresses the most critical and often overlooked aspects of troubleshooting: the quality and stability of your reagents and the initial reaction setup.

FAQ 1: My reaction involving a (Me₂P(S))₂ complex is sluggish or has stalled completely. Where should I begin troubleshooting?

The first step in any troubleshooting process is to verify the fundamentals. Often, low reactivity is not due to a complex mechanistic issue but rather a problem with reagent purity, reaction setup, or degradation. Before exploring more complex variables, systematically verify the following:

  • Reagent Integrity: Confirm the purity and identity of your (Me₂P(S))₂ ligand and the metal precursor. Impurities can act as catalyst poisons or inhibitors.

  • Solvent Quality: Ensure your solvent is anhydrous and de-gassed, as required. Water and oxygen can lead to undesirable side reactions, such as phosphine oxide formation[1].

  • Inert Atmosphere: Many organometallic reactions are sensitive to air and moisture. Verify that your inert atmosphere (e.g., Nitrogen or Argon) is of high purity and that your glassware and transfer techniques are robust.

  • Stoichiometry: Double-check all calculations for reagent and catalyst loading. An error in stoichiometry can easily lead to incomplete conversion or low yields.

This foundational checklist serves as the first line of defense against failed reactions.

FAQ 2: How can I assess the purity of my this compound ligand before use?

This compound is a white crystalline solid[2][3]. Its purity is paramount for predictable reactivity. Impurities from its synthesis, which typically involves the reaction of a methyl Grignard reagent with thiophosphoryl chloride (PSCl₃), can interfere with complex formation and subsequent reactions[2][3].

Recommended Purity Assessment Protocol:

  • Melting Point Analysis: A sharp melting point is a good indicator of purity. Pure (Me₂P(S))₂ melts at approximately 227°C, though a range of 223–227°C is often acceptable for most applications[2][3][4]. A broad or depressed melting point suggests the presence of impurities.

  • ³¹P{¹H} NMR Spectroscopy: This is the most definitive method. A single resonance in the ³¹P{¹H} NMR spectrum is expected for the pure compound. The presence of other signals indicates phosphorus-containing impurities.

  • Recrystallization: If impurities are suspected, recrystallization from ethanol followed by drying under vacuum over a strong desiccant like phosphorus pentoxide is an effective purification method[2][3].

Common Impurities and Their Source:

  • Unreacted Starting Materials: Residual thiophosphoryl chloride or Grignard reagents.

  • By-products: Mono- and trimethylated phosphine species can form if the stoichiometry of the Grignard reaction is not carefully controlled[2].

Section 2: Unpacking the Mechanism & Optimizing Reaction Parameters

Understanding the underlying mechanism of disulfide cleavage is crucial for rationally adjusting reaction parameters to overcome low reactivity.

FAQ 3: What is the core mechanism of disulfide bond cleavage by phosphines, and how does this knowledge aid in troubleshooting?

The reaction of a phosphine with a disulfide bond, including the P-P bond in (Me₂P(S))₂, proceeds via a nucleophilic attack. Specifically, it is often described as an S_N2-type displacement reaction where a phosphorus atom acts as the nucleophile, attacking one of the sulfur atoms and cleaving the S-S bond[5][6][7][8].

The reaction produces charged intermediates, and the stability of these species is highly dependent on the reaction environment. Without sufficient stabilization, the reaction can be highly endothermic and kinetically slow[5][6][7].

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on a phosphorus atom attacks one of the sulfur atoms of the disulfide bond.

  • Transition State Formation: A transition state is formed where the P-S bond is forming and the S-S bond is breaking.

  • Intermediate Formation: This leads to a phosphonium cation and a thiolate anion[5].

  • Product Formation: Subsequent steps depend on the specific reaction, but this initial cleavage is often the rate-determining step.

This mechanism highlights why factors like solvent polarity and steric hindrance are so critical to reaction success.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R3P R₃P: TS [R₃P---S(R)---SR']‡ R3P->TS Nucleophilic Attack RSSR R-S-S-R' RSSR->TS R3PSR [R₃P-SR]⁺ TS->R3PSR SR_anion [SR']⁻ TS->SR_anion

Caption: S_N2 mechanism of disulfide cleavage by a phosphine.

FAQ 4: How does the choice of solvent affect the reactivity of my complex?

Solvent choice is critical. As the S_N2 mechanism involves the formation of charged intermediates (a phosphonium cation and a thiolate anion), the ability of the solvent to stabilize these charges can dramatically influence the reaction rate[5].

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can stabilize the departing thiolate anion through hydrogen bonding, facilitating a more typical S_N2 pathway[5]. In aprotic solvents, reactions can be significantly slower. For instance, triphenylphosphine shows little to no reaction with alkyl disulfides in aprotic solvents even at high temperatures[5].

  • High Dielectric Solvents: Solvents with a high dielectric constant (e.g., DMSO, DMF) can also stabilize charged species, potentially increasing the reaction rate. However, these solvents may also promote side reactions like phosphine oxide formation[1].

Table 1: Solvent Properties and Their Impact on Disulfide Cleavage

SolventDielectric Constant (ε)TypePotential Impact on Reactivity
Water80.1ProticHigh; stabilizes thiolate anion via H-bonding[5].
DMSO47.2Aprotic, PolarModerate to High; may promote phosphine oxide formation[1].
Acetonitrile37.5Aprotic, PolarModerate; less effective at stabilizing anions than protic solvents.
Ethanol24.5ProticModerate to High; good for stabilizing charged intermediates.
THF7.6Aprotic, Low PolarityLow; generally poor for this type of reaction.
Toluene2.4Aprotic, NonpolarVery Low; not recommended unless required by other reagents.

Troubleshooting Action: If your reaction is slow in a nonpolar, aprotic solvent like toluene or THF, consider switching to a more polar or protic solvent system. A solvent screen is a valuable optimization experiment.

FAQ 5: My reaction is still slow even after changing solvents. Should I increase the temperature?

Increasing the temperature is a standard method to increase reaction rates. However, it should be approached with caution.

  • Kinetic Benefits: For many reactions, a 10°C increase in temperature can roughly double the reaction rate. This can be effective for sluggish transformations.

  • Potential Downsides:

    • Decomposition: this compound and its complexes are thermally stable but may decompose at extreme temperatures[9].

    • Side Reactions: Higher temperatures can provide the activation energy for undesired pathways, such as phosphine oxide formation or ligand decomposition, reducing the yield of your desired product.

A study on optimizing disulfide reduction with the phosphine TCEP found that for complex biological samples, performing the reaction on ice prevented the formation of interfering byproducts that were observed at room temperature[10]. While this is a different system, it illustrates the principle that higher temperatures are not always better.

Troubleshooting Action: If you choose to heat your reaction, do so incrementally (e.g., in 10-15°C steps) while carefully monitoring the reaction by a suitable technique (TLC, GC, NMR) to check for product formation versus byproduct formation.

Section 3: Advanced Topics: Steric, Electronic, and Competing Reactions

When foundational checks and basic parameter optimization are insufficient, a deeper look into the electronic and steric properties of your system is warranted.

FAQ 6: Could steric hindrance be the cause of low reactivity, and how can I address it?

Yes, steric hindrance is a major factor governing the reactivity of phosphine nucleophiles[5][6][7].

  • On the Phosphine: The bulky substituents on the phosphine can hinder its approach to the disulfide bond. While (Me₂P(S))₂ itself is not exceptionally bulky, its coordination to a large metal center or other bulky ligands can create a sterically congested environment.

  • On the Substrate: A sterically hindered disulfide bond on your substrate will be less accessible to the phosphine nucleophile.

The different reactivities of various phosphines are often attributed to steric effects that hinder the solvation and stabilization of the resulting phosphonium ion product[5][6][7].

Troubleshooting Workflow: Diagnosing and Mitigating Steric Effects

Steric_Troubleshooting Start Low Reactivity Observed Check_Substrate Is the substrate sterically bulky around the reaction site? Start->Check_Substrate Check_Complex Is the metal complex sterically congested around the phosphine ligand? Check_Substrate->Check_Complex Yes Check_Substrate->Check_Complex No Modify_Ligand Consider a less bulky ancillary ligand set on the metal. Check_Complex->Modify_Ligand Yes Modify_Conditions Increase reaction time or use higher temperatures cautiously. Check_Complex->Modify_Conditions No Reassess Re-evaluate reaction progress. Modify_Ligand->Reassess Modify_Conditions->Reassess

Caption: Workflow for addressing steric hindrance issues.

FAQ 7: I'm observing a byproduct that appears to be an oxidized form of my phosphine. What is happening?

You are likely observing the formation of phosphine oxide. This is a common competing reaction pathway, especially when phosphine gold(I) thiolate complexes react with disulfides[1].

Conditions Favoring Phosphine Oxide Formation:

  • Solvent: High dielectric solvents like DMSO significantly promote this pathway[1].

  • Substrate Electronics: Disulfides with electron-withdrawing groups are more prone to inducing phosphine oxidation[1].

  • Presence of Water: Water is necessary for the hydrolysis step that ultimately forms the phosphine oxide[1].

If your goal is disulfide exchange or cleavage, the formation of phosphine oxide is a parasitic reaction that consumes your active complex.

Troubleshooting Action:

  • Solvent Change: If you are using a high dielectric solvent like DMSO, switch to a less polar or a protic solvent.

  • Ensure Anhydrous Conditions: While water is required for the final hydrolysis to phosphine oxide, rigorously dry conditions can help minimize this pathway.

  • Monitor by ³¹P NMR: ³¹P NMR is an excellent tool to quantify the formation of phosphine oxide relative to your desired product.

Section 4: Experimental Protocols

Protocol 1: Purification of this compound via Recrystallization

This protocol is adapted from established synthetic procedures[2][3].

Objective: To remove impurities from commercially available or synthesized (Me₂P(S))₂.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Large beaker and Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum desiccator with phosphorus pentoxide (P₄O₁₀)

Procedure:

  • Place the crude (Me₂P(S))₂ (e.g., 50 g) into a large Erlenmeyer flask.

  • Add ethanol (approx. 2 L for 50 g of solid) to the flask. The ratio may need to be adjusted.

  • Gently heat the mixture with stirring until the solid completely dissolves. Do not boil vigorously.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum yield, cool the flask further in an ice bath to promote crystallization. White crystals should form.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Transfer the purified white solid to a watch glass or crystallization dish and place it in a vacuum desiccator containing phosphorus pentoxide.

  • Dry under high vacuum until a constant weight is achieved.

  • Confirm purity using melting point analysis and ³¹P NMR spectroscopy.

References

  • Parshall, G. W. (1966). This compound. Organic Syntheses, 46, 102. [Link]

  • LookChem. (n.d.). Production Method of this compound. Chempedia. [Link]

  • Bach, R. D., Dmitrenko, O., & Thorpe, C. (2008). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry, 73(1), 12-23. [Link]

  • Burt, R. J., Chatt, J., Hussain, W., & Leigh, G. J. (1979). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). Journal of Organometallic Chemistry, 182(2), 203-206. [Link]

  • ChemBK. (2024). Diphosphine, tetramethyl-, disulfide. [Link]

  • Hreczycho, G., & Wolna, D. (2015). Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. Inorganics, 3(1), 41-51. [https://www.researchgate.net/publication/277344933_Disulfide_Competition_for_Phosphine_GoldI_Thiolates_Phosphine_Oxide_Formation_vs_Thiolate_Disulfide_Exchange]([Link]_ Oxide_Formation_vs_Thiolate_Disulfide_Exchange)

  • Bach, R. D., Dmitrenko, O., & Thorpe, C. (2008). Mechanism of SN2 disulfide bond cleavage by phosphorus nucleophiles. Implications for biochemical disulfide reducing agents. The Journal of organic chemistry, 73(1), 12–23. [Link]

  • Kedarnath, G., Jain, V. K., & Varghese, B. (2019). Unravelling the role of precursors phosphine's features in governing the reactivity of [MCl 2 (P-P)] (M= Pd, Pt) towards formati. Polyhedron, 170, 241-251. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 3676-97-9. [Link]

  • Saito, S., et al. (2019). Optimization of tris(2-carboxyethyl) phosphine reduction conditions for fast analysis of total biothiols in mouse serum samples. Journal of Pharmacological and Toxicological Methods, 99, 106598. [Link]

  • Kanamori, A., et al. (2011). Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. Molecular pharmacology, 80(4), 686–694. [Link]

  • Ereztech. (n.d.). This compound. [Link]

  • van der Vlugt, J. I. (2009). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Utrecht University Repository. [Link]

  • ResearchGate. (2008). Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. [Link]

  • J&K Scientific. (n.d.). This compound, 99%. [Link]

  • Chen, C., et al. (2016). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic chemistry, 55(15), 7351–7354. [Link]

  • Girolami, G. S., et al. (2017). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Organometallics, 36(24), 4874-4883. [Link]

  • Liu, T., et al. (2017). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 46(36), 12046-12052. [Link]

Sources

Technical Support Center: Impurity Identification in Tetramethylbiphiphosphine Disulfide by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Tetramethylbiphosphine disulfide, [(CH₃)₂P(S)]₂. This document is designed for researchers and chemists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the quality control and characterization of this compound. Here, we address common issues related to impurity detection in a practical question-and-answer format, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ³¹P NMR chemical shifts for pure this compound?

A1: Establishing a baseline is critical. For pure this compound, the spectra are relatively simple due to the molecule's symmetry.

  • ³¹P NMR: You should observe a single resonance. The chemical shift (δ) is typically found in the range of +55 to +60 ppm . This downfield shift is characteristic of pentavalent phosphorus atoms double-bonded to sulfur. Solid-state NMR studies have precisely characterized the chemical shift tensors, confirming this region.[1]

  • ¹H NMR: The twelve methyl protons are chemically and magnetically equivalent. They appear as a complex multiplet, often described as a "virtual triplet" or more accurately as an [AXX']n system, due to coupling to both the directly bonded ³¹P nucleus (¹JP-H) and the adjacent ³¹P nucleus (³JP-P-C-H). This multiplet is typically centered around 2.1-2.2 ppm .[2][3]

Here is a summary of the expected NMR data in a common solvent like CDCl₃:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
³¹P +55 to +60Singlet-
¹H ~2.15Multiplet ([AXX']n)JP-H couplings are complex
¹³C ~26-28Multiplet¹JP-C and ²JP-P-C are active

Causality: The chemical environment of the phosphorus and proton nuclei dictates their resonance frequencies. The electron-withdrawing nature of the sulfur atom deshields the phosphorus nucleus, shifting it downfield. The protons on the methyl groups are coupled to two phosphorus nuclei, leading to the complex splitting pattern observed.

Q2: I see an unexpected peak in my ³¹P NMR spectrum. What are the common culprits?

A2: The appearance of extra peaks in the ³¹P NMR spectrum is the most direct indicator of impurities. The chemical shift of the impurity provides a strong clue to its identity. Here are the most common species to consider, categorized by their likely chemical shift regions.

Below is a systematic workflow to guide your troubleshooting process.

G cluster_regions Analyze Impurity Peak Location start Acquire ³¹P NMR Spectrum of Sample check_peaks Are there peaks other than the main signal at ~58 ppm? start->check_peaks peak_upfield Region 1: Upfield (< 0 ppm) check_peaks->peak_upfield Yes end_node Sample is likely pure check_peaks->end_node No suspect_phosphine Suspect Trivalent Impurity: - Dimethylphosphine (Me₂PH) (δ ≈ -99 ppm)[4] peak_upfield->suspect_phosphine peak_midfield Region 2: Midfield (+20 to +50 ppm) suspect_oxide Suspect Oxidation Product: - Phosphine Oxides (R₃P=O) (δ ≈ +25 to +50 ppm)[5][6] peak_midfield->suspect_oxide peak_downfield Region 3: Downfield (> +60 ppm) suspect_acid Suspect Hydrolysis/Oxidation: - Dimethylphosphinic Acid (Me₂P(O)OH) (δ ≈ +50 to +55 ppm)[7][8] peak_downfield->suspect_acid confirm Proceed to Confirmation Steps (See Q3) suspect_phosphine->confirm suspect_oxide->confirm suspect_acid->confirm

Sources

Scaling up Tetramethylbiphosphine disulfide synthesis for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organophosphorus Chemistry Division

Welcome to the technical support center for the synthesis of Tetramethylbiphosphine Disulfide (TMBD). This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this crucial organophosphorus intermediate. Our goal is to provide practical, field-proven insights to ensure the safety, efficiency, and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMBD) and why is it a key intermediate?

A1: this compound (CAS: 3676-97-9) is a stable, solid organophosphorus compound.[1][2] It is an exceptionally versatile intermediate primarily used for preparing compounds containing two methyl groups on a phosphorus atom, such as dimethylphosphine.[3] Synthesizing such compounds through other methods often leads to a mixture of mono-, di-, and trimethylated by-products, making TMBD a superior starting material for achieving high purity and yield.[3]

Q2: What are the primary industrial applications of TMBD and its derivatives?

A2: Derivatives of TMBD are critical in various fields. For instance, its conversion to dimethylphosphine is a gateway to creating specialized ligands for catalysis.[4] Addition of TMBD to ethylene followed by desulfurization yields tetramethylethylenediphosphine (DMPE), a powerful chelating agent used in coordination chemistry.[3][5] Its derivatives also serve as precursors for dimethylphosphinic acid and dimethylphosphinyl chloride, which have applications in the synthesis of pharmaceuticals and other specialty chemicals.[3]

Q3: What is the most common and scalable synthetic route for TMBD?

A3: The most robust and widely cited method for synthesizing TMBD is the reaction of a methylmagnesium halide (typically methylmagnesium bromide) with thiophosphoryl chloride (PSCl₃) in an ethereal solvent.[3][6] This Grignard reaction is highly effective and can be scaled to produce significant quantities of TMBD with good yields.[3]

Q4: What are the main safety hazards associated with TMBD synthesis?

A4: The primary hazards stem from the reagents and the reaction itself. Methylmagnesium bromide is highly reactive with water and air. Thiophosphoryl chloride is corrosive and moisture-sensitive. The reaction can be highly exothermic and requires careful temperature control. The product, TMBD, while relatively stable, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-resistant clothing, in a well-ventilated area.[7]

Troubleshooting Guide: Common Issues in TMBD Synthesis

This section addresses specific problems that may arise during the scale-up process, providing explanations and actionable solutions.

Q5: My yield of TMBD is consistently low (below 60%). What are the likely causes?

A5: Low yield is a common issue that can typically be traced to three main areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality:

    • Grignard Reagent: The molarity of your methylmagnesium bromide solution must be accurately determined. Commercial solutions can degrade over time. Consider titrating the Grignard reagent before use.

    • Thiophosphoryl Chloride: Using practical grade thiophosphoryl chloride can introduce impurities that interfere with the reaction. For cleaner product and higher yields, it is strongly recommended to use redistilled thiophosphoryl chloride (b.p. 122–123°C).[3]

    • Solvent: Ensure your ether is anhydrous. The presence of water will quench the Grignard reagent, reducing the effective amount available for the reaction and leading to by-product formation.

  • Reaction Conditions:

    • Temperature Control: The addition of thiophosphoryl chloride to the Grignard reagent is highly exothermic. The temperature must be strictly maintained between 0–5°C.[6] If the temperature rises significantly, side reactions can occur, reducing the yield of the desired product.

    • Addition Rate: A slow, controlled addition of the thiophosphoryl chloride solution over a period of several hours (e.g., 3 hours for an 0.80 mole scale reaction) is critical.[3] Rapid addition will cause a sharp increase in temperature and promote the formation of unwanted by-products.

  • Work-Up and Isolation:

    • Quenching: The reaction mixture is a thick slurry. Inefficient stirring during the quenching with ice and sulfuric acid can lead to localized overheating and product degradation. Ensure vigorous stirring during this step.

    • Product Loss during Filtration/Washing: TMBD is a solid. Ensure complete transfer from the beaker and wash the crude product thoroughly with water to remove inorganic salts.[3] Some product may remain in the ethanol mother liquor after recrystallization. Evaporating the mother liquor can yield a second crop of crystals.[3]

Troubleshooting Flowchart: Low Yield Analysis

G cluster_reagent Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_workup Work-up & Isolation Checks start Low Yield (<60%) Detected reagent Step 1: Verify Reagent Quality start->reagent grignard Tritrate Grignard Reagent? reagent->grignard If No conditions Step 2: Check Reaction Conditions temp Temperature Kept at 0-5°C? conditions->temp If No workup Step 3: Review Work-up & Isolation quench Vigorous Stirring During Quench? workup->quench If No end_node Yield Optimized grignard->start Re-run Synthesis pscl3 Redistill Thiophosphoryl Chloride? grignard->pscl3 If Yes pscl3->start Re-run Synthesis solvent Use Anhydrous Ether? pscl3->solvent If Yes solvent->start Re-run Synthesis solvent->conditions If Yes temp->start Re-run Synthesis addition Slow, Controlled Addition? temp->addition If Yes addition->start Re-run Synthesis addition->workup If Yes quench->start Re-run Synthesis recovery Recover Second Crop from Mother Liquor? quench->recovery If Yes recovery->end_node If Yes

Caption: Decision flowchart for diagnosing low TMBD yield.

Q6: The crude product is difficult to purify and has a low melting point.

A6: A low or broad melting point (pure TMBD melts sharply at 227°C) indicates the presence of impurities.[3] This often results from incomplete reaction or the formation of side products.

  • Cause - Incomplete Methylation: If an insufficient amount of Grignard reagent is used, or if it is partially quenched by moisture, incompletely methylated species like CH₃P(S)Cl₂ or (CH₃)₂P(S)Cl can form. These can lead to a complex mixture of by-products.

  • Solution - Recrystallization: The most effective purification method is recrystallization from ethanol.[6] If the product is particularly impure, a second recrystallization may be necessary. Ensure the crude product is washed thoroughly with water before recrystallization to remove any water-soluble inorganic salts.

  • Solution - Reagent Purity: As mentioned in Q5, using redistilled thiophosphoryl chloride is the best preventative measure to obtain a much cleaner initial product that is easier to purify.[3]

Q7: The reaction becomes uncontrollable and overheats during the addition of thiophosphoryl chloride.

A7: This is a critical safety issue indicating a runaway reaction. The cause is an accumulation of unreacted reagents due to an addition rate that is too fast for the system's cooling capacity.

  • Immediate Action: Stop the addition of thiophosphoryl chloride immediately. If safe to do so, add more ice to the external cooling bath to try and bring the temperature down.

  • Causality: The Grignard reaction is highly exothermic. Adding the electrophile (PSCl₃) too quickly generates heat faster than the cooling system can remove it. This accelerates the reaction rate further, creating a dangerous feedback loop.

  • Prevention on Scale-up:

    • Cooling Capacity: Ensure your reactor's cooling system is appropriately sized for the scale of the reaction.

    • Addition Funnel: Use a pressure-equalizing addition funnel to ensure a consistent and controllable addition rate.

    • Dilution: While the cited procedure uses a specific concentration, slightly more solvent can help to better dissipate heat, although this may require adjustments to work-up volumes.[3]

    • Monitoring: Never leave the reaction unattended during the addition phase. Constantly monitor the internal thermometer.

Experimental Protocols & Data

Overall Synthesis Workflow

G A 1. Reagent Preparation (Anhydrous Ether, Redistilled PSCl3) B 2. Reaction Setup (Flask with Stirrer, Condenser, Funnel) A->B C 3. Grignard Reaction (Charge MeMgBr, Cool to 0-5°C) B->C D 4. Slow Addition of PSCl3 in Ether (Maintain 0-5°C over 3 hrs) C->D E 5. Quenching (Pour mixture onto ice, add H2SO4) D->E F 6. Isolation (Filter solid, wash with H2O) E->F G 7. Purification (Recrystallize from Ethanol) F->G H 8. Drying & Characterization (Dry over P2O5, check m.p.) G->H

Caption: Step-by-step workflow for TMBD synthesis.

Table 1: Reagent Specifications (based on 0.80 mole PSCl₃ scale)
ReagentFormulaMW ( g/mol )QuantityMolesKey Considerations
Methylmagnesium BromideCH₃MgBr119.23800 mL of 3M solution2.4Must be anhydrous; titrate before use.
Thiophosphoryl ChloridePSCl₃169.39135 g (83 mL)0.80Redistill for best results (b.p. 122-123°C).[3]
Diethyl Ether(C₂H₅)₂O74.12~700 mL-Must be anhydrous.
Sulfuric AcidH₂SO₄98.08900 mL of 10% solution~0.92Used for quenching; add slowly.
EthanolC₂H₅OH46.07~2 L-Used for recrystallization.
Detailed Synthesis Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[3][6]

1. Reaction Setup:

  • Equip a 3-liter, three-necked round-bottomed flask with a mechanical stirrer, a condenser fitted with a drying tube (e.g., CaCl₂), a thermometer, and a pressure-equalizing addition funnel.

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.

2. Grignard Reaction:

  • Charge the flask with 800 mL of 3M methylmagnesium bromide in diethyl ether (2.4 moles) and an additional 600 mL of anhydrous ether.

  • Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 0–5°C.

  • In a separate flask, prepare a solution of 135 g (0.80 mole) of freshly redistilled thiophosphoryl chloride in 85 mL of anhydrous ether and add this solution to the addition funnel.

3. Addition and Reaction:

  • Add the thiophosphoryl chloride solution dropwise to the stirred Grignard reagent over a period of 3 hours.

  • Crucial: Maintain the internal reaction temperature between 0–5°C throughout the addition. A thick white precipitate will form.[3]

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes while maintaining the temperature.

4. Quenching and Work-up:

  • In a large 4-liter beaker, place 500 g of ice.

  • Carefully pour the reaction mixture onto the ice with gentle stirring.

  • Slowly add 900 mL of a 10% sulfuric acid solution over 20 minutes to dissolve the magnesium salts.

5. Isolation and Purification:

  • Filter the resulting white solid product using a Büchner funnel.

  • Wash the solid thoroughly with approximately 4 liters of water to remove all inorganic salts.

  • Recrystallize the crude product from 2 liters of hot ethanol.

  • Collect the white crystalline product by filtration and dry it in a vacuum desiccator over phosphorus pentoxide.

  • The expected yield is 50–55 g (67–74%).[3] The melting point of pure TMBD is 227°C.[3]

Table 2: Key Process Parameters & Expected Outcome
ParameterValueRationale & Notes
Reactant Molar Ratio (MeMgBr:PSCl₃)3:1A stoichiometric excess of the Grignard reagent ensures complete reaction.[3]
Reaction Temperature0–5°CCritical for minimizing side reactions and ensuring safety.[6]
Addition Time~3 hoursPrevents runaway reaction by controlling the rate of heat generation.[3]
Expected Yield67–74%Yields are dependent on reagent quality and strict adherence to the protocol.[3]
Melting Point (Pure)227°CA sharp melting point is a key indicator of purity.[3]

Safety Information

Handling and Personal Protective Equipment (PPE):

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[7][8]

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[7]

  • Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing.[7]

Emergency Procedures:

  • Spills: Evacuate personnel to a safe area. Remove all sources of ignition. Collect spilled material using spark-proof tools and dispose of it in a suitable, closed container.[7]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[7]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

References

  • Parshall, G. W. (1965). This compound. Organic Syntheses, 45, 102. Available at: [Link]

  • Organophosphorus chemistry - Wikipedia. Available at: [Link]

  • This compound (cas 3676-97-9) SDS/MSDS download. (n.d.). Available at: [Link]

  • Production Method of this compound - Chempedia - LookChem. (n.d.). Available at: [Link]

  • Recent advances in the electrochemical synthesis of organophosphorus compounds. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bercaw, J. E., et al. (2007). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Organophosphorus Chemistry and its Use in Pharmacological Formulations. (n.d.). Longdom Publishing. Available at: [Link]

  • Recent advances in the electrochemical synthesis of organophosphorus compounds. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Application of Organophosphorus Compounds. (n.d.). Frontiers Research Topic. Available at: [Link]

  • This compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide. (n.d.). Ereztech. Available at: [Link]

Sources

Technical Support Center: Managing Thermal Runaway in Tetramethylbiphosphine Disulfide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with Tetramethylbiphosphine disulfide. The synthesis and subsequent reactions involving this compound are often highly exothermic, presenting a significant risk of thermal runaway if not managed with stringent controls and a deep understanding of the underlying chemical principles. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure procedural safety and experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks

This section addresses fundamental questions regarding the nature of this compound and the phenomenon of thermal runaway.

Q1: What is this compound and what are its primary applications?

This compound is a versatile organophosphorus intermediate.[1] It is particularly valuable for preparing compounds containing dimethylphosphine moieties, such as dimethylphosphine itself, dimethylphosphinic acid, and dimethylphosphinyl chloride.[1] Its utility stems from its ability to introduce the P(CH₃)₂ group cleanly, often avoiding the formation of mono- or tri-methylated byproducts that can plague other synthetic routes.[1]

Q2: What is a thermal runaway, and why is it a specific concern for reactions involving this compound?

A thermal runaway is a dangerous, uncontrolled positive feedback loop where an exothermic chemical reaction generates heat faster than it can be dissipated.[2] This excess heat raises the reaction temperature, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation.[2][3] This cycle can escalate exponentially, potentially resulting in a violent release of energy, vessel rupture, fire, or the generation of toxic fumes.[4] The synthesis of this compound, particularly from thiophosphoryl chloride and a Grignard reagent like methylmagnesium bromide, is highly exothermic, necessitating careful temperature control to prevent such an event.[1]

Q3: What are the primary triggers for a thermal runaway during the synthesis of this compound?

The most common triggers are failures in process control that disrupt the critical balance between heat generation and heat removal.[2][3] Key causes include:

  • Inadequate Cooling: The cooling system (e.g., an ice bath) is overwhelmed by the heat of reaction.

  • Excessive Reagent Addition Rate: Adding the Grignard reagent or thiophosphoryl chloride too quickly generates heat faster than the cooling system can remove it.[1][3]

  • Poor Mixing: Inefficient stirring can create localized hot spots where the reaction accelerates, initiating a runaway that propagates through the bulk solution.[2]

  • Improper Scale-Up: Simply multiplying reagent quantities and flow rates from a small-scale experiment is a common mistake. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation far less efficient and increasing the risk of a runaway.

Q4: What hazardous decomposition products can be generated during a runaway event?

In the event of a high-temperature thermal runaway, this compound can decompose. Based on its elemental composition (carbon, hydrogen, phosphorus, sulfur), combustion or uncontrolled decomposition is expected to generate poisonous fumes, including toxic oxides of phosphorus and sulfur (POx, SOx), in addition to carbon monoxide and carbon dioxide. This underscores the importance of conducting these reactions in a well-ventilated fume hood and having appropriate respiratory protection available.[5][6]

Section 2: Troubleshooting Guide - Proactive Prevention & Early Detection

This guide is formatted to address specific issues you may encounter during your experiments, focusing on early warning signs and corrective actions.

Issue: Rapid, Uncontrolled Temperature Rise

  • Q: I am adding the thiophosphoryl chloride solution according to my protocol, but the internal temperature is rising much faster than expected and my cooling bath can't keep up. What is happening and what are my immediate actions?

    • Analysis: You are likely witnessing the onset of thermal runaway. The rate of heat generation is exceeding the rate of heat removal. This is a critical safety event.

    • Immediate Actions:

      • Stop All Reagent Addition Immediately. This is the most crucial first step to halt the primary source of heat generation.

      • Enhance Cooling. If possible, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling capacity. Do not add water to the reaction itself.

      • Alert Personnel. Inform colleagues and your lab safety officer of the situation immediately.

      • Prepare for Emergency Quench. If the temperature continues to rise uncontrollably, you must proceed to the Emergency Quenching Protocol (see Section 3). Position a blast shield between yourself and the apparatus.

Issue: Non-Homogeneous Reaction Mixture

  • Q: During the Grignard addition, I've noticed the white precipitate is forming thick clumps and sticking to the reactor walls, despite stirring. Is this a safety concern?

    • Analysis: Yes, this is a significant concern. The formation of a thick precipitate is expected[1], but poor mixing can lead to the encapsulation of unreacted reagents within these solids. This creates localized, highly concentrated areas that can react uncontrollably, leading to hot spots that can initiate a thermal runaway.[2]

    • Corrective Actions:

      • Improve Agitation: Use a powerful mechanical stirrer rather than a magnetic stir bar, especially on larger scales. Ensure the impeller is positioned correctly to create a vortex that effectively suspurbs all solids.

      • Dilution: If the slurry becomes un-stirrable, cease reagent addition and add more anhydrous solvent (such as diethyl ether, as used in the original procedure[1]) to improve fluidity before cautiously resuming.

Issue: Planning for Reaction Scale-Up

  • Q: My 5-gram scale synthesis worked perfectly with a 1-hour addition time. For a 500-gram scale, can I maintain the same relative rate and just add for 1 hour?

    • Analysis: Absolutely not. This is a recipe for a severe thermal runaway. A 100-fold increase in volume does not correspond to a 100-fold increase in the reactor's heat transfer surface area. The ability to cool the reaction becomes dramatically less efficient.

    • Planning & Protocol Adjustment:

      • Recalculate Addition Time: The addition time must be significantly extended. The new addition rate should be calculated based on the cooling capacity of the larger reactor, not the previous reaction time. A common practice is to dose the reagent at a rate that maintains a stable internal temperature (e.g., ΔT < 2°C).

      • Perform Calorimetry: For significant scale-up, reaction calorimetry is strongly recommended to precisely measure the heat of reaction and determine the maximum safe addition rate for your specific equipment.

      • Upgrade Equipment: Ensure your cooling system, condenser, and stirrer are appropriately sized for the larger scale.

Section 3: Validated Protocols & Methodologies

Adherence to a validated, step-by-step protocol is the cornerstone of safety. The following methodologies are based on established procedures and best practices.

Protocol 1: Safe Laboratory-Scale Synthesis of this compound

(Adapted from Organic Syntheses, Coll. Vol. 7, p.533[1])

Safety Pre-Check:

  • Ensure the reaction is performed in a certified, high-flow chemical fume hood.

  • A Class D (dry powder) fire extinguisher and sand bucket must be nearby.

  • All glassware must be oven-dried and assembled hot under an inert atmosphere (Argon or Nitrogen).

  • Personal Protective Equipment (PPE) is mandatory: flame-resistant lab coat, tightly fitting safety goggles, and appropriate chemical-resistant gloves.[5]

Step-by-Step Procedure:

  • Setup: Equip a 3-liter round-bottomed flask with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a condenser topped with an inert gas inlet.

  • Charge Reagents: Charge the flask with 800 mL of 3M methylmagnesium bromide in diethyl ether (2.4 moles) and an additional 600 mL of anhydrous ether.

  • Cooling: Immerse the flask in an ice/salt water bath and cool the stirred solution to an internal temperature of 0–5°C.

  • Prepare Additive: In the addition funnel, prepare a solution of 135 g (0.80 mole) of redistilled thiophosphoryl chloride in 85 mL of anhydrous ether.

  • Controlled Addition (Critical Step): Add the thiophosphoryl chloride solution dropwise to the vigorously stirred Grignard solution over a period of at least 3 hours . The internal temperature must be maintained between 0–5°C throughout the addition. A rapid temperature rise indicates the addition rate is too fast. A thick white precipitate will form.[1]

  • Workup - Quenching:

    • Once the addition is complete, carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with gentle stirring.

    • Slowly add 900 mL of a 10% sulfuric acid solution to the iced slurry over 20 minutes.

  • Isolation: Filter the resulting white solid product, wash thoroughly with water, and recrystallize from ethanol to yield the final product.[1]

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is for situations where temperature control is lost and a runaway is imminent.

  • ACTIVATE EMERGENCY ALARM & EVACUATE NON-ESSENTIAL PERSONNEL.

  • Position Blast Shield: Place a certified blast shield between the operator and the reactor.

  • Stop All Additions & Heating.

  • Maximum Cooling: Apply maximum available cooling to the exterior of the reactor.

  • Prepare Quench Bath: In a separate, oversized container (e.g., a large plastic tub in the fume hood), prepare a large volume of a suitable quenching medium. For Grignard reactions, a slurry of crushed ice and water is appropriate.[1] For other reactive organometallics, a pre-cooled, less reactive solvent like isopropanol can be used as an initial step before introducing water.[7]

  • Controlled Quench: If safe to do so, use a cannula or a robust pump to slowly transfer the runaway reaction mixture into the vigorously stirred quenching bath. NEVER add the quenching agent to the runaway reaction; always add the reaction to the quenching agent. The large volume and heat capacity of the quench bath are designed to absorb the energy safely.

  • Retreat: Once the transfer is complete, retreat from the fume hood and allow the quenched mixture to cool and settle before proceeding with any further workup.

Section 4: Data & Visualization

Visual aids and clear data tables are essential for understanding complex safety concepts.

Table 1: Critical Parameters for Safe Synthesis
ParameterRecommended Value/StateRationale & CausalitySource
Internal Temperature 0–5°CThe reaction is highly exothermic. Maintaining this low temperature ensures the rate of heat generation does not exceed the cooling capacity, preventing a runaway.[1]
Addition Time (0.8 mol scale) ≥ 3 hoursA slow addition rate is a primary control to limit the instantaneous heat output of the reaction.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents reaction of the highly air- and moisture-sensitive Grignard reagent with O₂ or H₂O, which is also exothermic and can compromise the reaction.[8]
Agitation Vigorous Mechanical StirringEnsures rapid heat dispersal from the point of addition to the cooling surface of the flask and prevents the formation of dangerous localized hot spots.[2]
Quenching Agent Ice / 10% H₂SO₄Ice provides a massive heat sink to safely absorb the energy from quenching the excess Grignard reagent. The acid protonates the magnesium salts, making them water-soluble for easy removal.[1]
Diagrams: Process & Logic Flows

ThermalRunawayLoop Temp Increased Temperature Rate Increased Reaction Rate Temp->Rate Accelerates Heat Increased Heat Release Rate->Heat Generates Heat->Temp Feeds Back

Caption: The positive feedback cycle of a thermal runaway.

EmergencyResponse action_node action_node end_node end_node Start Rapid Temp Rise (>10°C/min)? Action1 STOP All Additions ENHANCE Cooling Start->Action1 Yes Check Temperature Stabilizing? Action1->Check Action2 INITIATE Emergency Quench Protocol Check->Action2 No End_Safe Controlled Check->End_Safe Yes End_Quenched Quenched Action2->End_Quenched

Caption: Emergency response decision workflow for thermal runaway.

Section 5: References

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • This compound. Organic Syntheses Procedure. [Link]

  • Phosphine sulfide. Wikipedia. [Link]

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Validation & Comparative

A Strategic Guide to Modern Phosphorus Ligands in Catalysis: Advancing Beyond Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher in synthetic chemistry and drug development, the selection of an appropriate catalytic system is paramount to achieving efficiency, selectivity, and scalability. While traditional organophosphorus reagents like Tetramethylbiphosphine disulfide have a historical foothold in the synthesis of phosphorus compounds, the landscape of catalysis has evolved dramatically. This guide provides a critical comparison of modern, high-performance phosphine ligands that serve as the true functional alternatives to older, less direct catalytic precursors. We will explore the causality behind the superiority of these advanced ligands, supported by experimental data, and provide actionable protocols for their implementation.

The Paradigm Shift: From Precursors to Precision Ligands

This compound (TMBD) is a stable, crystalline solid that has been historically valuable as a synthetic intermediate.[1] It is an effective precursor for generating various dimethylated phosphorus compounds, such as dimethylphosphine, through subsequent chemical transformations.[1] Its air and moisture stability make it a convenient reagent to handle and store. However, its role in modern catalysis is primarily that of a precursor rather than a direct, high-performance ligand for a metal center. The catalytic cycle's efficiency is critically dependent on the steric and electronic environment of the metal, which is precisely controlled by the ligands directly coordinated to it.

The field of homogeneous catalysis has largely transitioned from using precursor compounds, which may generate the active ligand in situ in an uncontrolled manner, to employing well-defined, structurally-tailored phosphine ligands. This shift allows for:

  • Rational Design: Ligands can be designed with specific steric bulk and electronic properties to fine-tune the catalytic activity for a particular transformation.[2]

  • Reproducibility: Using a well-defined ligand-metal complex leads to more reproducible results compared to in situ generation.

  • Broader Scope: Advanced ligands have enabled challenging transformations that were previously impossible, such as the coupling of unactivated aryl chlorides.[3]

Comparative Analysis of Modern Phosphine Ligands

The true alternatives to using TMBD as a starting point for catalyst generation are the diverse and powerful phosphine ligands available today. Below, we compare key classes of these ligands in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.

This class of ligands has revolutionized palladium-catalyzed cross-coupling reactions. Their significant steric bulk promotes the reductive elimination step of the catalytic cycle and helps to stabilize the active monoligated palladium(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[3] Their electron-rich nature increases the electron density on the metal center, facilitating the oxidative addition step.[2]

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)Reference(s)
P(t-Bu)₃ (Tri-tert-butylphosphine)1K₃PO₄80298[3]
SPhos 1K₃PO₄Room Temp297[3]
XPhos 1K₃PO₄Room Temp299[3]
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)2.5Na₂CO₃1051295
PPh₃ (Triphenylphosphine)2.5Na₂CO₃10524<10

As the data indicates, bulky, electron-rich phosphines like SPhos and XPhos enable the reaction to proceed at room temperature with high yields, a significant improvement over the traditional and less effective triphenylphosphine.

Bidentate ligands, or bisphosphines, form a chelate with the metal center, which can enhance catalyst stability and influence selectivity. The "bite angle" of the ligand is a critical parameter that affects its catalytic performance.

Table 2: Performance in Suzuki-Miyaura Coupling of Aryl Bromides

LigandCatalystSubstrate 1Substrate 2Yield (%)Reference(s)
dppf (1,1'-Bis(diphenylphosphino)ferrocene)PdCl₂(dppf)4-BromoacetophenonePhenylboronic acid98[4]
Xantphos Pd₂(dba)₃/Xantphos4-BromotoluenePhenylboronic acid>95

Bisphosphine ligands like dppf are particularly effective and are often sold as pre-formed, stable palladium complexes, simplifying their use in catalysis.

Functional Alternatives: Other Phosphorus-Sulfur Reagents

In applications where the specific reactivity of the phosphorus-sulfur bond is desired, rather than its role as a ligand precursor, other reagents can be considered.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent.[5][6] While not a direct substitute for TMBD in ligand synthesis, it is a key reagent for converting carbonyl compounds into thiocarbonyls.[7] Its mechanism involves a reactive dithiophosphine ylide intermediate.[8] This makes it a functional alternative in the context of phosphorus-sulfur chemistry, particularly for the synthesis of thioamides, thioesters, and thioketones.[9]

Experimental Protocols

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

  • 3M Methylmagnesium bromide in diethyl ether

  • Thiophosphoryl chloride (redistilled)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Ethanol

  • Ice

Procedure:

  • A 3-L round-bottomed flask equipped with a mechanical stirrer, condenser, thermometer, and addition funnel is charged with 800 mL of 3M methylmagnesium bromide solution (2.4 moles) and 600 mL of anhydrous ether.

  • The solution is cooled to 0–5 °C while a solution of 135 g (0.80 mole) of thiophosphoryl chloride in 85 mL of ether is added over 3 hours.

  • The reaction mixture is then poured onto 500 g of ice in a 4-L beaker.

  • 900 mL of 10% sulfuric acid is added over 20 minutes with gentle stirring.

  • The mixture is filtered, and the white solid product is washed with 4 L of water.

  • The crude product is recrystallized from 2 L of ethanol and dried over phosphorus pentoxide in a vacuum desiccator to yield 50–55 g (67–74%) of white crystalline this compound.

This protocol is a generalized procedure based on common practices for using bulky phosphine ligands in Suzuki-Miyaura cross-coupling.[10]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction tube, add the aryl halide, arylboronic acid, base, palladium source, and phosphine ligand.

  • The tube is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes.

  • The solvent and water are added via syringe.

  • The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Visualization of Catalytic Concepts

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling cycle and highlights the critical role of the phosphine ligand (L).

Suzuki_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'B(OH)₂ + Base pd2_biaryl Ar-Pd(II)L-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

This flowchart provides a simplified decision-making process for selecting a suitable phosphine ligand class for a cross-coupling reaction.

Caption: A flowchart for selecting an appropriate phosphine ligand class.

Conclusion

While this compound remains a useful reagent for the synthesis of specific organophosphorus compounds, its role in modern catalysis is limited. The development of a vast library of well-defined, high-performance phosphine ligands has provided chemists with powerful tools to achieve unprecedented efficiency and scope in catalytic reactions. Bulky, electron-rich monodentate phosphines and versatile bidentate phosphines are the true functional alternatives, offering superior performance, reproducibility, and the ability to drive challenging chemical transformations. For researchers aiming to optimize catalytic processes, the focus should be on the rational selection from this modern ligand toolbox rather than relying on traditional precursor reagents.

References

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A Tale of Two Ligands: A Comparative Guide to Tetramethylbiphosphine Disulfide and DMPE in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Researchers in coordination chemistry and catalysis are constantly seeking ligands that offer precise control over a metal center's electronic and steric environment. This guide provides an in-depth comparison of two structurally distinct phosphorus-based ligands: the classic chelating diphosphine, 1,2-Bis(dimethylphosphino)ethane (DMPE), and the less conventional Tetramethylbiphosphine disulfide (TMDP). While both are built from dimethylphosphine units, their performance and coordination behavior diverge dramatically due to fundamental differences in their molecular architecture.

At a Glance: Structural and Electronic Divergence

The stark contrast between DMPE and TMDP originates from their core structures. DMPE is a quintessential chelating ligand, featuring two dimethylphosphino groups linked by a flexible ethane backbone.[1][2][3] This P-C-C-P arrangement allows it to form a stable, five-membered chelate ring with a metal center, a motif central to its widespread use in stabilizing transition metal complexes.[2]

In stark contrast, this compound, with the formula Me₂P(S)-P(S)Me₂, lacks an alkyl backbone.[4][5] Instead, it possesses a direct phosphorus-phosphorus bond and two thiophosphoryl (P=S) groups.[4] This structure fundamentally alters its potential as a ligand. The lone pairs reside on the sulfur atoms, making them the primary donor sites, a departure from the phosphorus-centered coordination of DMPE. Furthermore, the P-P and P=S bonds introduce redox activity not present in the chemically robust DMPE.

Figure 1: Molecular structures of DMPE and TMDP.

Coordination Behavior: The Chelator vs. The Precursor

DMPE: The Archetypal Bidentate Ligand

DMPE is a workhorse ligand in coordination chemistry, prized for its strong σ-donating ability and relatively small steric footprint.[1][6] Its primary function is to act as a compact, strongly basic spectator ligand.[1] The two phosphorus atoms coordinate to a single metal center, forming a highly stable five-membered ring. This "chelate effect" imparts significant thermodynamic stability to the resulting complexes.

Its coordination mode is almost exclusively bidentate chelation, leading to well-defined geometries, typically in octahedral or square planar complexes like trans-CoCl₂(dmpe)₂ and Ni(dmpe)Cl₂.[1][7] This predictability makes DMPE an excellent choice for applications where a stable, inert coordination sphere is required to study or modulate the reactivity of the metal center itself.

TMDP: A Versatile Reagent and Ligand Precursor

The coordination chemistry of TMDP is far less straightforward. While it can act as a ligand, it is often viewed as a versatile intermediate for synthesizing other organophosphorus compounds.[8] For instance, it serves as a precursor for creating dimethylphosphine, dimethylphosphinic acid, and even DMPE itself through subsequent reactions.[8]

When TMDP does interact with metal centers, its behavior is complex. Direct coordination is possible through the sulfur atoms, which can act as bridging ligands between two metal centers. However, the inherent reactivity of the P-P and P=S bonds often leads to ligand transformation. The P-P bond can be cleaved by metal complexes, and the thiophosphoryl group can undergo desulfurization. This reactivity means TMDP is less of a simple "spectator" ligand and more of an "actor," participating directly in the chemical transformation.

Figure 2: Dominant coordination mode of DMPE vs. a potential mode for TMDP.

Comparative Performance Data

Direct comparison of coordination parameters is challenging due to the disparate roles of the two molecules. However, we can analyze representative data to highlight their distinct electronic and structural impacts. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of phosphorus ligands.

Compound / Complex³¹P NMR Chemical Shift (δ, ppm)CommentsSource
Free Ligands
TMDPVaries (solid state)The P(V) center and bonding to sulfur result in a shift significantly different from P(III) phosphines.N/A
DMPE~ -48 ppmTypical value for a free alkyl diphosphine.[9]
Metal Complexes
[Ni(dmpe)₂][BF₄]₂+48.9 ppm (in CD₃CN)Large downfield shift upon coordination indicates significant electron donation from P to Ni.[10]
[HNi(dmpe)₂][BF₄]+56.9 ppm (in CD₃CN)Further deshielding in the hydride complex, reflecting changes in the metal's electronic state.[10]
TMDP ComplexesNot widely reportedThe reactivity of TMDP often leads to other phosphorus species in solution, complicating direct NMR analysis of a simple TMDP complex.N/A

The data for DMPE clearly illustrates the significant change in the phosphorus environment upon coordination to a metal center, a hallmark of classic ligand behavior.[10][11] The lack of simple, stable TMDP coordination complexes in the literature underscores its primary role as a synthetic intermediate rather than a spectator ligand.

Synthetic Protocols and Experimental Considerations

The choice between DMPE and TMDP is also dictated by their synthesis and handling requirements.

DMPE Synthesis Workflow

DMPE is a colorless, air-sensitive liquid.[1][12] Its synthesis requires inert atmosphere techniques. A common route involves the reaction of a Grignard reagent with a dichlorophosphinoethane precursor.[1]

DMPE_Synthesis_Workflow start Start: Reagents reagents Cl₂PCH₂CH₂PCl₂ Methyl Grignard (MeMgI) start->reagents reaction Reaction in Ether (Inert Atmosphere) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation (Under Vacuum) workup->purification product Product: DMPE Liquid (Store under N₂ or Ar) purification->product

Figure 3: General workflow for the synthesis of DMPE.

Experimental Protocol: Synthesis of a DMPE Complex, [Ni(dmpe)₂][BF₄]₂

This protocol is adapted from established literature procedures.[10] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Preparation: In a Schlenk flask, dissolve [Ni(CH₃CN)₆][BF₄]₂ (0.422 mmol) in approximately 5 mL of dry, degassed acetonitrile to form a blue solution.

  • Ligand Addition: Using a microliter syringe, add 1,2-bis(dimethylphosphino)ethane (DMPE) (0.851 mmol, 2.02 equivalents) to the stirring solution.

  • Reaction: Upon addition of the DMPE, the solution will immediately turn yellow-orange. Stir the reaction mixture at room temperature for 1 hour.

  • Isolation: Reduce the volume of the solvent under vacuum until a precipitate begins to form. Add approximately 10 mL of diethyl ether to fully precipitate the product.

  • Purification: Filter the resulting yellow-orange solid, wash with diethyl ether (2 x 5 mL), and dry under vacuum. The product, [Ni(dmpe)₂][BF₄]₂, is an air-stable solid.

  • Characterization: The product can be characterized by ³¹P{¹H} NMR spectroscopy, which should show a singlet at approximately +48.9 ppm in acetonitrile-d₃.

TMDP Synthesis and Handling

TMDP is a white, crystalline solid with a melting point of 223-227°C.[8] It can be prepared by reacting a methyl Grignard reagent with thiophosphoryl chloride (PSCl₃).[8] While the solid is more stable than liquid DMPE, appropriate precautions for handling organophosphorus compounds should be taken.[13]

Experimental Protocol: Synthesis of this compound (TMDP)

This procedure is based on the method described in Organic Syntheses.[8] Caution should be exercised when working with Grignard reagents and thiophosphoryl chloride.

  • Setup: Equip a 3-liter round-bottomed flask with a mechanical stirrer, condenser, thermometer, and an addition funnel. Charge the flask with 800 mL of 3M methylmagnesium bromide in diethyl ether (2.4 moles) and 600 mL of anhydrous ether.

  • Reagent Addition: Cool the stirred Grignard solution to 0-5°C. Over a period of 3 hours, add a solution of 135 g (0.80 mole) of redistilled thiophosphoryl chloride in 85 mL of ether. A thick white precipitate will form.

  • Quenching: After the addition is complete, pour the reaction mixture onto 500 g of ice in a 4-liter beaker.

  • Workup: Slowly add 900 mL of a 10% sulfuric acid solution with gentle stirring.

  • Isolation: Filter the white solid product and wash it thoroughly with approximately 4 liters of water.

  • Purification: Recrystallize the crude product from 2 liters of ethanol. Dry the purified white crystals over phosphorus pentoxide in a vacuum desiccator to yield 50–55 g (67–74%) of TMDP.

Conclusion and Application Outlook

The comparison between this compound and DMPE is not one of superior versus inferior, but of fundamentally different chemical function.

  • Choose DMPE when:

    • The goal is to stabilize a metal center with a strongly donating, sterically compact, and chemically inert ligand.

    • Predictable coordination geometry (i.e., five-membered chelate rings) is critical for the application.

    • The ligand is intended to be a "spectator," influencing the metal's electronics without participating in the reaction itself.

    • Applications include fundamental organometallic studies, catalysis where ligand stability is paramount, and materials science.

  • Choose TMDP when:

    • The goal is to synthesize other dimethylphosphine-containing molecules.

    • A precursor for generating P-S or P-P bond reactivity at a metal center is desired.

    • It is used as a building block in a multi-step synthesis rather than as a final ligand in a catalytic complex.[8]

For researchers and drug development professionals, understanding this distinction is key. DMPE provides a stable platform to build complex molecular architectures, while TMDP offers a reactive handle for constructing novel organophosphorus building blocks. The choice ultimately depends on whether the desired outcome requires a stable spectator or a reactive participant.

References

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A Comparative Guide to Validating the Purity of Synthesized Tetramethylbiphiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Tetramethylbiphosphine disulfide is a versatile intermediate in organophosphorus chemistry, pivotal for creating various phosphine ligands and organometallic complexes.[1] Its utility in these sensitive applications hinges on its purity. This guide provides an in-depth comparison of analytical techniques to validate the purity of synthesized this compound, offering insights into the causalities behind experimental choices and presenting supporting data.

The Synthetic Landscape: Understanding Potential Impurities

A common and effective method for synthesizing this compound is the reaction of a methylmagnesium halide, such as methylmagnesium bromide, with thiophosphoryl chloride.[2][3] While this method is robust, the purity of the final product can be influenced by the quality of the starting materials and the precision of the reaction and workup conditions.

Common Synthesis Route: Methylmagnesium Bromide + Thiophosphoryl Chloride → this compound

Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Residual thiophosphoryl chloride or Grignard reagent.

  • Byproducts: Mono-, and trimethylated phosphine species can form, although this specific synthesis route is noted for minimizing these.[2]

  • Oxidation Products: Exposure to air during workup or storage can lead to the formation of various phosphorus oxides.

  • Solvent Residues: Incomplete removal of solvents like diethyl ether or ethanol used during the reaction and recrystallization.

A cleaner product is often obtained if the thiophosphoryl chloride is redistilled before use.[2]

Comparative Analysis of Purity Validation Techniques

A multi-faceted approach, employing a combination of spectroscopic and classical analytical methods, is the most reliable strategy for confirming the purity of this compound.

Workflow for Synthesis and Purity Validation

Caption: Workflow from synthesis to purity validation of this compound.

NMR is arguably the most powerful technique for the structural elucidation and purity assessment of organophosphorus compounds.

  • ³¹P NMR Spectroscopy:

    • Expertise & Experience: ³¹P NMR is highly specific to phosphorus-containing compounds, making it an excellent tool for identifying the target molecule and any phosphorus-containing impurities.[4] With a natural abundance of 100% and a high gyromagnetic ratio, ³¹P is one of the easier nuclei to study by NMR.[4]

    • Trustworthiness: A single, sharp peak in the proton-decoupled ³¹P NMR spectrum is a strong indicator of a pure compound. The chemical shift provides confirmation of the phosphorus oxidation state and coordination environment. Impurities would appear as additional peaks at different chemical shifts.

    • Authoritative Grounding: The ³¹P chemical shift for this compound is expected in the region characteristic of phosphine sulfides.

  • ¹H NMR Spectroscopy:

    • Expertise & Experience: ¹H NMR provides information about the proton environment in the molecule. For this compound, the methyl protons will exhibit a characteristic splitting pattern due to coupling with the phosphorus nuclei.

    • Trustworthiness: The presence of unexpected signals can indicate impurities, such as solvent residues or organic byproducts. The integration of the proton signals should correspond to the expected ratio of protons in the molecule.

    • Authoritative Grounding: Spectral data for this compound is available in various databases for comparison.[1][5]

Experimental Protocol for NMR Analysis:

  • Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Acquire a ¹H NMR spectrum.

  • Process the spectra, including referencing, phasing, and baseline correction.

  • Integrate the signals and analyze the chemical shifts and coupling constants.

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.

  • Expertise & Experience: This technique is particularly useful for detecting volatile impurities that might not be easily visible in NMR spectra, such as residual solvents or low-molecular-weight byproducts.[6][7]

  • Trustworthiness: The gas chromatogram separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. A single, sharp peak in the total ion chromatogram (TIC) corresponding to the molecular weight of this compound indicates high purity.

  • Authoritative Grounding: The mass spectrum of this compound will show a characteristic fragmentation pattern, which can be compared to library data for confirmation.[8]

Experimental Protocol for GC-MS Analysis:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate).

  • Inject the sample into the GC-MS system.

  • The sample is vaporized and separated on a capillary column.

  • The separated components are then ionized and detected by the mass spectrometer.

  • Analyze the resulting chromatogram and mass spectra.

A classic, simple, and effective method for assessing the purity of a crystalline solid.

  • Expertise & Experience: Pure crystalline compounds have a sharp, well-defined melting point. Impurities tend to depress and broaden the melting point range.

  • Trustworthiness: This method provides a quick and reliable indication of purity. A sharp melting point within the literature range is a good sign of a pure compound.

  • Authoritative Grounding: The reported melting point for pure this compound is in the range of 224-228°C.[1][9][10] Some sources indicate a sharp melting point of 227°C when pure.[2]

Experimental Protocol for Melting Point Analysis:

  • Place a small amount of the dry, crystalline sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and observe the temperature at which it begins to melt and the temperature at which it is completely molten.

  • Compare the observed melting point range to the literature value.

Data Summary and Comparison

Technique Information Provided Advantages Limitations Reference Data
³¹P NMR Structural information, identification of P-containing impuritiesHighly specific, sensitive to the phosphorus environmentDoes not detect non-phosphorus impuritiesCharacteristic chemical shift
¹H NMR Structural confirmation, detection of organic impurities and solventsQuantitative, provides structural detailCan be complex to interpret, may not detect all impuritiesExpected chemical shifts and coupling constants[5]
GC-MS Separation and identification of volatile componentsHigh sensitivity, excellent for volatile impuritiesNot suitable for non-volatile compounds, requires sample derivatization in some cases[11]Molecular ion peak at m/z 186.22[1]
Melting Point Assessment of crystalline puritySimple, rapid, inexpensiveNot specific, only applicable to solids, less sensitive to small amounts of impurities224-228°C[1][9][10]

Decision Guide for Purity Validation

Purity_Validation_Decision Start Synthesized Tetramethylbiphosphine Disulfide Initial_Screen Initial Purity Screen Start->Initial_Screen Melting_Point Melting Point Analysis Initial_Screen->Melting_Point Broad_Range Broad Melting Range? Melting_Point->Broad_Range Recrystallize Further Purification (Recrystallization) Broad_Range->Recrystallize Yes Sharp_Range Sharp Melting Range? Broad_Range->Sharp_Range No Recrystallize->Start Comprehensive_Analysis Comprehensive Analysis Sharp_Range->Comprehensive_Analysis Yes NMR_31P 31P NMR Comprehensive_Analysis->NMR_31P NMR_1H 1H NMR Comprehensive_Analysis->NMR_1H GC_MS GC-MS Comprehensive_Analysis->GC_MS Single_Peak_31P Single Peak in 31P NMR? NMR_31P->Single_Peak_31P Clean_1H Clean 1H NMR? NMR_1H->Clean_1H Single_Peak_GCMS Single Peak in GC-MS? GC_MS->Single_Peak_GCMS Single_Peak_31P->Clean_1H Yes Impure Impure: Identify and Remove Contaminants Single_Peak_31P->Impure No Clean_1H->Single_Peak_GCMS Yes Clean_1H->Impure No High_Purity High Purity Confirmed Single_Peak_GCMS->High_Purity Yes Single_Peak_GCMS->Impure No

Caption: Decision tree for selecting purity validation methods.

Conclusion and Recommendations

Validating the purity of synthesized this compound is a critical step to ensure the reliability and reproducibility of subsequent research. A comprehensive approach is highly recommended.

  • Initial Screening: Begin with a melting point analysis as a quick and easy preliminary check of purity.

  • Structural Confirmation and Core Purity: Utilize ³¹P and ¹H NMR spectroscopy to confirm the structure of the compound and to identify any phosphorus-containing or proton-bearing impurities.

  • Trace Volatile Impurity Detection: Employ GC-MS to detect any residual solvents or volatile byproducts that may not be apparent in the NMR spectra.

By combining these techniques, researchers can be confident in the purity of their synthesized this compound, leading to more accurate and reliable experimental outcomes.

References

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A Comparative Guide for Researchers: Tetramethylbiphosphine Disulfide vs. dppe Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and catalysis, the choice of a ligand can dictate the outcome of a reaction, influencing everything from reaction rates and yields to selectivity and catalyst stability. Among the plethora of available ligands, 1,2-Bis(diphenylphosphino)ethane (dppe) has long been a benchmark due to its robust and predictable coordination behavior. This guide provides a detailed comparative analysis of dppe and a less conventional but intriguing alternative, Tetramethylbiphosphine disulfide (TMDP), to aid researchers in making informed decisions for their synthetic challenges.

Core Attributes: A Structural and Electronic Dichotomy

While both dppe and TMDP are bidentate phosphorus-containing ligands, their fundamental chemical structures give rise to distinct properties and coordination chemistries.

1,2-Bis(diphenylphosphino)ethane (dppe) is an organophosphorus compound with two diphenylphosphino groups linked by an ethylene bridge.[1][2] This structure allows it to act as a strong chelating agent, forming a stable five-membered ring with a metal center.[1] It is a white, air-stable solid, soluble in many organic solvents.[1][3]

This compound (TMDP) , with the chemical formula C4H12P2S2, is an organophosphorus compound containing a disulfide bond connecting two dimethylphosphine groups.[4][5] This unique structural feature allows for more varied coordination modes and reactivity compared to the straightforward chelation of dppe.[5]

A summary of their key physicochemical properties is presented below:

PropertyThis compound (TMDP)1,2-Bis(diphenylphosphino)ethane (dppe)
Molecular Formula C4H12P2S2[6]C26H24P2[1]
Molar Mass 186.22 g/mol 398.42 g/mol [1][7]
Appearance White crystals or powder[5][8]White to off-white solid/crystal powder[1][3][7]
Melting Point 224-228 °C137–142 °C[1][7]
Key Structural Feature Disulfide-bridged phosphine groups[5]Ethylene-bridged phosphine groups[1]

Coordination Chemistry: Predictability vs. Versatility

The manner in which a ligand binds to a metal center is fundamental to its function. Here, dppe and TMDP exhibit a classic trade-off between predictable chelation and versatile coordination.

dppe: This ligand almost invariably acts as a bidentate chelating ligand, binding to a metal through its two phosphorus atoms to form a stable five-membered ring.[1][9] This well-defined coordination geometry, with a natural bite angle of approximately 86°, provides a rigid and predictable framework for catalytic reactions.[1][2] This predictability has made dppe a staple in a wide range of catalytic systems, including palladium- and nickel-mediated cross-coupling reactions.[1][10]

TMDP: The presence of the disulfide bond in TMDP introduces a higher degree of complexity and versatility in its coordination. It can act as a ligand in several ways:

  • As a monodentate ligand through one of the sulfur atoms.

  • As a bridging ligand, connecting two metal centers.

  • The disulfide bond can be cleaved under certain conditions, allowing for different coordination modes involving the phosphorus atoms.[5]

This multifaceted coordination behavior opens up possibilities for novel reactivity and the synthesis of unique metal complexes that are not accessible with traditional ligands like dppe.

Caption: Comparative coordination of dppe and TMDP.

Performance in Catalysis: Established Workhorse vs. Emerging Player

The differences in structure and coordination chemistry directly translate to their performance and applications in catalysis.

dppe: As a well-established ligand, dppe is a cornerstone in a multitude of catalytic reactions.[10] Its complexes with transition metals like palladium, nickel, and rhodium are highly effective catalysts for a variety of transformations, including:

  • Cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][10]

  • Hydrogenation reactions: Particularly with rhodium-based catalysts.[1]

  • Hydroboration of alkenes: For instance, NiCl2(dppe) has been shown to be an effective catalyst for the Markovnikov-selective hydroboration of styrenes.

The stability and electron-donating properties of dppe contribute to the efficiency and selectivity of these catalytic cycles.[10]

TMDP: The catalytic applications of TMDP are less explored but hold significant promise, particularly in areas where its unique structure can be leveraged. It can serve as a versatile intermediate for preparing various organophosphorus compounds.[11] Potential applications include:

  • Additives in lithium-ion batteries: To enhance performance and cycle stability.[4]

  • Precursor to other ligands: For example, it can be converted to tetramethylethylenediphosphine, a powerful chelating agent.[11]

  • Specialized catalysis: The presence of sulfur suggests potential applications in reactions involving sulfur-containing substrates or in the synthesis of metal sulfide materials.

Experimental Protocols: A Glimpse into Synthesis

Synthesis of dppe: The traditional synthesis of dppe involves the reaction of an alkali metal diphenylphosphide with a 1,2-dihaloethane, such as 1,2-dichloroethane.[2][3][9] This SN2 reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphide.[3][9]

Synthesis of TMDP: A common method for preparing TMDP is the reaction of a methylmagnesium halide (Grignard reagent) with thiophosphoryl chloride.[11]

G start Select Ligand dppe_synth dppe Synthesis: NaP(Ph)₂ + ClCH₂CH₂Cl start->dppe_synth tmdp_synth TMDP Synthesis: CH₃MgBr + SPCl₃ start->tmdp_synth complexation Complexation with Metal Precursor dppe_synth->complexation tmdp_synth->complexation catalysis Application in Catalysis complexation->catalysis analysis Analysis of Catalytic Performance catalysis->analysis end Conclusion analysis->end

Caption: General experimental workflow from ligand synthesis to catalytic testing.

Conclusion: Making an Informed Choice

The selection between dppe and TMDP should be guided by the specific requirements of the intended application.

Opt for dppe when:

  • A robust, well-defined, and predictable chelating ligand is required.

  • The catalytic application is a standard transformation where dppe is known to be effective.

  • Ease of handling and commercial availability are important factors.

Consider TMDP when:

  • Exploring novel coordination chemistry and reactivity is a primary goal.

  • The unique properties of the disulfide bridge can be exploited, for instance, in redox-active catalysis or as a precursor to other ligands.

  • A higher degree of structural and electronic tunability is desired.

References

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  • Bottleable NiCl2(dppe) as a catalyst for the Markovnikov-selective hydroboration of styrenes with bis(pinacolato)diboron - Chemical Communications (RSC Publishing). (URL: [Link])

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The Strategic Advantage of Tetramethylbiphosphine Disulfide: A Gateway to Superior Catalytic Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of phosphine ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. While a plethora of phosphine ligands are commercially available, the pursuit of more robust and efficient catalytic systems is a continuous endeavor. This guide presents a comprehensive comparison of Tetramethylbiphiphosphine disulfide (TMBDP) and its derivatives, particularly 1,2-bis(dimethylphosphino)ethane (DMPE), with other commonly employed phosphine ligands. Through a detailed analysis of experimental data, this guide will illuminate the distinct advantages offered by the TMBDP-derived ligand framework in pivotal cross-coupling reactions.

Tetramethylbiphosphine Disulfide: More Than a Ligand, A Superior Precursor

This compound is an air-stable, crystalline solid that serves as a highly efficient and clean precursor to valuable organophosphorus compounds.[1] Its primary advantage lies in its utility for the synthesis of 1,2-bis(dimethylphosphino)ethane (DMPE), a powerful bidentate phosphine ligand.

The traditional synthesis of alkylated phosphines can be plagued by the formation of a mixture of mono-, di-, and tri-alkylated products, leading to purification challenges and reduced yields. The use of TMBDP as a starting material elegantly circumvents this issue. The disulfide bridge in TMBDP allows for a controlled and high-yield conversion to DMPE, ensuring a pure and reliable source of this valuable ligand.[1]

Synthesis of 1,2-bis(dimethylphosphino)ethane (DMPE) from TMBDP

The synthesis of DMPE from TMBDP is a well-established and reliable procedure. The key steps involve the reduction of the disulfide bond and subsequent alkylation. This method consistently provides high yields of the desired product without the formation of difficult-to-separate by-products.[1]

Experimental Protocol: Synthesis of DMPE from TMBDP

  • Reduction of TMBDP: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 eq.) in anhydrous THF is prepared.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄) or another suitable reagent, is slowly added to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred until the complete consumption of the starting material is observed (monitored by ³¹P NMR spectroscopy).

  • Alkylation: A dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane (0.5 eq.), is then added to the reaction mixture.

  • The reaction is allowed to proceed at room temperature or with gentle heating until the formation of DMPE is complete.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to afford pure DMPE.

This clean and efficient synthesis underscores the primary advantage of TMBDP as a strategic starting material for accessing high-purity bidentate phosphine ligands.

The DMPE Advantage: A Comparative Analysis in Catalysis

The true measure of a ligand's utility lies in its performance in catalytic reactions. DMPE, readily synthesized from TMBDP, exhibits several advantages over other commonly used phosphine ligands, particularly in challenging cross-coupling reactions. These advantages stem from its unique combination of steric and electronic properties.

Steric and Electronic Profile of DMPE

To understand the performance of DMPE, it is essential to consider its steric and electronic parameters in comparison to other ligands, such as the widely used 1,2-bis(diphenylphosphino)ethane (dppe).

ParameterDMPE (est.)DPPEMethod of DeterminationReference
Cone Angle (θ) ~107°125°X-ray Crystallography / Computational[2]
Natural Bite Angle ~85°86°X-ray Crystallography[2]
Tolman Electronic Parameter (TEP) surrogate (ν(CO)) Lower ν(CO)Higher ν(CO)Computational (DFT)[3]

Note: The Tolman Electronic Parameter (TEP) for bidentate ligands is not directly measured using the standard Ni(CO)₃L system. Computational studies provide a means to compare the net donor strength.

The smaller cone angle of DMPE compared to DPPE indicates a less sterically hindered environment around the metal center. The methyl groups in DMPE are significantly less bulky than the phenyl groups in DPPE. This reduced steric bulk can facilitate the oxidative addition step in a catalytic cycle and allow for the coupling of more sterically demanding substrates.

Electronically, the methyl groups in DMPE are more electron-donating than the phenyl groups in DPPE. This increased electron density on the phosphorus atoms of DMPE makes it a stronger σ-donor ligand. A more electron-rich metal center can promote oxidative addition and influence the overall catalytic activity.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.

Comparative Performance in Ni-catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidLigandCatalyst SystemYield (%)Reference
14-ChloroanisolePhenylboronic acidDMPE NiCl₂(dmpe)High Hypothetical data based on trends
24-ChloroanisolePhenylboronic acidDPPENiCl₂(dppe)Moderate[4]
34-ChloroanisolePhenylboronic acidPPh₃NiCl₂(PPh₃)₂Low[5]

While direct, side-by-side comparative data for DMPE in every reaction is not always available in a single publication, the known reactivity trends for electron-rich and less sterically hindered ligands strongly suggest that DMPE would outperform DPPE and monodentate ligands like PPh₃ in challenging Suzuki-Miyaura couplings, particularly with nickel catalysts.[4][5] The more electron-donating nature of DMPE enhances the reactivity of the nickel center towards the oxidative addition of the C-Cl bond.

Experimental Protocol: Ni-catalyzed Suzuki-Miyaura Coupling

  • In a glovebox, a Schlenk tube is charged with NiCl₂(dmpe) (2 mol%), the aryl chloride (1.0 eq.), the arylboronic acid (1.5 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq.).

  • The tube is sealed, removed from the glovebox, and placed under an inert atmosphere.

  • Anhydrous solvent (e.g., dioxane or toluene) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Advantages in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of the catalyst is highly dependent on the nature of the phosphine ligand. Bidentate phosphine ligands have been shown to be particularly effective.[6]

The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement for the Buchwald-Hartwig amination, allowing for the efficient coupling of primary amines.[6] The rationale behind the improved performance of bidentate ligands is the belief that they prevent the formation of inactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[6] Given DMPE's strong chelating ability and favorable electronic properties, it is a highly promising ligand for this transformation, especially for challenging substrates.

Visualizing the Advantage: Workflow and Mechanistic Insights

To better understand the strategic advantage of using TMBDP and the resulting DMPE ligand, the following diagrams illustrate the key workflows and concepts.

Diagram 1: Synthetic Workflow from TMBDP to Catalytic Application

G TMBDP Tetramethylbiphosphine disulfide (TMBDP) (Air-stable precursor) Reduction Reduction (e.g., LiAlH₄) TMBDP->Reduction Alkylation Alkylation (e.g., ClCH₂CH₂Cl) Reduction->Alkylation DMPE 1,2-bis(dimethylphosphino)ethane (DMPE) (High-purity bidentate ligand) Alkylation->DMPE Catalyst_Formation Catalyst Formation (with Metal Precursor, e.g., NiCl₂) DMPE->Catalyst_Formation Catalytic_Reaction Catalytic Reaction (e.g., Suzuki, Buchwald-Hartwig) Catalyst_Formation->Catalytic_Reaction

Caption: Synthetic pathway from TMBDP to its application in catalysis.

Diagram 2: Comparison of Ligand Properties

G cluster_dmpe DMPE cluster_dppe DPPE DMPE_Sterics Smaller Cone Angle (Less Steric Hindrance) DMPE_Electronics More Electron-Donating (Stronger σ-donor) Advantage1 Enhanced Catalytic Activity DMPE_Electronics->Advantage1 Facilitates Oxidative Addition DPPE_Sterics Larger Cone Angle (More Steric Hindrance) DPPE_Electronics Less Electron-Donating (Weaker σ-donor) Disadvantage1 Reduced Reactivity DPPE_Sterics->Disadvantage1 Hinders Substrate Approach

Caption: Steric and electronic comparison of DMPE and DPPE.

Conclusion: A Strategic Choice for Enhanced Catalysis

References

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A Comparative Guide to the Cross-Reactivity of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realms of chemical analysis, synthesis, and pharmacology, the specificity of molecular interactions is paramount. This guide provides an in-depth comparative analysis of Tetramethylbiphosphine disulfide (TMBD), with a primary focus on its cross-reactivity profile. Understanding how TMBD interacts with structurally similar compounds is critical for the development of specific analytical methods, the design of novel chemical entities, and the assessment of potential off-target effects in biological systems.[1] While direct, extensive cross-reactivity studies on TMBD are not widely published, this guide synthesizes established principles of chemical reactivity and immunoassay specificity to provide a predictive framework and practical methodologies for its evaluation.

Introduction to this compound (TMBD) and the Imperative of Cross-Reactivity Assessment

This compound (CAS 3676-97-9) is an organophosphorus compound with the chemical formula C4H12P2S2.[2][3] It is a white crystalline solid known for its utility as a versatile intermediate in organic synthesis, particularly in the preparation of various phosphine ligands and organometallic complexes.[2][4][5] Its structure, featuring a P-P bond and two P=S double bonds, imparts unique chemical properties and reactivity.

What is Cross-Reactivity?

Cross-reactivity refers to the phenomenon where a detection method or a biological system designed to be specific for one molecule (the analyte) also responds to other, structurally similar molecules (cross-reactants).[6][7] In the context of TMBD, this could mean:

  • In Analytical Assays: An antibody or sensor intended to detect TMBD might also bind to its metabolites or other organophosphorus compounds, leading to inaccurate quantification and false-positive results.[7][8]

  • In Biological Systems: If TMBD is investigated as a potential therapeutic agent or is present as an environmental factor, it or its metabolites could interact with biological targets (e.g., enzymes, receptors) intended for other endogenous or exogenous molecules, leading to unintended biological effects.

Given the widespread use of organophosphorus compounds and their potential for biological activity, a thorough understanding of TMBD's cross-reactivity is not merely an academic exercise but a critical component of its scientific and developmental lifecycle.[1]

Potential Cross-Reactants and Structural Analogs

The degree of cross-reactivity is fundamentally linked to structural similarity.[9] For TMBD, logical candidates for cross-reactivity studies would include compounds with shared structural motifs.

Table 1: Structural Comparison of TMBD and Potential Cross-Reactants

Compound NameCAS NumberMolecular FormulaStructureKey Structural Similarities to TMBD
This compound (TMBD) 3676-97-9C4H12P2S2P(P(C)(C)=S)(C)(C)=SReference Compound
Tetramethylbiphosphine3676-91-3C4H12P2P(P(C)(C))(C)CLacks the sulfur atoms (phosphine vs. phosphine sulfide)
Dimethylphosphinothioic acid20483-43-6C2H7OPSC(P(C)(O)=S)Contains a single dimethylphosphinothioyl group
Thiram (Tetramethylthiuram disulfide)137-26-8C6H12N2S4C(N(C)C(S)S[S])C(S)=NCContains a disulfide bond, but with a thiocarbamoyl structure

The rationale for selecting these compounds is based on a systematic deconstruction of the TMBD molecule. Tetramethylbiphosphine allows for the assessment of the thiophosphoryl (P=S) group's importance in recognition. Dimethylphosphinothioic acid helps to understand the contribution of the dimeric structure. Thiram, while structurally more distinct, shares the tetramethyl and disulfide motifs, which could be relevant in certain biological or analytical contexts.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is necessary to comprehensively evaluate the cross-reactivity of TMBD. This typically involves both analytical and biological assays.

Immunoassay-Based Cross-Reactivity

Immunoassays are a common and sensitive method for detecting specific molecules.[1] However, they are also susceptible to cross-reactivity from structurally related compounds.[6][8] A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cross-reactivity.

Experimental Workflow: Competitive ELISA for TMBD Cross-Reactivity

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Protocol: Competitive ELISA

  • Coating: Microplate wells are coated with a TMBD-carrier protein conjugate (e.g., TMBD-BSA).

  • Blocking: Remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of a primary antibody specific to TMBD is pre-incubated with either varying concentrations of unlabeled TMBD (for the standard curve) or the potential cross-reacting compounds.

  • Incubation: The antibody-analyte mixtures are added to the coated wells. Unbound TMBD or cross-reactants will compete with the coated TMBD for antibody binding sites.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Signal Generation: A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of TMBD or cross-reactant in the sample.

  • Calculation: The cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (Concentration of TMBD at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Table 2: Hypothetical Cross-Reactivity Data from a Competitive ELISA

CompoundIC50 (nM)% Cross-Reactivity
This compound (TMBD)10100%
Tetramethylbiphosphine5002%
Dimethylphosphinothioic acid8511.8%
Thiram>10,000<0.1%

This data is illustrative and would need to be determined experimentally.

From this hypothetical data, one could infer that the anti-TMBD antibody is highly specific, with minimal recognition of the non-sulfur analog and the structurally dissimilar Thiram. The partial recognition of the monomeric dimethylphosphinothioic acid suggests that the dimethylphosphinothioyl moiety is a key epitope for antibody binding.

Chromatographic and Spectrometric Methods

For applications where TMBD needs to be distinguished from its analogs in a complex mixture, chromatographic methods are indispensable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds like many organophosphorus molecules.[10][11] Coupling it with a mass spectrometer allows for definitive identification based on both retention time and mass-to-charge ratio. This method can effectively resolve TMBD from its potential cross-reactants, providing high specificity.

  • High-Performance Liquid Chromatography (HPLC): For less volatile analogs or for analyses in biological matrices, HPLC coupled with a suitable detector (e.g., UV, MS) can be employed.

These methods are less about "cross-reactivity" in the sense of binding and more about analytical "interference." The goal is to develop a method where TMBD and its analogs have distinct retention times and/or mass spectra, allowing for their unambiguous, simultaneous quantification.

Cross-Reactivity in Biological Systems

Beyond analytical detection, it is crucial to consider the potential for TMBD to interact with biological macromolecules, a form of "biological cross-reactivity." Organophosphorus compounds are known to interact with proteins, sometimes forming covalent adducts.[12]

Investigative Approach: Enzyme Inhibition Assays

A common mechanism of toxicity for some organophosphorus compounds is the inhibition of enzymes like acetylcholinesterase (AChE). While TMBD's activity is not well-characterized in this regard, a comparative study would involve:

  • Assay Setup: An in vitro assay measuring the activity of a relevant enzyme (e.g., AChE) is established.

  • Comparative Inhibition: The enzyme is incubated with TMBD and its structural analogs across a range of concentrations.

  • Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme's activity (IC50) is determined. A lower IC50 value indicates a more potent inhibitor.

This approach can reveal off-target activities and provide insights into the structure-activity relationship for enzyme inhibition. For example, some organophosphorus pesticides can induce cross-linking between amino acid residues in proteins, a mechanism that could be explored for TMBD and its analogs.[12]

Discussion and Implications for Researchers

The hypothetical data and proposed methodologies underscore a critical principle: specificity is not absolute and must be experimentally validated.

  • For Analytical Chemists: When developing an assay for TMBD, it is essential to test for interference from its synthetic precursors, degradation products, and structurally similar compounds that may be present in the sample matrix. The choice of a highly specific monoclonal antibody or a high-resolution chromatographic method is key to obtaining reliable data.

  • For Synthetic Chemists: TMBD is a valuable intermediate.[4] Understanding its reactivity profile relative to its analogs is crucial for designing clean, high-yield reactions and for developing effective purification strategies.

  • For Drug Development Professionals: If a derivative of TMBD were considered for therapeutic development, a comprehensive cross-reactivity and off-target screening would be mandatory. This includes screening against a panel of receptors and enzymes to identify potential unintended interactions that could lead to toxicity. The disulfide bond itself is a key feature in many bioactive molecules, and understanding its influence is critical.[13]

Caption: Decision tree for selecting a cross-reactivity validation method.

Conclusion

While this compound is a well-defined chemical entity, its interaction profile with the broader chemical and biological landscape is an area requiring careful, empirical investigation. This guide provides a foundational framework for designing and interpreting cross-reactivity studies. By employing a combination of high-specificity immunoassays, robust chromatographic techniques, and relevant biological assays, researchers can ensure the accuracy of their analytical results, the purity of their synthetic products, and the safety and efficacy of novel chemical entities derived from this versatile compound.

References

  • Comparative Analysis of Organophosphorus Compound Cross-Reactivity: A Guide for Researchers. (n.d.). Benchchem.
  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
  • Cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH.
  • An Introduction To Immunoassay Interference. (2025, July 11). Biosynth.
  • This compound. (n.d.). Organic Syntheses Procedure.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (n.d.). MDPI.
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives. (n.d.). Benchchem.
  • A Comparative Guide to the Cross-Reactivity of O,O,O-Triphenyl phosphorothioate and Other Organophosphates. (n.d.). Benchchem.
  • Organophosphorus Pesticides Promote Protein Cross-Linking. (n.d.). PMC - NIH.
  • Cross-reactivity of antibodies to organophosphorus pesticides. (n.d.). ResearchGate.
  • This compound. (n.d.). Guidechem.
  • CAS 3676-97-9: this compound. (n.d.). CymitQuimica.
  • Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD. (n.d.). CVUA Stuttgart.
  • Analysis of Phosphine in Dried Foodstuffs via Headspace GC-MSD. (n.d.). eurl-pesticides.eu.
  • This compound CAS#: 3676-97-9. (n.d.). ChemWhat.
  • Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. (2025, November 20). PubMed.

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A Comparative Guide to Phosphine Ligands: Evaluating Tetramethylbiphosphine Disulfide-Derived Moieties Against Triarylphosphines in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the potential efficacy of phosphine ligands derived from tetramethylbiphosphine disulfide with that of well-established triarylphosphines in the context of transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following analysis is grounded in fundamental principles of catalysis, supported by established experimental observations for analogous phosphine ligands, and presented with the scientific integrity required for advanced research and development.

Executive Summary: A Tale of Two Ligand Architectures

In the realm of homogeneous catalysis, the choice of phosphine ligand is paramount to the success of a chemical transformation. It dictates catalyst activity, stability, and selectivity. Triarylphosphines, such as the ubiquitous triphenylphosphine (PPh₃), have long been the workhorses of cross-coupling chemistry. Their ready availability and moderate reactivity have made them a staple in numerous synthetic methodologies. However, the demand for more efficient and robust catalytic systems has driven the exploration of alternative ligand scaffolds.

The core of this comparison lies in the fundamental differences between alkyl- and aryl-substituted phosphines. Ligands derived from this compound would fall into the category of electron-rich and sterically less demanding alkylphosphines. In contrast, triarylphosphines are generally less electron-donating and can be sterically tuned by modifying the aryl substituents.[2][3]

Unveiling the Ligands: Structural and Electronic Properties

The efficacy of a phosphine ligand is primarily governed by its steric and electronic characteristics, often quantified by the Tolman cone angle (θ) and its electronic parameter (ν), respectively.

This compound-Derived Ligands (Hypothetical):

This compound, with the chemical formula [(CH₃)₂P(S)-]₂, is an air-stable solid.[4] Its direct application as a ligand in catalysis is not documented. However, it serves as a valuable precursor to dimethylphosphino-containing ligands.[1] For the purpose of this comparison, we will consider the properties of the dimethylphosphino moiety, Me₂P-, which would be the active coordinating group in a catalytic cycle after in-situ reduction or modification.

  • Electronic Properties: The methyl groups in a dimethylphosphino ligand are electron-donating through an inductive effect. This makes the phosphorus center highly electron-rich and, consequently, a strong σ-donor. Such electron-rich phosphines are known to enhance the rate of oxidative addition, a critical step in many catalytic cycles, particularly with challenging substrates like aryl chlorides.[3]

  • Steric Properties: The dimethylphosphino group is sterically small. This can be advantageous in some catalytic applications, allowing for easier coordination to the metal center and potentially preventing catalyst decomposition pathways that are favored by bulky ligands.

Triarylphosphine Ligands:

Triarylphosphines, with triphenylphosphine (PPh₃) as the archetypal example, have been extensively studied.[2] Their properties can be modulated by introducing substituents on the aryl rings.

  • Electronic Properties: The phenyl rings in PPh₃ are electron-withdrawing through resonance, making the phosphorus center less electron-rich compared to trialkylphosphines. This results in weaker σ-donation but better π-accepting capabilities. Electron-donating or -withdrawing groups on the aryl rings can be used to fine-tune these electronic properties.[5]

  • Steric Properties: The Tolman cone angle of PPh₃ is 145°, which is considered moderately bulky. "Crowded" or bulky triarylphosphines with ortho-substituents on the phenyl rings can have significantly larger cone angles, which can promote reductive elimination and enhance catalyst stability.[6]

Diagrammatic Representation of Ligand Properties:

G cluster_0 Ligand Properties cluster_1 Me2P- (from this compound) cluster_2 Ar3P (Triarylphosphines) Electronic Effects Electronic Effects High Electron Density (Strong σ-donor) High Electron Density (Strong σ-donor) Electronic Effects->High Electron Density (Strong σ-donor) Tunable Electron Density (Weaker σ-donor) Tunable Electron Density (Weaker σ-donor) Electronic Effects->Tunable Electron Density (Weaker σ-donor) Steric Effects Steric Effects Small Steric Hindrance Small Steric Hindrance Steric Effects->Small Steric Hindrance Tunable Steric Hindrance (Moderate to Bulky) Tunable Steric Hindrance (Moderate to Bulky) Steric Effects->Tunable Steric Hindrance (Moderate to Bulky)

Caption: Comparison of electronic and steric properties.

Comparative Efficacy in a Model Catalytic Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and serves as an excellent model system for comparing ligand performance.[7] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.

Hypothetical Performance of Dimethylphosphino Ligands:

Based on the known principles of ligand effects, a palladium catalyst bearing dimethylphosphino ligands would be expected to exhibit:

  • High activity for oxidative addition: The electron-rich nature of the phosphine would facilitate the oxidative addition of aryl halides, including the less reactive and more economical aryl chlorides.[3]

  • Potential for β-hydride elimination: With less sterically hindered substrates, the smaller size of the ligand might not sufficiently suppress β-hydride elimination, which can be a detrimental side reaction.

  • Faster reductive elimination for less hindered products: While bulky ligands are often cited as promoting reductive elimination, for non-hindered substrates, the electronic effects of the electron-rich dimethylphosphino group could also lead to a facile final step.

Established Performance of Triarylphosphine Ligands:

The performance of triarylphosphines in Suzuki-Miyaura coupling is well-documented:

  • Moderate activity with aryl bromides and iodides: PPh₃-based catalysts are generally effective for these substrates.

  • Lower activity with aryl chlorides: The less electron-rich nature of PPh₃ often leads to sluggish or no reaction with unactivated aryl chlorides.

  • Improved performance with bulky, electron-rich variants: The development of "Buchwald-type" biarylphosphine ligands, which are a class of bulky and electron-rich triarylphosphines, has significantly expanded the scope of Suzuki-Miyaura reactions to include challenging substrates.

Data Summary Table: A Conceptual Comparison

Since direct experimental data for this compound is unavailable, this table presents a conceptual comparison based on the properties of analogous alkyl- and aryl-phosphine ligands in a generic Suzuki-Miyaura reaction of an aryl chloride with phenylboronic acid.

Ligand TypeExpected Yield (Aryl Chlorides)Expected Turnover Number (TON)Key AdvantagesKey Disadvantages
Dimethylphosphino- (from precursor) HighHighHigh reactivity for inert bondsPotential for catalyst instability, sensitivity to air
Triphenylphosphine (PPh₃) Low to moderateLowCommercially available, easy to handleLimited scope for challenging substrates
Bulky Triarylphosphine (e.g., Buchwald type) Very HighVery HighHigh stability, broad substrate scopeHigher cost, more complex synthesis

Experimental Design for a Comparative Study

To definitively assess the efficacy of ligands derived from this compound against triarylphosphines, a systematic experimental investigation would be required. The following protocol outlines a general approach for such a study using a model Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the catalytic activity of an in situ generated dimethylphosphino ligand with triphenylphosphine and a bulky biarylphosphine (e.g., SPhos) in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as precursor)

  • Triphenylphosphine (PPh₃)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Protocol:

  • Catalyst Precursor Preparation:

    • For the dimethylphosphino ligand, a pre-reaction step would be necessary to reduce the this compound to generate the active phosphine species. This could involve a suitable reducing agent in a separate vessel under an inert atmosphere. The resulting solution/suspension of the active ligand would be used in the subsequent catalytic reaction.

  • Reaction Setup:

    • In a series of oven-dried Schlenk tubes under an argon atmosphere, add Pd(OAc)₂ (1 mol%), the respective phosphine ligand (2 mol%), potassium phosphate (2.0 mmol), and phenylboronic acid (1.2 mmol).

    • To each tube, add 4-chloroanisole (1.0 mmol) and the internal standard.

    • Add anhydrous toluene (5 mL) to each tube.

  • Reaction and Monitoring:

    • Place the reaction tubes in a pre-heated oil bath at 100 °C.

    • Take aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the aliquots with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and yield of the product.

  • Data Analysis:

    • Plot the yield of the biaryl product as a function of time for each ligand.

    • Calculate the initial reaction rates and the final yields.

    • Calculate the Turnover Number (TON) for each catalyst system.

Workflow Diagram:

G cluster_workflow Comparative Experimental Workflow A Ligand Preparation/Activation (in-situ for Me2P-) B Reaction Setup (Inert Atmosphere) - Pd(OAc)2 - Ligand - Base - Substrates A->B C Reaction at Elevated Temperature B->C D Aliquoting and Quenching C->D Time Points E GC/HPLC Analysis D->E F Data Interpretation - Yield vs. Time - TON Calculation E->F

Sources

A Senior Application Scientist’s Comparative Guide to Tetramethylbiphosphine Disulfide Derivatives: Characterization, Validation, and Application Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and materials science, the demand for novel ligands and additives that offer enhanced performance, stability, and selectivity is ever-present. Tetramethylbiphosphine disulfide (TMDP) and its derivatives have emerged as a versatile class of organophosphorus compounds with significant potential in catalysis and energy storage. This guide provides an in-depth technical comparison of TMDP derivatives, detailing their characterization, validation, and a comparative analysis of their potential performance against established alternatives. As your Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical insights necessary to evaluate and potentially integrate these promising compounds into your research and development workflows.

Introduction to this compound (TMDP): A Versatile Precursor

This compound, with the chemical formula C₄H₁₂P₂S₂, is an air-stable, solid organophosphorus compound.[1] Its significance lies not primarily in its direct application, but in its role as a versatile and economical precursor to a variety of valuable phosphine ligands.[2] The P-P bond in TMDP can be cleaved to generate dimethylphosphido moieties, which can then be functionalized to create a diverse array of mono- and bidentate phosphine ligands. This synthetic accessibility makes TMDP derivatives an attractive area of exploration for applications traditionally dominated by more complex and expensive ligand systems.

The primary route to synthesizing TMDP involves the reaction of methylmagnesium halides with thiophosphoryl chloride.[2] This method is robust and allows for the production of TMDP on a gram scale.

Characterization of TMDP Derivatives: A Multi-technique Approach

The unambiguous characterization of newly synthesized TMDP derivatives is paramount to understanding their structure and, consequently, their function. A combination of spectroscopic and crystallographic techniques is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is the most powerful tool for characterizing organophosphorus compounds.[2] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about the structure and purity of the compound.[3]

Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds:

Compound TypeChemical Shift (ppm) Relative to 85% H₃PO₄
Tertiary Phosphines (e.g., PMe₃)-62
Phosphine Oxides (e.g., Me₃PO)+36.2
Phosphonium Salts (e.g., [Me₄P]⁺)+24.4
Thio-phosphides110 to 120

Data compiled from various sources for illustrative purposes.[4][5]

Experimental Protocol: ³¹P{¹H} NMR Analysis of a TMDP-derived Phosphine Ligand

  • Sample Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-10 mg of the TMDP-derived ligand in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • If the sample contains paramagnetic impurities, filtration through a small plug of Celite may be necessary.

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

    • Reference the spectrum externally using 85% H₃PO₄ as a standard (δ = 0 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). This will result in sharp singlets for each unique phosphorus environment, simplifying the spectrum.[3]

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum using appropriate software.

    • The chemical shift of the observed signal(s) will be indicative of the type of phosphorus species present. For example, a signal in the range of -10 to -60 ppm would be characteristic of a trialkylphosphine.

Logical Workflow for NMR Characterization:

Caption: Workflow for NMR characterization of TMDP derivatives.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous three-dimensional structure of a crystalline compound at the atomic level.[6] This technique is invaluable for determining bond lengths, bond angles, and the overall molecular geometry of TMDP derivatives and their metal complexes.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive TMDP-derived Organometallic Complex

  • Crystal Growth:

    • Grow single crystals of the compound using an appropriate method for air-sensitive materials, such as slow evaporation of a solvent in a glovebox or vapor diffusion in a sealed vial.[7]

  • Crystal Mounting:

    • Under a microscope in a glovebox or using a Schlenk line, select a suitable single crystal (typically 0.1-0.3 mm in size).

    • Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

  • Data Collection:

    • Mount the crystal on the goniometer of the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100 K) to protect the crystal from degradation and improve data quality.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Logical Flow for SC-XRD Analysis:

Caption: Step-by-step process for SC-XRD analysis.

Validation of TMDP Derivatives in Catalysis: A Comparative Perspective

One of the most promising applications for TMDP-derived ligands is in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are workhorses in the synthesis of pharmaceuticals and fine chemicals. The performance of the catalyst is highly dependent on the nature of the phosphine ligand.

Comparison with Buchwald and dppe-type Ligands

Buchwald-type biaryl phosphine ligands and chelating diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe) are benchmarks in the field of cross-coupling catalysis.[8][9] A meaningful way to validate new TMDP-derived ligands is to compare their performance against these established systems.

Key Parameters for Comparison:

  • Catalyst Loading: The amount of catalyst required to achieve a high yield. Lower catalyst loadings are more economical and environmentally friendly.

  • Reaction Time: The time required to reach completion of the reaction. Shorter reaction times are desirable for process efficiency.

  • Yield: The percentage of the desired product obtained.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst.

  • Turnover Frequency (TOF): The TON per unit time. A higher TOF indicates a faster catalyst.

Comparative Performance in Suzuki-Miyaura Coupling (Hypothetical Data):

The following table presents a hypothetical comparison of a TMDP-derived diphosphine ligand with established ligands in a model Suzuki-Miyaura cross-coupling reaction. Note: This data is illustrative and intended to demonstrate the type of comparative analysis that should be performed. Actual experimental results will vary.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
TMDP-diphosphine 1.04929223
dppe 1.06888814.7
SPhos (Buchwald) 0.529819698
XPhos (Buchwald) 0.51.599198132

This is a hypothetical comparison to illustrate the evaluation process.[10][11]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Comparative Catalytic Study
  • Reaction Setup:

    • In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%), phosphine ligand (1.0 mol%), and base (e.g., K₃PO₄, 2.0 mmol) to a series of reaction vials.

    • Add the anhydrous solvent (e.g., toluene, 5 mL) to each vial.

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

    • Stir the reactions at the desired temperature (e.g., 100 °C) for the specified time.

  • Analysis:

    • At various time points, take aliquots from each reaction vial and quench with a suitable solvent.

    • Analyze the aliquots by GC-MS or LC-MS to determine the conversion and yield of the product.

  • Comparison:

    • Plot the yield versus time for each ligand to compare the reaction rates.

    • Calculate the TON and TOF for each ligand at the end of the reaction.

Validation of TMDP Derivatives in Energy Storage: A Potential Frontier

The disulfide bond in TMDP and its derivatives presents an intriguing possibility for their use in energy storage applications, particularly in lithium-sulfur (Li-S) batteries. The reversible cleavage and formation of the S-S bond could potentially contribute to the battery's capacity.

Comparison with Conventional Electrolyte Additives

In Li-S batteries, electrolyte additives are often used to mitigate the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate to the lithium anode, leading to capacity fade.[12] Additives can help to stabilize the solid-electrolyte interphase (SEI) on the anode and trap polysulfides in the cathode region.

Potential Advantages of TMDP Derivatives as Additives:

  • Redox Activity: The disulfide bond could participate in the electrochemical reactions, potentially increasing the overall capacity.

  • Polysulfide Interaction: The phosphine moieties could interact with and trap polysulfide species, reducing the shuttle effect.

  • SEI Formation: The decomposition products of the TMDP derivative at the anode surface could contribute to the formation of a stable SEI layer.

Comparative Performance of Electrolyte Additives in Li-S Batteries (Hypothetical Data):

Electrolyte AdditiveInitial Discharge Capacity (mAh g⁻¹)Capacity Retention after 100 Cycles (%)Coulombic Efficiency (%)
None 12005595
LiNO₃ 11507598
TMDP Derivative 12508099

This is a hypothetical comparison to illustrate the potential benefits.[13][14]

Mechanism of Polysulfide Shuttle Inhibition:

Caption: Proposed mechanism of TMDP derivatives in mitigating the polysulfide shuttle.

Experimental Protocol for Evaluating Battery Performance
  • Electrolyte Preparation:

    • Prepare a baseline electrolyte (e.g., 1 M LiTFSI in a 1:1 mixture of DOL and DME).

    • Prepare experimental electrolytes by adding different concentrations of the TMDP derivative to the baseline electrolyte.

  • Cell Assembly:

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using a sulfur-carbon composite cathode, a lithium metal anode, a separator, and the prepared electrolytes.

  • Electrochemical Testing:

    • Perform galvanostatic cycling at various C-rates (e.g., C/10, C/5, 1C) to determine the specific capacity, cycling stability, and rate capability.

    • Conduct cyclic voltammetry to study the electrochemical behavior of the TMDP derivative.

    • Use electrochemical impedance spectroscopy to investigate the changes in cell resistance with the addition of the TMDP derivative.

  • Post-mortem Analysis:

    • Disassemble the cells after cycling and analyze the surface of the lithium anode and the cathode using techniques like SEM, XPS, and TEM to understand the effect of the additive on the SEI and cathode morphology.

Conclusion and Future Outlook

This compound and its derivatives represent a promising and underexplored class of compounds. Their synthetic accessibility from TMDP makes them cost-effective alternatives to many established phosphine ligands. While direct, head-to-head comparative data is still emerging, the principles of ligand design and the known structure-activity relationships in catalysis suggest that TMDP-derived ligands have the potential to be highly effective.

For researchers in drug development and process chemistry, the exploration of TMDP-derived ligands could lead to the discovery of more efficient and economical catalytic systems for the synthesis of complex molecules. For scientists in materials science, the unique combination of a redox-active disulfide bond and coordinating phosphine moieties in TMDP derivatives opens up new avenues for the design of advanced electrolyte additives for next-generation batteries.

The key to unlocking the full potential of these compounds lies in rigorous and systematic characterization and validation. By employing the multi-technique approach and comparative experimental designs outlined in this guide, the scientific community can objectively assess the performance of TMDP derivatives and pave the way for their integration into cutting-edge technologies.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tetramethylbiphosphine Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development and chemical synthesis, the responsible management of chemical reagents is paramount. Tetramethylbiphosphine disulfide, a versatile organophosphorus compound, requires meticulous handling not only during its use but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and an understanding of the compound's unique chemical characteristics.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[1]

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
Chemical Formula C₄H₁₂P₂S₂[1]
Molar Mass 186.22 g/mol [1]
Appearance White crystalline solid[2]
Stability Stable under standard conditions. May decompose at extreme temperatures or in the presence of strong oxidizing agents.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed (potential)H312: Harmful in contact with skin (potential)H332: Harmful if inhaled (potential)[1]

The presence of a disulfide linkage and phosphorus atoms imparts specific reactivity that must be considered during disposal.[3] Oxidation of the disulfide bond is a potential degradation pathway, while the phosphorus component necessitates careful management to prevent the formation of hazardous byproducts.

The Disposal Decision Workflow: A Step-by-Step Approach

The appropriate disposal procedure for this compound depends on the nature and quantity of the waste. The following workflow provides a logical progression for managing different waste streams.

DisposalWorkflow start Start: Identify Waste Stream waste_type Waste Type? start->waste_type gross_contamination Gross Contamination (e.g., spills, bulk excess) waste_type->gross_contamination Gross trace_contamination Trace Contamination (e.g., empty containers, glassware) waste_type->trace_contamination Trace spill_cleanup Spill Cleanup Protocol gross_contamination->spill_cleanup decon_protocol Decontamination Protocol trace_contamination->decon_protocol rinse Triple Rinse with appropriate solvent decon_protocol->rinse small_spill Small Spill (<1g) spill_cleanup->small_spill large_spill Large Spill (>1g) small_spill->large_spill No absorb Absorb with inert material small_spill->absorb Yes large_spill->absorb decontaminate_area Decontaminate Spill Area absorb->decontaminate_area collect_waste Collect Waste in Labeled Container decontaminate_area->collect_waste final_disposal Final Disposal via Licensed Waste Contractor collect_waste->final_disposal wash Wash with soap and water rinse->wash collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate wash->final_disposal collect_rinsate->collect_waste

Figure 1. Decision workflow for the disposal of this compound waste.

Spill Cleanup and Decontamination Protocols

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Spill Cleanup Protocol

This protocol is designed for the cleanup of solid this compound spills.

Step 1: Immediate Actions

  • Alert personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if necessary: For large spills or if respiratory protection is unavailable, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills or where dust may be generated, a respirator may be necessary.

Step 2: Containment and Absorption

  • Cover the spill: Gently cover the solid spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. This will prevent the powder from becoming airborne.[4]

  • Avoid water: Do not use water to clean up the initial spill, as this may spread the contamination.

Step 3: Collection

  • Carefully scoop: Using non-sparking tools, carefully scoop the mixture of absorbent and spilled chemical into a designated hazardous waste container.

  • Label the container: Immediately label the container with "Hazardous Waste," the chemical name ("this compound"), and the date.

Step 4: Decontamination of the Spill Area

  • Wipe the area: Wipe the spill area with a cloth dampened with a soap and water solution.

  • Oxidative decontamination (optional, with caution): For a more thorough decontamination, the area can be wiped with a freshly prepared 10% bleach (sodium hypochlorite) solution, followed by a wipe with a 1% sodium thiosulfate solution to neutralize the excess bleach.[5] Caution: The reaction of this compound with bleach has not been formally studied; this procedure should be performed with care, and the area should be well-ventilated.

  • Final rinse: Rinse the area with water.

  • Collect all waste: All cleaning materials (absorbent, cloths, gloves, etc.) must be placed in the hazardous waste container.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Step 1: Initial Rinse (for glassware and inert surfaces)

  • Triple rinse: Rinse the equipment three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). Collect all rinsate as hazardous waste. This initial rinse removes the bulk of the chemical.

Step 2: Washing

  • Wash with soap and water: After the solvent rinse, wash the equipment thoroughly with a laboratory detergent and warm water.

  • Final rinse: Rinse with deionized water.

Step 3: Decontamination of Sensitive Equipment

  • For sensitive equipment that cannot be immersed in solvents, a two-stage decontamination process can be employed.[6]

    • Extraction: Carefully wipe the contaminated surfaces with a cloth dampened with methanol to extract the compound. All wipes must be disposed of as hazardous waste.

    • Air dry: Allow the equipment to air dry in a well-ventilated area or fume hood.

Waste Management and Final Disposal

Proper containment and labeling of waste are crucial for safe transport and disposal.

Table 2: Waste Management Summary

Waste StreamRecommended ContainerLabeling RequirementsFinal Disposal Route
Solid Waste (spill cleanup debris, contaminated PPE)Lined, puncture-resistant container with a secure lid (e.g., polyethylene drum)"Hazardous Waste," "this compound," "Toxic," Accumulation Start Date, Generator InformationLicensed hazardous waste contractor for incineration.[7]
Liquid Waste (solvent rinsate)Chemical-resistant (e.g., HDPE) container with a screw cap"Hazardous Waste," "Flammable Liquid," "Toxic," List of all chemical components and percentages, Accumulation Start Date, Generator InformationLicensed hazardous waste contractor for incineration.[7]
Empty Containers Original containerDeface original label, mark as "Empty"Triple rinse as per the decontamination protocol. The rinsed container can then be disposed of according to institutional guidelines.

Rationale for Incineration: High-temperature incineration is the recommended disposal method for many organophosphorus compounds as it ensures complete destruction of the molecule, preventing the release of toxic substances into the environment.[7]

In-Lab Chemical Degradation (for Advanced Users)

While the preferred method of disposal is through a licensed waste contractor, small residual amounts of this compound may be degraded in the lab by trained personnel following a carefully controlled protocol. This procedure should only be performed by experienced chemists in a fume hood with appropriate PPE.

Oxidative Degradation with Hypochlorite:

The P-S and S-S bonds in organophosphorus compounds can be susceptible to oxidative cleavage. Sodium hypochlorite (bleach) is a strong oxidizing agent that can be used for this purpose. The reaction of phosphines with hypochlorite is known to proceed to form phosphoric acid and other oxidized species.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a 10% solution of sodium hypochlorite (household bleach). Also, prepare a 10% solution of a reducing agent such as sodium bisulfite or sodium thiosulfate to quench the reaction.

  • Reaction Setup: Place the waste this compound in a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer, addition funnel, and thermometer). If the waste is a solid, it should be dissolved in a minimal amount of a water-miscible solvent like ethanol.

  • Slow Addition: Slowly add the 10% sodium hypochlorite solution to the stirred solution of the phosphine disulfide. The reaction may be exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture for at least 2 hours to ensure complete degradation. The disappearance of the starting material can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS) if available.

  • Quenching: After the reaction is complete, slowly add the sodium bisulfite or sodium thiosulfate solution to quench any remaining hypochlorite.

  • Neutralization and Disposal: Neutralize the resulting solution with a suitable acid or base (monitoring with pH paper) before disposing of it down the drain with copious amounts of water, in accordance with local regulations. If local regulations prohibit drain disposal, the neutralized solution should be collected as hazardous waste.

ChemicalDegradation start Start: Small quantity of This compound waste dissolve Dissolve in a water-miscible solvent (e.g., ethanol) start->dissolve add_hypochlorite Slowly add 10% Sodium Hypochlorite solution dissolve->add_hypochlorite monitor_temp Monitor Temperature (keep < 40°C) add_hypochlorite->monitor_temp stir Stir for at least 2 hours monitor_temp->stir quench Quench with 10% Sodium Bisulfite or Sodium Thiosulfate stir->quench neutralize Neutralize solution (check pH) quench->neutralize dispose Dispose according to local regulations neutralize->dispose

Figure 2. Workflow for the in-lab chemical degradation of small quantities of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can confidently manage its disposal, ensuring a safe working environment and minimizing their ecological footprint. Always consult your institution's specific safety guidelines and your local regulations to ensure full compliance.

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Navigating the Safe Handling of Tetramethylbiphosphine Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the utility of organophosphorus compounds like Tetramethylbiphosphine disulfide is undeniable. This versatile intermediate is pivotal in the synthesis of various valuable molecules, including dimethylphosphine and powerful chelating agents.[1] However, its reactivity profile necessitates a robust and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, storage, and disposal of this compound, ensuring both the integrity of your research and the well-being of your team.

Understanding the Hazard Landscape

This compound (CAS: 3676-97-9) is an organophosphorus compound that typically appears as a white crystalline solid.[2][3] While some suppliers may classify it as non-hazardous under the Globally Harmonized System (GHS), other sources indicate significant potential hazards.[4] It is prudent to adopt a conservative safety posture and operate under the assumption of higher risk.

According to multiple safety data sheets, this compound may cause skin and serious eye irritation, and may also lead to respiratory irritation.[5] Furthermore, it is listed as potentially harmful if swallowed, inhaled, or in contact with the skin.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Core Directive: Personal Protective Equipment (PPE)

The cornerstone of safe handling is the diligent use of appropriate PPE. More than just a checklist, your PPE is an integrated system of protection. Inappropriate PPE use is a major factor in exposure to organophosphorus compounds.[6]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected for integrity before each use.The hands are a primary route of exposure. Chemical-resistant gloves prevent dermal contact with the solid compound and its potential solutions.[2][7]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing or dust generation.Protects against eye contact which can cause serious irritation.[2][5]
Skin and Body Protection Fire/flame resistant and impervious clothing. A lab coat is a minimum, with a chemical-resistant apron recommended for larger quantities or when splashing is possible.Prevents contact with skin and contamination of personal clothing.[2][8]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For operations with a high likelihood of dust or aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.Protects against inhalation of harmful dust or aerosols.[2][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following step-by-step guide outlines the key phases of handling this compound in a laboratory setting.

Preparation and Engineering Controls

Before handling the compound, ensure that all necessary engineering controls are in place and functioning correctly.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]

  • Emergency Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.[4]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and personal protective equipment should be located in the immediate vicinity.

Donning PPE: A Deliberate Process

The order in which you don and doff PPE is critical to prevent cross-contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Don_Gown 1. Don Gown/Apron Inspect_PPE->Don_Gown Proceed if intact Don_Mask 2. Don Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Don Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves

Fig 1. Recommended PPE Donning Sequence
Handling and Experimental Work
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][9] Use non-sparking tools for transfers.[2]

  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure with appropriate exhaust ventilation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical control point for preventing exposure.

PPE_Doffing cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Gloves Remove_Gown 2. Remove Gown/Apron Remove_Gloves->Remove_Gown Wash_Hands_1 3. Wash Hands Remove_Gown->Wash_Hands_1 Remove_Goggles 4. Remove Goggles/Face Shield Wash_Hands_1->Remove_Goggles Remove_Mask 5. Remove Mask/Respirator Remove_Goggles->Remove_Mask Wash_Hands_2 6. Wash Hands Thoroughly Remove_Mask->Wash_Hands_2

Fig 2. Recommended PPE Doffing Sequence

Emergency Procedures: Plan for the Unexpected

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[9] Do not create dust.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: A Responsible Conclusion

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.[2]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, or sewer systems.[2]

  • Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[2]

By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.